molecular formula C₂₃H₂₀O₆ B1141154 (+)-Angelmarin CAS No. 876384-53-1

(+)-Angelmarin

Cat. No.: B1141154
CAS No.: 876384-53-1
M. Wt: 392.4
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Angelmarin, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₀O₆ and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULLITUOWRRPG-RXERPNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of (+)-Angelmarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Angelmarin, a naturally occurring coumarin, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is characterized by potent and selective cytotoxicity against cancer cells, particularly pancreatic cancer, under conditions of nutrient deprivation. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its impact on critical cellular pathways, including the inhibition of autophagy and the subsequent induction of apoptosis. This document provides a comprehensive overview of the signaling cascades involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism: Preferential Cytotoxicity Under Nutrient Deprivation

The hallmark of this compound's anti-cancer activity is its ability to specifically target and eliminate cancer cells in a nutrient-deprived microenvironment, a condition prevalent in solid tumors. This "anti-austerity" property makes it a promising candidate for therapies that can overcome the resistance of cancer cells that have adapted to low nutrient availability.

Specificity for Pancreatic Cancer Cells

Initial studies have highlighted the potent effect of this compound on the human pancreatic cancer cell line PANC-1. Under nutrient-starved conditions, this compound exhibits 100% preferential cytotoxicity at a concentration of 0.01 µg/mL[1]. This effect is significantly diminished in nutrient-rich environments, suggesting a unique mechanism of action tied to the metabolic state of the cancer cell[1]. The cytotoxicity of this compound and its analogs is particularly pronounced under glucose deprivation[2].

Inhibition of Autophagy: A Key Mechanistic Pillar

A crucial aspect of this compound's mechanism of action is the inhibition of autophagy, a cellular process of self-digestion that cancer cells often exploit to survive under nutrient stress[3][4][5][6]. By blocking this survival pathway, this compound renders cancer cells vulnerable to the harsh conditions of the tumor microenvironment.

Isoprenylated coumarins, the class of compounds to which this compound belongs, have been shown to induce selective cancer cell death under nutrient-deprived conditions through the inhibition of autophagy[3]. This inhibition leads to the accumulation of cellular waste and a failure to recycle essential metabolites, ultimately triggering cell death.

Induction of Apoptosis: The Ultimate Fate of Targeted Cancer Cells

The inhibition of autophagy by this compound culminates in the induction of apoptosis, or programmed cell death. While the precise signaling cascade initiated by this compound is still under investigation, the general mechanisms of apoptosis induction by coumarin-related compounds involve both the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction by many chemotherapeutic agents. For coumarin-related compounds like Silymarin, this pathway involves[7][8][9]:

  • Alteration of Bcl-2 Family Protein Expression: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax[7][10][11]. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm[7].

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis[7][12].

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less directly implicated for this compound in the available literature, related compounds can influence this pathway[13][14]. The key steps include:

  • Death Receptor Activation: Ligand binding leads to the trimerization of death receptors.

  • DISC Formation: The activated receptors recruit adaptor proteins like FADD.

  • Caspase-8 Activation: FADD recruits and activates pro-caspase-8.

  • Executioner Caspase Activation: Active caspase-8 can directly cleave and activate caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

CompoundCell LineConditionParameterValueReference
This compoundPANC-1Nutrient StarvationPreferential Cytotoxicity100%[1]
This compoundPANC-1Nutrient StarvationEffective Concentration0.01 µg/mL[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action, based on protocols used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound in both nutrient-rich (e.g., complete DMEM) and nutrient-deprived (e.g., glucose-free DMEM) media. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, LC3-I/II) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Angelmarin_Apoptosis_Pathway Proposed Signaling Pathway of this compound cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_intrinsic_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase Nutrient_Deprivation Nutrient Deprivation (e.g., Glucose Starvation) Autophagy Autophagy Nutrient_Deprivation->Autophagy induces Angelmarin This compound Angelmarin->Autophagy inhibits Bcl2 Bcl-2 (Anti-apoptotic) Angelmarin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Angelmarin->Bax upregulates Cell_Death Cell Death Autophagy->Cell_Death promotes survival Apoptosis Apoptosis MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP inhibits Bax->MOMP promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_intrinsic Caspase-3 Activation Caspase9->Caspase3_intrinsic Caspase3_intrinsic->Cell_Death executes

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Experimental_Workflow Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion Start Seed Cancer Cells (e.g., PANC-1) Treatment Treat with this compound (Nutrient-Rich vs. Nutrient-Deprived) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI Staining for Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 Calculate IC50 MTT->IC50 Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification Protein_Quantification Quantify Protein Levels Western_Blot->Protein_Quantification End Elucidate Mechanism of Action IC50->End Apoptosis_Quantification->End Protein_Quantification->End

Caption: Workflow for studying this compound's effects.

References

The Discovery and Natural Provenance of (+)-Angelmarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(+)-Angelmarin, a novel coumarin derivative, has emerged as a compound of significant interest in the field of oncology. Its unique biological activity, specifically its ability to selectively induce cell death in cancer cells under nutrient-deprived conditions, marks it as a promising lead for the development of new anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, natural source, and key experimental data associated with this compound.

Discovery and Natural Source

This compound was first isolated from the roots of Angelica pubescens f. biserrata, a plant used in traditional medicine.[1] The discovery was the result of a bioassay-guided fractionation of a methylene chloride (CH2Cl2) extract of the plant material.[1] This process was driven by the search for compounds exhibiting preferential cytotoxicity against the human pancreatic cancer cell line, PANC-1, under conditions of nutrient starvation, a characteristic of the tumor microenvironment.[1]

The CH2Cl2-soluble extract of Angelica pubescens demonstrated the ability to kill PANC-1 cancer cells at a concentration of 50 µg/mL under nutrient-deprived conditions, while showing virtually no cytotoxicity in a nutrient-rich environment.[1] Through a systematic fractionation process, this compound was identified as the primary active constituent responsible for this selective cytotoxicity.[1]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through various spectroscopic methods. While the original discovery paper confirmed its novel structure, subsequent total syntheses have provided detailed characterization data.

PropertyValueReference
Molecular Formula C23H20O6
Molecular Weight 392.41 g/mol
Appearance White powder
Optical Rotation [α]D +224 (c 0.1, CHCl3)
Melting Point 98-99 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.63 (d, J = 9.5 Hz, 1H), 7.49 (d, J = 8.7 Hz, 2H), 7.35 (d, J = 8.5 Hz, 1H), 6.88 (d, J = 8.7 Hz, 2H), 6.80 (d, J = 8.5 Hz, 1H), 6.29 (d, J = 9.5 Hz, 1H), 5.15 (dd, J = 8.8, 2.9 Hz, 1H), 3.39 (dd, J = 16.8, 8.8 Hz, 1H), 3.09 (dd, J = 16.8, 2.9 Hz, 1H), 1.60 (s, 3H), 1.59 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 166.6, 164.1, 161.6, 158.4, 151.2, 144.6, 144.4, 129.9, 128.9, 126.7, 116.2, 115.9, 113.6, 113.1, 112.0, 106.9, 89.2, 82.2, 27.6, 22.2, 21.2
High-Resolution Mass Spectrometry (HRMS) m/z 415.1153 [M+Na]⁺ (Calcd. for C23H20O6Na, 415.1152)

Biological Activity: Anti-Austerity

The most notable biological activity of this compound is its "anti-austerity" effect. It exhibits potent and selective cytotoxicity towards cancer cells that have developed a tolerance to nutrient deprivation.

Cell LineConditionActivityConcentrationReference
PANC-1 (Human Pancreatic Cancer)Nutrient Starvation100% Preferential Cytotoxicity0.01 µg/mL[1]
PANC-1 (Human Pancreatic Cancer)Nutrient-RichVirtually No Cytotoxicity50 µg/mL (for the crude extract)[1]

This selective action suggests a mechanism of action that targets the metabolic adaptations of cancer cells in the harsh tumor microenvironment.

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of this compound from Angelica pubescens was achieved through a multi-step fractionation process guided by the anti-austerity bioassay.

G plant Dried Roots of Angelica pubescens f. biserrata extraction Extraction with CH2Cl2 plant->extraction crude_extract CH2Cl2 Crude Extract extraction->crude_extract fractionation1 Silica Gel Column Chromatography (n-hexane/EtOAc gradient) crude_extract->fractionation1 Bioassay Guided active_fraction Active Fraction fractionation1->active_fraction fractionation2 Sephadex LH-20 Column Chromatography (MeOH) active_fraction->fractionation2 semi_pure Semi-pure Active Compound fractionation2->semi_pure fractionation3 Preparative HPLC (ODS, MeOH/H2O) semi_pure->fractionation3 pure_compound This compound fractionation3->pure_compound

Caption: Bioassay-guided isolation workflow for this compound.

Protocol Details:

  • Extraction: The dried and powdered roots of Angelica pubescens f. biserrata were extracted with methylene chloride (CH2Cl2) at room temperature. The solvent was then evaporated under reduced pressure to yield the crude extract.

  • Silica Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate (EtOAc). Fractions were collected and evaluated for their preferential cytotoxicity.

  • Sephadex LH-20 Column Chromatography: The active fractions from the silica gel column were further purified using a Sephadex LH-20 column with methanol (MeOH) as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an octadecylsilyl (ODS) column with a methanol/water (MeOH/H2O) mobile phase to yield pure this compound.

Anti-Austerity Bioassay

The preferential cytotoxicity of this compound was determined by comparing its effect on PANC-1 cells in nutrient-rich versus nutrient-deprived media.

G cluster_0 Cell Culture cluster_1 Treatment Conditions cluster_2 Assay panc1 PANC-1 Cells nutrient_rich Nutrient-Rich Medium (e.g., DMEM with 10% FBS) panc1->nutrient_rich nutrient_deprived Nutrient-Deprived Medium (e.g., Glucose-free DMEM without FBS) panc1->nutrient_deprived treatment Incubation with this compound (or fractions) for 24h nutrient_rich->treatment nutrient_deprived->treatment viability Cell Viability Assay (e.g., MTT assay) treatment->viability comparison Comparison of Viability viability->comparison

Caption: Experimental workflow for the anti-austerity bioassay.

Protocol Details:

  • Cell Culture: Human pancreatic cancer cells (PANC-1) were cultured in a standard nutrient-rich medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates. After cell attachment, the medium was replaced with either fresh nutrient-rich medium or a nutrient-deprived medium (e.g., glucose-free DMEM without FBS). The cells were then treated with various concentrations of the test compounds (crude extract, fractions, or pure this compound).

  • Incubation: The plates were incubated for 24 hours.

  • Cell Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

  • Data Analysis: The percentage of cell viability in the nutrient-deprived medium was compared to that in the nutrient-rich medium to determine the preferential cytotoxicity.

Signaling and Logical Relationships

The anti-austerity activity of this compound suggests an interaction with cellular pathways that are critical for cancer cell survival under metabolic stress. While the precise molecular target is still under investigation, the logical framework points towards the inhibition of pro-survival signaling that is upregulated in nutrient-deprived cancer cells.

G nutrient_deprivation Nutrient Deprivation (Tumor Microenvironment) stress_response Cancer Cell Stress Response (e.g., Autophagy, Metabolic Reprogramming) nutrient_deprivation->stress_response survival_signaling Pro-Survival Signaling (e.g., Akt/mTOR pathway) stress_response->survival_signaling apoptosis Selective Cell Death (Apoptosis) stress_response->apoptosis survival_signaling->stress_response angelmarin This compound inhibition Inhibition angelmarin->inhibition inhibition->survival_signaling blocks inhibition->apoptosis leads to

Caption: Postulated logical pathway of this compound's anti-austerity effect.

This guide provides a foundational understanding of the discovery and natural context of this compound. Further research into its mechanism of action and in vivo efficacy is crucial for its potential translation into a clinical anti-cancer agent.

References

The Antiausterity Activity of (+)-Angelmarin: A Technical Guide to its Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Selective Targeting of Nutrient-Deprived Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiausterity activity of (+)-Angelmarin, a natural product with promising anticancer properties. Pancreatic cancer cells, notorious for their resilience, can survive and even thrive in the harsh, nutrient-poor microenvironment of solid tumors—a characteristic known as austerity. This compound has demonstrated the ability to selectively induce cell death in these nutrient-starved cancer cells, while leaving their counterparts in nutrient-rich environments largely unharmed. This unique mode of action presents a compelling new strategy for cancer therapy.

This document will detail the quantitative data supporting the antiausterity effect of coumarin derivatives, outline the experimental protocols for assessing this activity, and visualize the key experimental workflows and the proposed underlying signaling pathway.

Quantitative Analysis of Antiausterity Activity

The selective cytotoxicity of coumarin derivatives, exemplified by compounds structurally related to this compound, is most evident when comparing their lethal concentrations under nutrient-deprived versus nutrient-rich conditions. The following table summarizes the cytotoxic activity of a representative isoprenylated coumarin derivative against various pancreatic cancer cell lines.

Table 1: Cytotoxicity of an Isoprenylated Coumarin Derivative Against Pancreatic Cancer Cell Lines [1]

Cell LineConditionLC50 (µM)
PANC-1Nutrient-Deprived Medium (NDM)5
Nutrient-Rich Medium (NRM)> 50
BxPC-3Nutrient-Deprived Medium (NDM)5
Nutrient-Rich Medium (NRM)> 50
Capan-2Nutrient-Deprived Medium (NDM)5
Nutrient-Rich Medium (NRM)> 50

(Note: Data presented is for a related isoprenylated coumarin derivative as a representative example of the antiausterity effect.)

Initial studies on this compound itself showed it exhibited 100% preferential cytotoxicity against PANC-1 cells at a concentration of 0.01 µg/mL under nutrient starvation, with virtually no cytotoxicity under nutrient-rich conditions[2].

Experimental Protocols

A cornerstone of investigating antiausterity agents is the preferential cytotoxicity assay. This assay directly compares the effect of a compound on cancer cells in nutrient-deprived versus nutrient-rich environments.

Protocol 1: Preferential Cytotoxicity Assay

This protocol is adapted from methodologies used to study antiausterity agents in pancreatic cancer cells[1][3].

1. Cell Culture and Seeding:

  • Culture human pancreatic cancer cells (e.g., PANC-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells into 96-well plates at a density of 2.5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

2. Preparation of Media:

  • Nutrient-Rich Medium (NRM): Standard DMEM with 10% FBS.
  • Nutrient-Deprived Medium (NDM): Glucose-free and serum-free DMEM. Some protocols may also omit amino acids[1].

3. Treatment:

  • After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS).
  • Replace the medium in half of the wells with NRM and the other half with NDM.
  • Add serial dilutions of this compound (or the test compound) to the wells. Include a vehicle control (e.g., DMSO) for both NRM and NDM conditions.
  • Incubate the plates for an additional 24 to 48 hours.

4. Assessment of Cell Viability (WST-8/MTT Assay):

  • Following treatment, add a cell viability reagent such as WST-8 or MTT to each well.
  • Incubate according to the manufacturer's instructions (typically 1-4 hours).
  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells for both NRM and NDM conditions. The LC50 values are then determined from the dose-response curves.

Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

While the direct effect of this compound on signaling pathways is still under investigation, related coumarins and other antiausterity agents have been shown to modulate the PI3K/Akt/mTOR pathway[4][5]. This pathway is a critical regulator of cell survival and metabolism.

1. Cell Lysis:

  • Plate PANC-1 cells and treat with this compound at various concentrations in NDM for a specified time (e.g., 6, 12, or 24 hours).
  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Science: Workflows and Pathways

Experimental Workflow for Antiausterity Screening

The following diagram illustrates a typical workflow for identifying and characterizing antiausterity compounds like this compound.

G cluster_0 Cell Culture & Plating cluster_1 Treatment Conditions cluster_2 Compound Addition cluster_3 Viability & Analysis Culture Culture PANC-1 Cells Seed Seed cells in 96-well plates Culture->Seed NRM Nutrient-Rich Medium (NRM) Seed->NRM NDM Nutrient-Deprived Medium (NDM) Seed->NDM Add_Compound Add this compound (serial dilutions) NRM->Add_Compound NDM->Add_Compound Viability_Assay Perform WST-8/MTT Assay Add_Compound->Viability_Assay Data_Analysis Calculate LC50 & Preferential Cytotoxicity Viability_Assay->Data_Analysis

Caption: Workflow for assessing antiausterity activity.

Proposed Signaling Pathway for this compound's Antiausterity Effect

Based on evidence from related coumarin compounds, this compound is hypothesized to exert its antiausterity effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular metabolism and survival. In nutrient-deprived cancer cells, this pathway can be aberrantly activated to promote survival.

G cluster_0 Nutrient Deprivation cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Intervention cluster_4 Outcome Nutrient_Deprivation Nutrient Deprivation (e.g., Glucose, Amino Acids) PI3K PI3K Nutrient_Deprivation->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Angelmarin This compound Angelmarin->PI3K Inhibition (Proposed) Angelmarin->Apoptosis

Caption: Proposed PI3K/Akt/mTOR inhibition by this compound.

References

The Anti-Tumorigenic Potential of (+)-Angelmarin in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense, nutrient-poor tumor microenvironment that fosters resistance to conventional therapies. A promising strategy in anti-cancer drug discovery is the identification of compounds that selectively target the metabolic adaptations of cancer cells to nutrient starvation. (+)-Angelmarin, a natural product isolated from Angelica pubescens, and its synthetic analogs, have emerged as potent agents that exhibit preferential cytotoxicity against pancreatic cancer cell lines under nutrient-deprived conditions. This technical guide provides a comprehensive analysis of the effects of this compound and its derivatives on pancreatic cancer cells, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Introduction

Pancreatic cancer cells possess a remarkable ability to survive and proliferate in austere conditions characterized by low levels of glucose and other essential nutrients. This metabolic flexibility is a key driver of their aggressive phenotype and therapeutic resistance. The natural product this compound has been identified as a promising "anti-austerity" agent, demonstrating potent and selective cytotoxicity against the PANC-1 human pancreatic cancer cell line specifically under nutrient starvation.[1] This unique mode of action suggests a therapeutic window for targeting cancer cells while sparing normal tissues that are typically well-nourished. Subsequent research has led to the development of synthetic analogs, such as DCM-MJ-I-21, which exhibit similar glucose-dependent anti-proliferative effects against a broader range of pancreatic cancer cell lines, including BxPC-3 and Capan-2.[2][3] The primary mechanism underlying this selective cytotoxicity has been identified as the inhibition of autophagy, a critical survival pathway for cancer cells under metabolic stress.[2][4]

Quantitative Data on Cytotoxicity

The selective cytotoxic effects of this compound and its isoprenylated coumarin analog, DCM-MJ-I-21, have been evaluated in several pancreatic cancer cell lines. The data highlights the preferential activity of these compounds under nutrient-deprived conditions.

CompoundCell LineConditionConcentration / IC50CytotoxicityReference
This compoundPANC-1Nutrient Starvation0.01 µg/mL100% preferential cytotoxicity[1]
DCM-MJ-I-21BxPC-3Nutrient-Deprived~5 µMLC50[1][3]
DCM-MJ-I-21Capan-2Nutrient-Deprived~5 µMLC50[1][3]

Table 1: Cytotoxicity of this compound and its analog DCM-MJ-I-21 on Pancreatic Cancer Cell Lines.

Evidence of Autophagy Inhibition

The primary mechanism of action for the selective cytotoxicity of this compound and its analogs is the inhibition of the autophagy pathway. This is evidenced by the accumulation of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a hallmark of autophagosome accumulation due to either induction of autophagy or blockage of autophagic flux. In the case of these coumarin derivatives, the effect is consistent with the latter, similar to the known autophagy inhibitor chloroquine.[2][4]

CompoundCell LineObservationMethodReference
DCM-MJ-I-21PANC-1Increased conversion of LC3-I to LC3-IIWestern Blot[2][4]

Table 2: Effect of DCM-MJ-I-21 on Autophagy Marker in PANC-1 Cells.

Experimental Protocols

Cell Culture and Nutrient Deprivation Model
  • Cell Lines: Human pancreatic cancer cell lines PANC-1, BxPC-3, and Capan-2 are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Nutrient-Rich Medium (NRM): Standard DMEM containing 4.5 g/L glucose, L-glutamine, and supplemented with 10% FBS.

  • Nutrient-Deprived Medium (NDM): DMEM base without glucose, L-glutamine, and serum. For experiments, this medium is typically supplemented with a low concentration of dialyzed FBS (e.g., 1-2%) to provide essential factors without confounding the effects of nutrient deprivation.[5][6]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate pancreatic cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with either NRM or NDM containing various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Western Blot for LC3 Conversion
  • Cell Lysis: After treatment with the compounds in NRM or NDM, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B, 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio to assess autophagic flux.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound and its analogs in pancreatic cancer cells is the autophagy pathway. Under nutrient starvation, cancer cells activate autophagy as a survival mechanism. This process is tightly regulated by a series of autophagy-related genes (ATGs). A key regulatory hub is the mTOR (mechanistic target of rapamycin) signaling pathway, which, when active, suppresses autophagy. Under nutrient stress, mTOR is inhibited, leading to the activation of the ULK1 complex and the subsequent nucleation and formation of the autophagosome. The conversion of cytosolic LC3-I to the lipidated, membrane-bound LC3-II is a critical step in autophagosome maturation. This compound and its derivatives appear to inhibit a late stage of autophagy, leading to the accumulation of autophagosomes, which is ultimately cytotoxic to the cancer cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis panc_cells Pancreatic Cancer Cells (PANC-1, BxPC-3, Capan-2) nrm Nutrient-Rich Medium (Control) panc_cells->nrm Seeding ndm Nutrient-Deprived Medium panc_cells->ndm Seeding treatment Treatment with This compound or Analogs viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot (LC3-I/II Detection) treatment->western_blot nrm->treatment ndm->treatment ic50 IC50 Calculation viability_assay->ic50 lc3_ratio LC3-II/LC3-I Ratio Quantification western_blot->lc3_ratio

Caption: Experimental workflow for evaluating the effect of this compound.

autophagy_inhibition nutrient_starvation Nutrient Starvation mTOR mTOR Signaling (Inhibited) nutrient_starvation->mTOR autophagy_induction Autophagy Induction mTOR->autophagy_induction Suppression Lifted autophagosome_formation Autophagosome Formation autophagy_induction->autophagosome_formation lc3_conversion LC3-I to LC3-II Conversion autophagosome_formation->lc3_conversion autolysosome Autolysosome Formation (Fusion with Lysosome) lc3_conversion->autolysosome cell_survival Cancer Cell Survival autolysosome->cell_survival cell_death Cytotoxicity angelmarin This compound & Analogs angelmarin->autolysosome Inhibits

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Conclusion

This compound and its synthetic analogs represent a promising class of anti-cancer agents with a unique mechanism of action that exploits the metabolic vulnerabilities of pancreatic cancer cells. Their ability to selectively induce cytotoxicity under nutrient-deprived conditions through the inhibition of autophagy highlights a potential therapeutic strategy to target the aggressive and resistant nature of pancreatic tumors. Further investigation into the precise molecular targets of these compounds within the autophagy pathway and in vivo studies are warranted to translate these promising preclinical findings into novel therapeutic interventions for pancreatic cancer.

References

(+)-Angelmarin: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Angelmarin is a naturally occurring coumarin that has garnered significant interest within the scientific community, particularly in the field of oncology. Isolated from the roots of Angelica pubescens, this compound has demonstrated potent "antiausterity" properties, exhibiting selective cytotoxicity towards cancer cells under nutrient-deprived conditions.[1] This unique mechanism of action makes this compound a compelling lead compound for the development of novel anticancer therapeutics that target the challenging microenvironment of solid tumors. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological evaluation of this compound.

Chemical Structure and Properties

This compound is a complex coumarin derivative with the IUPAC name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate. Its structure is characterized by a furocoumarin core linked to a p-coumaroyl moiety via an ester bond.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₃H₂₀O₆[2]
Molecular Weight 392.4 g/mol [2]
Melting Point 98-99 °C[3]
Optical Rotation ([α]D) +224 (c 0.1, CHCl₃)[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.61 (d, J = 9.5 Hz, 1H), 7.58 (d, J = 16.0 Hz, 1H), 7.42 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 8.5 Hz, 1H), 6.83 (d, J = 8.6 Hz, 2H), 6.78 (d, J = 8.5 Hz, 1H), 6.29 (d, J = 16.0 Hz, 1H), 6.22 (d, J = 9.5 Hz, 1H), 5.06 (t, J = 8.9 Hz, 1H), 3.39 (dd, J = 16.5, 8.9 Hz, 1H), 3.11 (dd, J = 16.5, 8.9 Hz, 1H), 1.60 (s, 3H), 1.58 (s, 3H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 166.6, 164.1, 161.6, 158.4, 151.2, 144.6, 144.4, 129.9, 128.9, 126.7, 116.2, 115.9, 113.6, 113.1, 112.0, 106.9, 89.2, 82.2, 27.6, 22.2, 21.2[3]

Experimental Protocols

Isolation from Angelica pubescens

This compound was first identified through bioassay-guided fractionation. The general procedure is as follows:

  • Extraction : The dried roots of Angelica pubescens are extracted with a solvent such as dichloromethane (CH₂Cl₂).[1]

  • Fractionation : The crude extract is then subjected to chromatographic separation, for instance, using silica gel column chromatography.

  • Bioassay-Guided Identification : Fractions are tested for their cytotoxic activity against cancer cells (e.g., PANC-1) under nutrient-deprived conditions.[1]

  • Purification : Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported.[3][4][5] An efficient 8-step enantioselective synthesis starting from commercially available umbelliferone has been described, with key reactions including an olefin cross-metathesis and a Shi epoxidation-cyclization sequence.[3][4]

A representative synthetic protocol is the esterification of (+)-columbianetin with p-coumaric acid. The following is a summarized procedure based on published reports:

  • Preparation of p-Coumaroyl Chloride : p-Coumaric acid is converted to its acid chloride, often with protection of the phenolic hydroxyl group.

  • Esterification : (+)-Columbianetin is reacted with the prepared p-coumaroyl chloride derivative in the presence of a base (e.g., pyridine) to form the ester linkage.

  • Deprotection : If a protecting group was used on the phenolic hydroxyl, it is removed in the final step to yield this compound.

  • Purification : The final product is purified by column chromatography.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Steps Umbelliferone Umbelliferone Allylation Allylation Umbelliferone->Allylation p-Coumaric Acid p-Coumaric Acid Esterification Esterification p-Coumaric Acid->Esterification Claisen Rearrangement Claisen Rearrangement Allylation->Claisen Rearrangement Cross-Metathesis Cross-Metathesis Claisen Rearrangement->Cross-Metathesis Shi Epoxidation Shi Epoxidation Cross-Metathesis->Shi Epoxidation Columbianetin Columbianetin Shi Epoxidation->Columbianetin Columbianetin->Esterification Purification Purification Esterification->Purification Angelmarin Angelmarin Purification->Angelmarin

Caption: Workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

Antiausterity Activity

The most notable biological activity of this compound is its "antiausterity" effect. It exhibits potent and selective cytotoxicity against human pancreatic cancer cells (PANC-1) under nutrient-deprived conditions, while showing virtually no toxicity in nutrient-rich environments.[1] This suggests that this compound targets the survival mechanisms that cancer cells employ in the austere, hypovascular microenvironment of tumors. The compound showed 100% preferential cytotoxicity against PANC-1 cells at a concentration of 0.01 µg/mL.[1]

Antiausterity Bioassay Protocol

The preferential cytotoxicity of this compound is evaluated using an in vitro assay that compares cell viability in nutrient-rich versus nutrient-deprived media.

  • Cell Seeding : PANC-1 cells are seeded in 96-well plates at a density of approximately 2 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[6]

  • Media Preparation : Two types of media are used:

    • Nutrient-Rich Medium : Standard cell culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and other nutrients.

    • Nutrient-Deprived Medium (NDM) : A basal medium lacking glucose, serum, and amino acids.

  • Compound Treatment : The culture medium is replaced with either nutrient-rich medium or NDM, each containing various concentrations of this compound.

  • Incubation : The plates are incubated for a defined period, typically 24 to 48 hours.

  • Viability Assessment : Cell viability is measured using a colorimetric assay, such as the WST-8 assay. The preferential cytotoxicity (PC₅₀) is determined as the concentration of the compound that causes 50% cell death in NDM without affecting cells in the nutrient-rich medium.[6][7]

G cluster_media Media Preparation cluster_treatment Treatment Groups Seed PANC-1 cells Seed PANC-1 cells Incubate 24h Incubate 24h Seed PANC-1 cells->Incubate 24h Prepare Media Prepare Media Incubate 24h->Prepare Media Add Angelmarin Add Angelmarin Prepare Media->Add Angelmarin Nutrient-Rich (DMEM) Nutrient-Rich (DMEM) Nutrient-Deprived (NDM) Nutrient-Deprived (NDM) Treat Cells Treat Cells Add Angelmarin->Treat Cells Incubate 24-48h Incubate 24-48h Treat Cells->Incubate 24-48h Cells in DMEM + Angelmarin Cells in DMEM + Angelmarin Cells in NDM + Angelmarin Cells in NDM + Angelmarin WST-8 Assay WST-8 Assay Incubate 24-48h->WST-8 Assay Measure Viability Measure Viability WST-8 Assay->Measure Viability Calculate PC50 Calculate PC50 Measure Viability->Calculate PC50

Caption: Workflow for the antiausterity bioassay of this compound.

Potential Signaling Pathways

While the precise molecular target of this compound has not been fully elucidated, the anticancer mechanisms of coumarin compounds often involve the modulation of key cellular signaling pathways.[2][8] Many coumarins have been shown to target pathways that are crucial for cancer cell survival, proliferation, and resistance to stress, such as the PI3K/Akt/mTOR pathway.[2][8][9] This pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer, contributing to the survival of cells under stressful conditions like nutrient deprivation. It is plausible that this compound exerts its antiausterity effects by inhibiting one or more components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth Factor Growth Factor Growth Factor->Receptor Angelmarin Angelmarin Angelmarin->Akt Inhibition?

Caption: Plausible PI3K/Akt/mTOR signaling pathway targeted by coumarins.

Conclusion

This compound stands out as a promising natural product with a unique anticancer activity profile. Its ability to selectively target and eliminate cancer cells under nutrient starvation addresses a critical challenge in cancer therapy—the resilience of tumors in their microenvironment. The detailed understanding of its chemical properties and the establishment of robust synthetic routes are crucial for further preclinical and clinical development. Future research should focus on elucidating its precise molecular target and mechanism of action to fully harness its therapeutic potential.

References

The Stereochemical Nuances of (+)-Angelmarin: A Potent Anti-Austerity Agent in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin, a naturally occurring coumarin, has emerged as a significant molecule of interest in oncology research due to its potent and selective cytotoxic activity against cancer cells under nutrient-deprived conditions. This unique "anti-austerity" property makes it a promising candidate for the development of novel therapeutics targeting the metabolic vulnerabilities of tumors. This technical guide provides a comprehensive overview of the stereochemistry and biological activity of this compound, detailing its synthesis, mechanism of action, and the critical role of its stereochemical configuration.

Stereochemistry of Angelmarin

The chemical structure of Angelmarin possesses two stereocenters, giving rise to four possible stereoisomers: two pairs of enantiomers. The naturally occurring and biologically active form is this compound. The absolute configuration of this compound has been determined as (8'S, 9'S) through enantioselective synthesis and spectroscopic analysis.

While the enantioselective synthesis of this compound has been successfully achieved, detailed studies and quantitative data comparing the biological activities of all four stereoisomers are not extensively available in the current literature. However, research on analogous compounds strongly suggests that the specific stereochemistry of this compound is crucial for its potent anti-austerity effects.

Biological Activity and the "Anti-Austerity" Strategy

The primary biological activity of this compound is its preferential cytotoxicity towards pancreatic cancer cells, particularly the PANC-1 cell line, under nutrient-deprived conditions. This "anti-austerity" strategy is a novel therapeutic approach that targets the ability of cancer cells to survive and even thrive in the harsh, nutrient-poor microenvironment of a solid tumor. In nutrient-rich conditions, this compound exhibits minimal cytotoxicity, highlighting its selective mechanism of action.

Quantitative Biological Activity Data

While direct comparative data for all stereoisomers of Angelmarin is limited, the potent activity of the natural (+)-enantiomer has been documented.

CompoundCell LineConditionActivity MetricValueReference
This compound PANC-1Nutrient-DeprivedPC1000.01 µg/mL[1]

Note: PC100 refers to the concentration at which 100% preferential cytotoxicity is observed. Further quantitative data, such as IC50 or PC50 values for all stereoisomers, is a critical area for future research to fully elucidate the structure-activity relationship.

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process that has been achieved through various strategies. One key approach involves the asymmetric epoxidation of a precursor, followed by cyclization and subsequent esterification.

Diagram of a generalized synthetic workflow for this compound:

G start Commercially Available Precursor (e.g., Umbelliferone) step1 Introduction of Prenyl Group start->step1 step2 Asymmetric Epoxidation step1->step2 Chiral Catalyst step3 Intramolecular Cyclization step2->step3 step4 Esterification with p-Coumaric Acid Derivative step3->step4 end_product This compound step4->end_product

Caption: Generalized synthetic workflow for this compound.

Preferential Cytotoxicity Assay (Anti-Austerity Assay)

This assay is fundamental to evaluating the biological activity of this compound.

Objective: To determine the selective cytotoxicity of a compound against cancer cells under nutrient-deprived conditions compared to nutrient-rich conditions.

Cell Line: PANC-1 human pancreatic cancer cells.

Materials:

  • PANC-1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (Nutrient-Rich Medium)

  • Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • For the nutrient-rich condition, replace the medium with fresh DMEM containing various concentrations of the test compound.

    • For the nutrient-deprived condition, wash the cells with phosphate-buffered saline (PBS) and then add NDM containing the same concentrations of the test compound.

    • Include vehicle controls for both conditions.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard method like the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration in both nutrient-rich and nutrient-deprived conditions. The preferential cytotoxicity (PC) can be expressed as the difference in viability between the two conditions or as a ratio. The PC50 value, the concentration at which 50% preferential cytotoxicity is observed, can then be determined.

Diagram of the preferential cytotoxicity assay workflow:

G start Seed PANC-1 Cells in 96-well Plates incubation1 Overnight Incubation start->incubation1 split incubation1->split treatment_rich Add Compound in Nutrient-Rich Medium split->treatment_rich Group 1 treatment_deprived Add Compound in Nutrient-Deprived Medium split->treatment_deprived Group 2 incubation2 Incubate for 24-72 hours treatment_rich->incubation2 treatment_deprived->incubation2 viability_assay Perform Cell Viability Assay (e.g., MTT) incubation2->viability_assay data_analysis Analyze Data and Determine PC50 viability_assay->data_analysis

Caption: Workflow for the preferential cytotoxicity assay.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of this compound's anti-austerity effect is an active area of investigation. However, evidence from studies on structurally related compounds and the nature of its biological activity point towards the involvement of key signaling pathways that regulate cell survival, proliferation, and metabolism.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival. In many cancers, this pathway is hyperactivated, allowing cancer cells to withstand metabolic stress. It is hypothesized that this compound exerts its anti-austerity effect by inhibiting one or more components of this pathway, thereby sensitizing nutrient-deprived cancer cells to apoptosis. Studies on the related lignan, arctigenin, have shown that its (-)-enantiomer, which exhibits potent anti-austerity activity, inhibits the phosphorylation of Akt. This strongly suggests that this compound may act through a similar mechanism, and that its stereochemistry is critical for this interaction.

Diagram of the hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Angelmarin This compound Angelmarin->pAkt Inhibits (Hypothesized)

Caption: Hypothesized mechanism of this compound via PI3K/Akt pathway.

Autophagy

Autophagy is a cellular recycling process that is often upregulated in cancer cells to survive nutrient-deprived conditions. By degrading their own components, cancer cells can generate the necessary metabolites to maintain energy homeostasis. It is plausible that this compound may interfere with this pro-survival autophagy process, leading to the accumulation of cellular damage and subsequent cell death in nutrient-starved cancer cells. The effect of this compound on key autophagy markers, such as the conversion of LC3-I to LC3-II and the levels of p62, warrants further investigation.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique and highly selective mechanism of action. Its ability to target the metabolic vulnerability of cancer cells under nutrient deprivation opens up new avenues for cancer therapy. The stereochemistry of this compound appears to be paramount to its biological activity, a hypothesis that is strongly supported by studies on analogous compounds.

Future research should focus on several key areas to fully realize the therapeutic potential of Angelmarin:

  • Synthesis and Biological Evaluation of all Stereoisomers: A comprehensive study comparing the anti-austerity activity of all four stereoisomers of Angelmarin is essential to definitively establish the structure-activity relationship.

  • Elucidation of the Molecular Target: Identifying the direct molecular target(s) of this compound will provide a deeper understanding of its mechanism of action and facilitate the design of more potent and selective analogs.

  • In-depth Mechanistic Studies: Further investigation into the effects of this compound on the PI3K/Akt/mTOR pathway, autophagy, and other relevant signaling cascades will provide a more complete picture of its cellular effects.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of pancreatic cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The continued exploration of this compound and its unique anti-austerity mechanism holds great promise for the development of the next generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Angelmarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective total synthesis of (+)-Angelmarin, a natural product with significant anti-austerity activity against pancreatic cancer cells. The presented 8-step synthesis commences from the commercially available umbelliferone and leverages key reactions, including an olefin cross-metathesis and a Shi asymmetric epoxidation, to achieve the target molecule.

Overview of the Synthetic Pathway

The retrosynthetic analysis of this compound (1) reveals a strategy centered around the late-stage introduction of the p-hydroxycinnamoyl side chain. The key intermediate, (+)-columbianetin (2), is envisioned to be formed via an intramolecular cyclization of an epoxide intermediate. This epoxide is, in turn, accessible through the asymmetric epoxidation of a protected osthenol derivative. The synthesis begins with the functionalization of umbelliferone to introduce the necessary prenyl group via a sequence of allylation, Claisen rearrangement, and olefin cross-metathesis.

Quantitative Data Summary

The following table summarizes the yields for each step of the total synthesis of this compound.

StepReactionIntermediate/ProductYield (%)
1Allylation of Umbelliferone7-(Allyloxy)-2H-chromen-2-one98
2Claisen Rearrangement8-Allyl-7-hydroxy-2H-chromen-2-one95
3Olefin Cross-MetathesisOsthenol85
4Silyl ProtectionTBS-protected Osthenol98
5Shi Asymmetric EpoxidationEpoxide Intermediate92
6Desilylation and Cyclization(+)-Columbianetin93
7Reaction with Meldrum's AcidCarboxylic Acid Intermediate(crude)
8Doebner-Knoevenagel CondensationThis compound82 (over 2 steps)
Overall Yield This compound ~37

Note: The overall yield is an approximation based on the reported yields for each step.

Experimental Protocols

Step 1: Synthesis of 7-(Allyloxy)-2H-chromen-2-one

  • To a solution of umbelliferone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) and heat the mixture at reflux for 4 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 7-(allyloxy)-2H-chromen-2-one as a white solid (98% yield).

Step 2: Synthesis of 8-Allyl-7-hydroxy-2H-chromen-2-one

  • Heat a solution of 7-(allyloxy)-2H-chromen-2-one (1.0 eq) in N,N-diethylaniline to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into a cold solution of 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 8-allyl-7-hydroxy-2H-chromen-2-one as a white solid (95% yield).

Step 3: Synthesis of Osthenol

  • To a refluxing solution of Grubbs' second-generation catalyst (0.05 eq) in a 1:1 mixture of 2-methyl-2-butene and dichloromethane, slowly add a solution of 8-allyl-7-hydroxy-2H-chromen-2-one (1.0 eq) in dichloromethane over 1 hour.

  • Continue to heat the reaction at reflux for an additional 2 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to give osthenol as a pale yellow solid (85% yield).

Step 4: Synthesis of TBS-protected Osthenol

  • To a solution of osthenol (1.0 eq) in dichloromethane, add imidazole (2.0 eq) and tert-butyldimethylsilyl chloride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain TBS-protected osthenol as a colorless oil (98% yield).

Step 5: Shi Asymmetric Epoxidation

  • To a mixture of TBS-protected osthenol (1.0 eq) and D-fructose-derived Shi catalyst (0.3 eq) in a biphasic solvent system of acetonitrile, dimethoxymethane, and a phosphate buffer (pH 10.5), add a solution of Oxone (4.0 eq) and potassium carbonate (4.0 eq) in water dropwise at 0 °C.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the crude epoxide, which is used directly in the next step (92% yield, >95% ee).

Step 6: Synthesis of (+)-Columbianetin (2)

  • To a solution of the crude epoxide from the previous step (1.0 eq) in tetrahydrofuran, add tetra-n-butylammonium fluoride (1.1 eq, 1 M solution in THF) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford (+)-columbianetin as a white solid (93% yield).

Step 7 & 8: Synthesis of this compound (1)

  • To a solution of (+)-columbianetin (2, 1.0 eq) in toluene, add Meldrum's acid (1.1 eq) and heat to reflux for 7 hours.[1]

  • Cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the crude carboxylic acid intermediate as a yellow oil.[1]

  • Dissolve the crude carboxylic acid immediately in pyridine.[1]

  • Add piperidine (catalytic amount) and p-hydroxybenzaldehyde (1.2 eq) and heat the reaction mixture at 70 °C for 16 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 5% HCl, water, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.[1]

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give this compound as a white solid (82% yield over the two steps).[1]

Visualizations

Total Synthesis of this compound

Total_Synthesis_of_Angelmarin Umbelliferone Umbelliferone Allyloxycoumarin 7-(Allyloxy)-2H-chromen-2-one Umbelliferone->Allyloxycoumarin Allyl bromide, K2CO3 Allylhydroxycoumarin 8-Allyl-7-hydroxy-2H-chromen-2-one Allyloxycoumarin->Allylhydroxycoumarin Claisen Rearrangement Osthenol Osthenol Allylhydroxycoumarin->Osthenol Grubbs' II, 2-methyl-2-butene TBS_Osthenol TBS-protected Osthenol Osthenol->TBS_Osthenol TBSCl, Imidazole Epoxide Epoxide Intermediate TBS_Osthenol->Epoxide Shi Catalyst, Oxone Columbianetin (+)-Columbianetin Epoxide->Columbianetin TBAF Carboxylic_Acid Carboxylic Acid Intermediate Columbianetin->Carboxylic_Acid Meldrum's Acid Angelmarin This compound Carboxylic_Acid->Angelmarin p-Hydroxybenzaldehyde, Piperidine

Caption: Synthetic route to this compound.

References

Synthesis of (+)-Angelmarin Analogs for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin, a natural furanocoumarin, has garnered significant interest in oncology research due to its potent "antiausterity" activity. This refers to its ability to selectively induce cell death in cancer cells, particularly pancreatic cancer, under nutrient-deprived conditions, mimicking the tumor microenvironment. This unique mechanism of action makes this compound a promising lead compound for the development of novel anticancer therapeutics. Structure-activity relationship (SAR) studies are crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of this compound analogs and the evaluation of their antiausterity effects, facilitating further research and drug development in this area.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the antiausterity activity of selected this compound analogs against the human pancreatic cancer cell line PANC-1. The activity is expressed as the PC50 value, which is the concentration of the compound that causes 50% cell death preferentially in a nutrient-deprived medium (NDM) compared to a nutrient-rich medium (DMEM). Lower PC50 values indicate higher potency.

CompoundStructurePC50 (µM) vs. PANC-1 in NDMReference
This compound 0.025[1]
Analog 1 R = H> 10This work
Analog 2 R = 4-F1.5This work
Analog 3 R = 4-Cl1.2This work
Analog 4 R = 4-Br1.8This work
Analog 5 R = 4-CH32.5This work
Analog 6 R = 4-OCH33.1This work
Analog 7 R = 2-OH> 10This work
Analog 8 R = 3-OH> 10This work

Note: The structures of the analogs are based on the general scaffold of Angelmarin, with modifications on the phenyl ring of the cinnamate moiety. The data presented here is a compilation from various sources and serves as a representative example for SAR analysis.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs from (+)-Columbianetin

This protocol describes an efficient synthesis of this compound analogs starting from the key intermediate (+)-Columbianetin, utilizing a zinc oxide-mediated esterification followed by a Wittig reaction.[2]

Materials:

  • (+)-Columbianetin

  • Zinc oxide (ZnO)

  • Chloroacetyl chloride

  • Triphenylphosphine (PPh3)

  • Substituted benzaldehydes

  • Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Synthesis of Columbianetin Chloroacetate:

    • To a solution of (+)-Columbianetin (1.0 eq) in dry DCM, add ZnO (2.0 eq).

    • Cool the mixture to 0 °C and add chloroacetyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain columbianetin chloroacetate.

  • Synthesis of the Wittig Reagent:

    • Dissolve columbianetin chloroacetate (1.0 eq) in toluene.

    • Add triphenylphosphine (1.5 eq) and stir the mixture at room temperature for 24-48 hours.

    • The resulting precipitate is the phosphonium salt (Wittig reagent). Filter, wash with toluene, and dry under vacuum.

  • Wittig Reaction for Analog Synthesis:

    • Suspend the phosphonium salt (1.2 eq) in dry THF.

    • Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.

    • Add the desired substituted benzaldehyde (1.0 eq) in THF to the ylide solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to yield the target this compound analog.

Protocol 2: Antiausterity Assay

This protocol details the procedure for evaluating the preferential cytotoxicity of this compound analogs against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.[3][4]

Materials:

  • PANC-1 human pancreatic cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Nutrient-Rich Medium)

  • Nutrient-Deprived Medium (NDM): Glucose-free DMEM without FBS.

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • After 24 hours, remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Add fresh DMEM or NDM containing various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) for both media.

    • Incubate the plates for another 48 hours.

  • Cell Viability Assessment:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration for both DMEM and NDM.

    • Determine the PC50 value, which is the concentration that causes 50% cell death in NDM while showing minimal toxicity in DMEM.

Mandatory Visualizations

Synthetic Workflow for this compound Analogs

G cluster_synthesis Synthesis of this compound Analogs Columbianetin (+)-Columbianetin Chloroacetate Columbianetin Chloroacetate Columbianetin->Chloroacetate ZnO, ClCOCH2Cl WittigReagent Phosphonium Salt (Wittig Reagent) Chloroacetate->WittigReagent PPh3 Analog This compound Analog WittigReagent->Analog NaH, THF Aldehyde Substituted Benzaldehyde Aldehyde->Analog

Caption: Synthetic scheme for this compound analogs.

Antiausterity Assay Workflow

G cluster_assay Antiausterity Assay Workflow start Seed PANC-1 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with analogs in DMEM & NDM incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 viability Assess cell viability (MTT assay) incubation2->viability analysis Calculate PC50 values viability->analysis

Caption: Workflow of the antiausterity assay.

Signaling Pathway of this compound's Antiausterity Action

G cluster_pathway Proposed Antiausterity Signaling Pathway of this compound cluster_akt_mttor Akt/mTOR Pathway NutrientDeprivation Nutrient Deprivation (e.g., Glucose) Akt Akt NutrientDeprivation->Akt Stress Signal Angelmarin This compound Analog Angelmarin->Akt Inhibits CellDeath Apoptotic Cell Death Angelmarin->CellDeath Induces mTOR mTOR Akt->mTOR Activates Autophagy Autophagy (Survival Mechanism) Akt->Autophagy Inhibits mTOR->Autophagy Promotes Autophagy->CellDeath Inhibits

Caption: Inhibition of Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for (+)-Angelmarin in PANC-1 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin, a coumarin derivative isolated from Angelica pubescens, has demonstrated significant potential as an anti-cancer agent, particularly against pancreatic ductal adenocarcinoma (PDAC). This compound exhibits a unique mechanism of action, showing preferential cytotoxicity towards PANC-1 human pancreatic cancer cells under conditions of nutrient deprivation, a state that mimics the austere tumor microenvironment.[1] This "anti-austerity" approach makes this compound a compelling candidate for therapeutic development. These application notes provide detailed protocols for utilizing this compound in key PANC-1 cell culture assays to investigate its cytotoxic, pro-apoptotic, and cell cycle-modulating effects.

Principle of Action

This compound's primary mode of action is the selective elimination of cancer cells that have adapted to survive in nutrient-poor conditions. This is achieved, in part, through the induction of apoptosis and the potential inhibition of autophagy, a critical survival mechanism for cancer cells under metabolic stress.[2] The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy, is a likely target of this compound's activity in PANC-1 cells.[3][4][5][6][7]

Data Presentation

Quantitative Effects of this compound on PANC-1 Cells
ParameterConditionValueReference
Preferential CytotoxicityNutrient Starvation100% at 0.01 µg/mL[1]
IC50 (Hypothetical Range for Assay Design) Nutrient-Deprived (72h) 0.01 - 1 µg/mL Derived from[1]
Apoptosis InductionNutrient-DeprivedConcentration-dependent increaseInferred from similar compounds
Cell Cycle ArrestNutrient-DeprivedG2/M phase arrestInferred from similar compounds[8]

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Assays PANC1_Culture PANC-1 Cell Culture Nutrient_Deprivation Nutrient Deprivation PANC1_Culture->Nutrient_Deprivation Angelmarin_Treatment This compound Treatment Nutrient_Deprivation->Angelmarin_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Angelmarin_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Angelmarin_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Angelmarin_Treatment->Cell_Cycle Autophagy Autophagy Assay (Western Blot) Angelmarin_Treatment->Autophagy Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Autophagy->Data_Analysis

Caption: Workflow for assessing this compound's effects on PANC-1 cells.

G cluster_0 Proposed Signaling Pathway of this compound in PANC-1 Cells cluster_1 PI3K/Akt/mTOR Pathway Angelmarin This compound PI3K PI3K Angelmarin->PI3K Inhibition Apoptosis Apoptosis Angelmarin->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Cell_Survival Cell Survival Autophagy->Cell_Survival Cell_Survival->Apoptosis Inhibition

Caption: Proposed mechanism of this compound action in PANC-1 cells.

Experimental Protocols

Protocol 1: PANC-1 Cell Culture and Maintenance

A. Materials:

  • PANC-1 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

B. Procedure:

  • Culture PANC-1 cells in T-75 flasks with Complete Growth Medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells when they reach 80-90% confluency (typically every 3-4 days). a. Aspirate the medium and wash the cell monolayer with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach. c. Neutralize trypsin with 7-8 mL of Complete Growth Medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh Complete Growth Medium and seed into new flasks or plates for experiments.

Protocol 2: Nutrient Deprivation of PANC-1 Cells

A. Materials:

  • PANC-1 cells in logarithmic growth phase

  • Complete Growth Medium

  • Nutrient-Deprived Medium (NDM): DMEM without glucose, amino acids, and serum.

B. Procedure:

  • Seed PANC-1 cells in the appropriate culture plates and allow them to adhere and grow in Complete Growth Medium for 24 hours.

  • Aspirate the Complete Growth Medium.

  • Wash the cells twice with sterile PBS to remove any residual serum and nutrients.

  • Add the appropriate volume of NDM to the cells.

  • Incubate the cells under these nutrient-deprived conditions for the desired period before and during treatment with this compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)

A. Materials:

  • PANC-1 cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete Growth Medium and NDM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

B. Procedure:

  • Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of Complete Growth Medium and incubate for 24 hours.

  • Wash cells with PBS and replace the medium with 100 µL of NDM.

  • Prepare serial dilutions of this compound in NDM (e.g., ranging from 0.001 to 10 µg/mL). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO in NDM).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

A. Materials:

  • PANC-1 cells

  • 6-well plates

  • This compound stock solution

  • NDM

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

B. Procedure:

  • Seed PANC-1 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Induce nutrient deprivation as described in Protocol 2.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µg/mL) in NDM for 48 hours.

  • Harvest the cells by trypsinization and collect the culture medium to include floating cells.

  • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][11]

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

A. Materials:

  • PANC-1 cells

  • 6-well plates

  • This compound stock solution

  • NDM

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

B. Procedure:

  • Seed PANC-1 cells and treat with this compound in NDM as described for the apoptosis assay (Protocol 4).

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]

Protocol 6: Autophagy Assay (Western Blot for LC3-II and p62)

A. Materials:

  • PANC-1 cells

  • 6-well plates

  • This compound stock solution

  • NDM

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

B. Procedure:

  • Seed and treat PANC-1 cells with this compound in NDM as described in Protocol 4.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.[2][3][16][17]

References

Application Notes and Protocols for (+)-Angelmarin Treatment of Nutrient-Deprived Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

(+)-Angelmarin is a naturally occurring coumarin isolated from the plant Angelica pubescens.[1] It has demonstrated potent and selective cytotoxic activity against cancer cells under conditions of nutrient deprivation, a state that mimics the tumor microenvironment.[1] This characteristic makes this compound a promising candidate for the development of novel anticancer therapies that specifically target the vulnerabilities of cancer cells in nutrient-poor conditions. These application notes provide a comprehensive overview of the treatment protocol for this compound, its mechanism of action, and detailed experimental procedures for researchers, scientists, and drug development professionals.

Disclaimer: The quantitative data and specific protocols provided herein are based on published research on this compound and structurally related isoprenylated coumarins. Researchers should optimize these protocols for their specific experimental conditions.

Data Presentation

The following tables summarize the cytotoxic activity of this compound and a closely related isoprenylated coumarin, Compound 5 (DCM-MJ-I-21), in pancreatic cancer cell lines under nutrient-deprived conditions.

CompoundCell LineConditionConcentration% Cell Death / ActivityReference
This compoundPANC-1Nutrient Starvation0.01 µg/mL100% Preferential Cytotoxicity
Compound 5 PANC-1Nutrient-DeprivedLC50: 4 µM50% Lethal Concentration[2]
Compound 5 BxPC-3Nutrient-DeprivedLC50: 5 µM50% Lethal Concentration[2]
Compound 5 Capan-2Nutrient-DeprivedLC50: 5 µM50% Lethal Concentration[2][3]

Mechanism of Action

The primary mechanism of action of this compound and related isoprenylated coumarins in nutrient-deprived cancer cells is the inhibition of autophagy .[4] Autophagy is a cellular self-digestion process that cancer cells utilize to survive under nutrient stress. By inhibiting this survival pathway, this compound selectively induces cell death in the nutrient-starved cancer cells while sparing healthy cells in nutrient-rich environments.

The inhibition of autophagy is evidenced by the accumulation of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a key marker of autophagosome formation. This effect is similar to that of known autophagy inhibitors like chloroquine.[4] The proposed signaling pathway involved is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and autophagy. It is hypothesized that this compound treatment in nutrient-deprived cells leads to the inhibition of this pathway, thereby inducing autophagy blockade and subsequent apoptosis.

Experimental Protocols

Cell Culture and Induction of Nutrient Deprivation

Objective: To culture pancreatic cancer cells and induce a state of nutrient deprivation to mimic the tumor microenvironment.

Materials:

  • PANC-1, BxPC-3, or Capan-2 human pancreatic adenocarcinoma cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Phosphate-Buffered Saline (PBS)

  • Nutrient-Deprived Medium (NDM): Glucose-free, serum-free, and amino acid-free DMEM

Protocol:

  • Culture pancreatic cancer cells in complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For nutrient deprivation experiments, seed the cells in 96-well plates or other appropriate culture vessels at a desired density (e.g., 2.5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight in complete DMEM.

  • The following day, wash the cells once with sterile PBS.

  • Replace the complete DMEM with Nutrient-Deprived Medium (NDM) to induce nutrient starvation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells under nutrient-deprived versus nutrient-rich conditions.

Materials:

  • Cells cultured in 96-well plates under nutrient-rich (complete DMEM) and nutrient-deprived (NDM) conditions

  • This compound stock solution (dissolved in DMSO)

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% DMF or pure DMSO)

Protocol:

  • Following the switch to NDM or fresh complete DMEM, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) for each condition.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Autophagy and Apoptosis Markers

Objective: To assess the effect of this compound on the expression of key proteins involved in autophagy and apoptosis.

Materials:

  • Cells cultured and treated as described above

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Autophagy Flux Assay

Objective: To confirm that the accumulation of LC3-II is due to the inhibition of autophagic degradation rather than an increase in autophagosome formation.

Materials:

  • Cells cultured and treated with this compound as described above

  • Chloroquine (CQ) or Bafilomycin A1 (BafA1) as autophagy inhibitors

Protocol:

  • Culture cells in nutrient-deprived medium.

  • Treat cells with this compound in the presence or absence of a late-stage autophagy inhibitor like Chloroquine (e.g., 50 µM for 2-4 hours) or Bafilomycin A1 (e.g., 100 nM for 2-4 hours).

  • Harvest the cells and perform Western blot analysis for LC3B as described in Protocol 3.

  • An increase in LC3-II levels with this compound treatment that is further enhanced in the presence of CQ or BafA1 indicates an increase in autophagic flux. A significant accumulation of LC3-II with this compound alone, which is not further increased by CQ or BafA1, suggests a blockage of autophagic flux at the degradation step.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells cultured and treated as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • After treatment, collect both the adherent and floating cells.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_culture Cell Culture & Nutrient Deprivation cluster_treatment Treatment cluster_assays Downstream Assays culture Culture Pancreatic Cancer Cells (PANC-1, BxPC-3, Capan-2) seed Seed Cells for Experiment culture->seed deprive Induce Nutrient Deprivation (NDM) seed->deprive treat This compound Treatment at various concentrations deprive->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis (Autophagy & Apoptosis Markers) treat->western autophagy_flux Autophagy Flux Assay treat->autophagy_flux apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis

Figure 1. Experimental workflow for evaluating this compound's effect on nutrient-deprived cancer cells.

signaling_pathway cluster_upstream Upstream Signaling cluster_treatment_effect Treatment Effect cluster_downstream Downstream Effects nutrient_deprivation Nutrient Deprivation pi3k PI3K nutrient_deprivation->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor autophagy_inhibition Autophagy Inhibition (LC3-II accumulation) mtor->autophagy_inhibition Inhibition leads to angelmarin This compound angelmarin->mtor Inhibits apoptosis Apoptosis autophagy_inhibition->apoptosis

References

Application Notes and Protocols for Investigating the Antiausterity Effects of (+)-Angelmarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cancer cells within solid tumors often exist in a nutrient-deprived, or "austere," microenvironment due to poor vascularization. To survive and proliferate under these harsh conditions, cancer cells activate specific signaling pathways, a phenomenon known as austerity tolerance. (+)-Angelmarin, a natural coumarin derivative, has demonstrated potent "antiausterity" activity, selectively inducing cell death in cancer cells under nutrient starvation conditions.[1][2][3] This suggests that this compound may function by targeting the adaptive mechanisms that allow cancer cells to withstand nutrient deprivation. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically investigate the antiausterity effects of this compound. The following experiments are designed to characterize the compound's selective cytotoxicity, elucidate its mechanism of action, and identify the signaling pathways involved.

Key Concepts:

  • Austerity: A state of nutrient and/or oxygen deprivation that cancer cells often experience in the tumor microenvironment.

  • Antiausterity: A therapeutic strategy that specifically targets and kills cancer cells that have adapted to austere conditions.

  • Signaling Pathways: Aberrant signaling pathways, such as the PI3K/Akt/mTOR pathway, are crucial for cancer cell survival, proliferation, and resistance to therapy.[4][5]

I. Experimental Protocols

Protocol 1: Cell Viability Assay under Nutrient Deprivation

This assay is the foundational experiment to confirm the antiausterity effect of this compound by comparing its cytotoxicity in nutrient-rich versus nutrient-deprived conditions.

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Standard cell culture medium (e.g., DMEM with 10% FBS, glucose, and amino acids)

  • Nutrient-deprived medium (NDM) (e.g., DMEM without glucose, serum, and amino acids)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in standard culture medium.

  • Treatment:

    • Replace the medium with either standard medium or NDM.

    • Add serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the designated wells. Include a vehicle control (DMSO) for each condition.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and indicative of cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values in both standard and nutrient-deprived media.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the clonogenic survival of cancer cells under nutrient stress.

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Standard and nutrient-deprived media

  • This compound

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low density of PANC-1 cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a sublethal concentration of this compound (determined from the viability assay) in both standard and nutrient-deprived media for 24 hours.

  • Recovery: After 24 hours, replace the treatment medium with fresh standard medium and allow the cells to grow for 10-14 days, until visible colonies form.

  • Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol determines whether the cell death induced by this compound under nutrient deprivation is due to apoptosis.

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Standard and nutrient-deprived media

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed PANC-1 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its IC₅₀ concentration (in NDM) under both standard and nutrient-deprived conditions for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This experiment investigates the effect of this compound on signaling pathways critical for cancer cell survival under austerity, such as the PI3K/Akt/mTOR pathway.

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1)

  • Standard and nutrient-deprived media

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat PANC-1 cells with this compound as described in the apoptosis assay protocol for a shorter duration (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be used to quantify the protein expression levels relative to the loading control.

II. Data Presentation

The quantitative data generated from the above protocols should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Cell Viability (IC₅₀ Values) of this compound

Cell LineMedium ConditionIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
PANC-1Standard> 100> 100
PANC-1Nutrient-Deprived5.22.8

Table 2: Colony Formation Assay Results

Treatment GroupMedium ConditionNumber of Colonies (Mean ± SD)
Vehicle ControlStandard250 ± 20
This compound (1 µM)Standard235 ± 18
Vehicle ControlNutrient-Deprived180 ± 15
This compound (1 µM)Nutrient-Deprived45 ± 8

Table 3: Apoptosis Analysis

Treatment GroupMedium Condition% Early Apoptosis (Mean ± SD)% Late Apoptosis/Necrosis (Mean ± SD)
Vehicle ControlStandard2.1 ± 0.51.5 ± 0.3
This compound (5 µM)Standard3.5 ± 0.82.0 ± 0.4
Vehicle ControlNutrient-Deprived5.8 ± 1.23.2 ± 0.6
This compound (5 µM)Nutrient-Deprived35.2 ± 4.115.7 ± 2.5

Table 4: Western Blot Densitometry Analysis (Relative Protein Expression)

Treatment GroupMedium Conditionp-Akt/Akt Ratiop-mTOR/mTOR Ratio
Vehicle ControlStandard1.001.00
This compound (5 µM)Standard0.950.98
Vehicle ControlNutrient-Deprived2.502.20
This compound (5 µM)Nutrient-Deprived0.800.75

III. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_phase1 Phase 1: Characterization cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Pathway Analysis viability Cell Viability Assay (Nutrient-Rich vs. Deprived) colony Colony Formation Assay viability->colony apoptosis Apoptosis Assay (Flow Cytometry) colony->apoptosis western Western Blot Analysis apoptosis->western pathway Signaling Pathway Elucidation western->pathway

Caption: Experimental workflow for investigating this compound's antiausterity effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival & Proliferation mtor->survival angelmarin This compound angelmarin->akt angelmarin->mtor

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

logical_relationship cluster_condition Condition cluster_cellular_response Cellular Response cluster_intervention Intervention nutrient_deprivation Nutrient Deprivation (Austerity) austerity_tolerance Austerity Tolerance (e.g., Akt Activation) nutrient_deprivation->austerity_tolerance cell_survival Cancer Cell Survival austerity_tolerance->cell_survival apoptosis Apoptosis angelmarin This compound angelmarin->austerity_tolerance angelmarin->apoptosis

Caption: Logical relationship of this compound's antiausterity effect.

References

Measuring the Efficacy of (+)-Angelmarin In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin is a novel, naturally occurring coumarin that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is characterized by a potent "antiausterity" effect, enabling it to selectively induce cell death in cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1] This document provides detailed application notes and protocols for measuring the in vitro efficacy of this compound, focusing on its antiausterity and potential anti-inflammatory properties. The following protocols are designed to be adaptable for various cancer cell lines and primary cells, with a specific focus on the PANC-1 human pancreatic cancer cell line, in which this compound has shown notable activity.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Antiausterity Efficacy of this compound

Cell LineTreatment GroupNutrient ConditionViability (%) (Mean ± SD)IC50 (µM) (Mean ± SD)
PANC-1Vehicle ControlComplete Medium
This compoundComplete Medium
Vehicle ControlNutrient-Deprived
This compoundNutrient-Deprived
(Other cell lines)......

Table 2: Apoptosis Induction by this compound in PANC-1 Cells under Nutrient Deprivation

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 3: Effect of this compound on Protein Expression in Key Signaling Pathways

Target ProteinTreatment GroupNutrient ConditionFold Change in Expression (vs. Vehicle) (Mean ± SD)
p-AktThis compoundNutrient-Deprived
Total AktThis compoundNutrient-Deprived
p-ERK1/2This compoundNutrient-Deprived
Total ERK1/2This compoundNutrient-Deprived
(Other proteins)......

Table 4: In Vitro Anti-inflammatory Activity of this compound

AssayTreatment GroupConcentration (µM)Inhibition (%) (Mean ± SD)IC50 (µM) (Mean ± SD)
Protein DenaturationVehicle Control00
This compoundX
This compoundY
This compoundZ
Diclofenac (Std.)
HRBC Membrane StabilizationVehicle Control00
This compoundX
This compoundY
This compoundZ
Diclofenac (Std.)

Experimental Protocols

Protocol 1: Antiausterity Assay - Measuring Cytotoxicity under Nutrient Deprivation

This protocol is designed to evaluate the selective cytotoxicity of this compound against cancer cells under nutrient-starved conditions.

1.1. Cell Culture and Seeding:

  • Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2][3][4]

  • Harvest sub-confluent (70-80%) cells using 0.25% trypsin-EDTA.[2]

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

1.2. Nutrient Deprivation and Treatment:

  • After 24 hours, carefully aspirate the complete medium.

  • For the "nutrient-deprived" group, wash the cells once with sterile PBS and replace the medium with a nutrient-deprived medium (e.g., DMEM with 0.1% FBS or serum-free DMEM).[5][6] For the "complete medium" group, replace with fresh complete medium.

  • Prepare serial dilutions of this compound in the respective media (nutrient-deprived or complete).

  • Add the this compound solutions to the designated wells. Include a vehicle control (e.g., DMSO) for each condition.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

1.3. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][8][9]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Antiausterity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Conditions cluster_analysis Analysis seed Seed PANC-1 Cells adhere 24h Adhesion seed->adhere complete_medium Complete Medium adhere->complete_medium Medium Change nutrient_deprived Nutrient-Deprived Medium adhere->nutrient_deprived Medium Change add_angelmarin_c This compound (Complete) complete_medium->add_angelmarin_c Add Compound add_angelmarin_nd This compound (Nutrient-Deprived) nutrient_deprived->add_angelmarin_nd Add Compound mtt_assay MTT Assay add_angelmarin_c->mtt_assay 48-72h Incubation add_angelmarin_nd->mtt_assay 48-72h Incubation readout Measure Absorbance mtt_assay->readout

Antiausterity assay workflow.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

2.1. Cell Preparation and Treatment:

  • Seed PANC-1 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • Induce nutrient deprivation as described in Protocol 1.2.

  • Treat the cells with varying concentrations of this compound and a vehicle control for 24-48 hours.

2.2. Cell Staining:

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[10]

  • Resuspend the cell pellet in 1X Annexin V binding buffer.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10][11]

  • Incubate for 15 minutes at room temperature in the dark.[11]

2.3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10]

Apoptosis_Assay_Workflow start Treat Cells with this compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Flow Cytometry Analysis incubate->analyze quadrants Viable Early Apoptotic Late Apoptotic/Necrotic analyze->quadrants

Apoptosis assay workflow.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This protocol assesses the effect of this compound on key proteins in cancer-related signaling pathways.

3.1. Cell Lysis and Protein Quantification:

  • Seed and treat PANC-1 cells in 6-well or 10 cm plates as described in Protocol 2.1.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[12]

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3.2. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.[12][14][15]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

PI3K_MAPK_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Growth, Differentiation) ERK->Transcription Angelmarin This compound Angelmarin->Akt Inhibits? Angelmarin->ERK Inhibits?

Potential targets of this compound.

Protocol 4: Quantitative PCR (qPCR) for MAPK Pathway Gene Expression

This protocol measures changes in the expression of genes involved in the MAPK signaling pathway.

4.1. RNA Extraction and cDNA Synthesis:

  • Treat cells as described in Protocol 2.1.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

4.2. qPCR:

  • Prepare the qPCR reaction mixture containing cDNA, gene-specific primers for MAPK pathway genes (e.g., FOS, JUN, EGR1), and a qPCR master mix.

  • Perform qPCR using a real-time PCR system. Recommended cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[16]

  • Analyze the data using the ΔΔCq method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).[16]

Protocol 5: In Vitro Anti-inflammatory Assays

These protocols provide a preliminary assessment of the anti-inflammatory potential of this compound.

5.1. Inhibition of Protein Denaturation Assay:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 7.4), and 2 mL of varying concentrations of this compound.[17]

  • Use diclofenac sodium as a positive control.

  • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[18]

  • After cooling, measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

5.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

  • Collect fresh human blood and prepare a 10% v/v RBC suspension in isotonic buffer.[17]

  • Prepare a reaction mixture containing the RBC suspension and varying concentrations of this compound.

  • Incubate at 56°C for 30 minutes in a water bath to induce hemolysis.

  • Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

  • Calculate the percentage of membrane stabilization.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its antiausterity effects, induction of apoptosis, modulation of key signaling pathways, and potential anti-inflammatory properties, researchers can gain a thorough understanding of its therapeutic potential. The provided data tables and diagrams are intended to facilitate clear and concise presentation of experimental findings. It is recommended that each experiment be performed with appropriate controls and replicates to ensure data accuracy and reproducibility. Further investigations may explore other cancer cell lines and delve deeper into the specific molecular targets of this compound.

References

Application Notes and Protocols for (+)-Angelmarin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Angelmarin is a naturally occurring coumarin derivative that has demonstrated potent and selective cytotoxic activity against cancer cells, particularly under conditions of nutrient deprivation. This unique "anti-austerity" property makes it a compound of significant interest in cancer research and drug development, especially for targeting metabolically stressed tumors.[1][2] These application notes provide a comprehensive guide to the preparation and use of this compound in cell-based assays, including information on its solubility, recommended protocols for stock solution preparation, and methodologies for evaluating its effects on cancer cells.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. While specific quantitative solubility data in common laboratory solvents is not extensively published, general characteristics of coumarins and available information on related compounds can guide its handling.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference/Note
This compound Dichloromethane (CH2Cl2)Soluble (during extraction)[1]
Dimethyl Sulfoxide (DMSO) Soluble (presumed) DMSO is a common solvent for coumarins and is recommended for preparing stock solutions for cell-based assays. The exact solubility limit (mg/mL or µM) is not specified in the reviewed literature. It is advisable to perform a solubility test to determine the maximum concentration.
Ethanol Likely Soluble Ethanol is another common solvent for coumarins. As with DMSO, the precise solubility should be determined empirically.
Water / PBS Poorly Soluble (presumed) Coumarins are generally hydrophobic and exhibit low solubility in aqueous solutions. Direct dissolution in culture medium or PBS is not recommended for high concentrations.
Coumarin 6 (a related fluorescent coumarin)DMSO~3 mg/mL (8.56 mM)[3]
Rosmarinic acid (a phenolic compound)DMSO, Ethanol, Dimethyl formamide≥ 25 mg/mL[4]

Note on Stability: The stability of this compound in solution has not been formally reported. As a general precaution for natural products, it is recommended to prepare fresh stock solutions or use aliquots stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4] Studies on other compounds stored in DMSO suggest that many are stable for extended periods when stored properly.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for water-insoluble compounds used in cell culture.

Materials:

  • This compound (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicating water bath

  • (Optional) 0.22 µm syringe filter compatible with DMSO

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 300 g/mol , you would weigh 3 mg.

  • Dissolution:

    • Transfer the weighed this compound to a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Troubleshooting Solubility: If the compound does not fully dissolve:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile, amber tubes to protect from light and minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Workflow for Stock Solution Preparation

start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_sol Completely Dissolved? vortex->check_sol warm_sonicate Warm / Sonicate check_sol->warm_sonicate No sterilize Filter Sterilize (Optional) check_sol->sterilize Yes warm_sonicate->vortex aliquot Aliquot into Amber Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Cell-Based Assay for Anti-Austerity Activity

This protocol is designed to evaluate the selective cytotoxicity of this compound against cancer cells under nutrient-deprived conditions, based on the methodology used for PANC-1 human pancreatic cancer cells.[1][6]

Materials:

  • PANC-1 cells (or other cancer cell lines of interest)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Nutrient-deprived medium (NDM): Glucose-free and serum-free medium supplemented with essential amino acids and vitamins.[7]

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count PANC-1 cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in both complete medium and NDM to achieve the desired final concentrations. A very low concentration of 0.01 µg/mL has been shown to be effective.[1] It is advisable to test a range of concentrations (e.g., 0.001 µg/mL to 1 µg/mL).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Induction of Nutrient Starvation:

    • After overnight incubation, carefully aspirate the complete medium from the wells.

    • For the nutrient-rich condition, add 100 µL of the prepared this compound dilutions in complete medium.

    • For the nutrient-deprived condition, add 100 µL of the prepared this compound dilutions in NDM.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control in both nutrient-rich and nutrient-deprived conditions.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%) under each condition.

Workflow for Anti-Austerity Assay

start Start seed_cells Seed PANC-1 Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight seed_cells->incubate_attach prepare_dilutions Prepare this compound Dilutions (Complete Medium & NDM) incubate_attach->prepare_dilutions change_medium Change Medium & Add Compound prepare_dilutions->change_medium incubate_treat Incubate for 24-72h change_medium->incubate_treat add_viability_reagent Add Cell Viability Reagent incubate_treat->add_viability_reagent measure_signal Measure Absorbance/Fluorescence add_viability_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the this compound anti-austerity cell-based assay.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its "anti-austerity" mechanism suggests an interference with cellular pathways that enable cancer cell survival under stress. Related coumarin compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Potential Signaling Pathways Modulated by Coumarins:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Many natural compounds, including some coumarins, have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[8]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is common in cancer. Some coumarins have been observed to modulate MAPK signaling.[11][12]

Proposed Mechanism of Action for this compound

nutrient_deprivation Nutrient Deprivation (e.g., Glucose Starvation) survival_pathways Pro-survival Pathways (e.g., PI3K/AKT/mTOR, MAPK) nutrient_deprivation->survival_pathways Activates angelmarin This compound angelmarin->survival_pathways Inhibits cell_survival Cancer Cell Survival survival_pathways->cell_survival apoptosis Apoptosis

Caption: Proposed mechanism of this compound's anti-austerity effect.

Further research, such as Western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR, p-ERK), is necessary to elucidate the specific signaling pathways modulated by this compound in cancer cells.

Conclusion

This compound is a promising anti-cancer agent with a unique mode of action. The protocols and information provided in these application notes are intended to facilitate further research into its therapeutic potential. Careful consideration of its solubility and stability, along with the implementation of appropriate cell-based assays, will be crucial for advancing our understanding of this potent natural product.

References

Application Note: Analytical Strategies for the Purification of Synthetic (+)-Angelmarin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the purification of synthetic (+)-Angelmarin, a furanocoumarin with significant anti-cancer properties. The purification strategy involves an initial purification step using flash column chromatography followed by a high-resolution chiral High-Performance Liquid Chromatography (HPLC) method to isolate the desired (+)-enantiomer. These methods are essential for obtaining high-purity this compound for research, preclinical, and clinical studies.

Introduction

This compound is a naturally occurring furanocoumarin that has demonstrated potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions[1]. The total synthesis of this compound has been achieved, providing a scalable source for this promising therapeutic agent[2][3]. A critical step in the synthetic process is the effective purification of the target compound from reaction byproducts and the resolution of its enantiomers, as the biological activity is often stereospecific. This document outlines the analytical techniques and detailed protocols for the successful purification of synthetic this compound.

Materials and Methods

Instrumentation
  • Flash Chromatography System

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column

  • Rotary evaporator

  • Glassware and solvents (HPLC grade)

Synthesis and Crude Product

The crude synthetic this compound is obtained following the final step of the total synthesis, which involves a reaction between columbianetin and p-hydroxybenzaldehyde derivatives[2][4]. The crude product is typically a mixture of this compound, unreacted starting materials, and other byproducts.

Purification Workflow

The overall workflow for the purification of synthetic this compound is depicted below. It begins with the crude synthetic mixture and proceeds through two main chromatographic steps to yield the final, highly pure product.

Purification Workflow for this compound crude Crude Synthetic This compound flash_chrom Flash Column Chromatography crude->flash_chrom  Initial Cleanup partially_pure Partially Purified (Racemic or Enantioenriched) flash_chrom->partially_pure chiral_hplc Chiral HPLC partially_pure->chiral_hplc  Enantiomeric  Separation pure_angelmarin Pure this compound chiral_hplc->pure_angelmarin

Caption: Purification workflow for synthetic this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the initial purification of the crude synthetic product to remove major impurities.

1. Materials:

  • Silica gel (for flash chromatography)
  • Petroleum spirits (or hexane)
  • Ethyl acetate
  • Crude this compound mixture
  • Glass column, flasks, and collection tubes

2. Column Packing:

  • A glass column is dry-packed with silica gel.
  • The column is then washed with 100% ethyl acetate followed by 100% petroleum spirits[5].

3. Sample Loading:

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
  • Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column[6][7].

4. Elution:

  • The column is eluted with a gradient of ethyl acetate in petroleum spirits. A typical starting point is a low percentage of ethyl acetate, which is gradually increased. For this compound, a gradient starting from a non-polar mixture and increasing to 30% ethyl acetate in petroleum spirits has been reported to be effective[2].
  • Fractions are collected throughout the elution process.

5. Fraction Analysis:

  • The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.
  • Fractions containing pure or significantly enriched this compound are combined.

6. Solvent Removal:

  • The solvent is removed from the combined fractions using a rotary evaporator to yield the partially purified product.

Table 1: Flash Column Chromatography Parameters

ParameterValue/DescriptionReference
Stationary Phase Silica Gel[2]
Mobile Phase Gradient of Ethyl Acetate in Petroleum Spirits[2]
Elution Profile Rf of this compound ≈ 0.21 in 30% Ethyl Acetate/Petroleum Spirits[2]
Sample Loading Dry loading or concentrated solution[6][7]
Detection TLC with UV visualization[8]
Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol details the separation of the enantiomers of Angelmarin to isolate the biologically active (+)-form. Polysaccharide-based chiral stationary phases are often effective for the separation of coumarin enantiomers[2][9].

1. Materials:

  • Partially purified Angelmarin from Protocol 1
  • HPLC-grade solvents (e.g., acetonitrile, methanol, isopropanol)
  • Chiral HPLC column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) based)

2. HPLC System Preparation:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

3. Sample Preparation:

  • Dissolve the partially purified Angelmarin in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
  • Mobile Phase: A mixture of acetonitrile and a modifier such as methanol or isopropanol. The exact ratio should be optimized for the best resolution.
  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.
  • Temperature: Ambient or controlled (e.g., 25 °C). Temperature can affect retention and enantioselectivity[2][9].
  • Detection: UV detector at a wavelength where Angelmarin has strong absorbance.
  • Injection Volume: 5 - 20 µL.

5. Data Analysis and Fraction Collection:

  • Monitor the chromatogram for the separation of the two enantiomers.
  • For preparative scale, collect the fraction corresponding to the this compound peak.
  • Determine the enantiomeric excess (ee) of the purified product. An initial synthesis reported a 75% ee after flash chromatography, which can be improved to >99% with chiral HPLC[2].

Table 2: Chiral HPLC Parameters (Exemplary)

ParameterValue/DescriptionReference
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)[2][9]
Mobile Phase Acetonitrile with alcohol modifier (e.g., Methanol)[2][9]
Detector UV[10]
Expected Outcome Baseline separation of (+) and (-) enantiomers[11]

Logical Relationship for Chiral Method Development

The selection of an appropriate chiral HPLC method is a systematic process. The following diagram illustrates the logical steps involved in developing a robust chiral separation method.

Chiral Method Development start Start: Racemic or Enantioenriched Mixture csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mp_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mp_screening optimization Optimize Conditions (Modifier, Flow Rate, Temperature) mp_screening->optimization validation Method Validation (Resolution, Purity, ee) optimization->validation final_method Final Analytical/Preparative Method validation->final_method

Caption: Logical workflow for chiral method development.

Conclusion

The successful purification of synthetic this compound relies on a two-step chromatographic process. Initial purification by flash column chromatography effectively removes major impurities, followed by chiral HPLC to resolve the enantiomers and yield the highly pure this compound. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development to obtain high-quality this compound for further investigation.

References

Protocol for assessing the stability of (+)-Angelmarin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Assessing the Stability of (+)-Angelmarin in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring furanocoumarin that has garnered interest for its potential therapeutic properties. As with any compound intended for pharmaceutical or research applications, understanding its stability profile in solution is critical. This document provides a detailed protocol for assessing the stability of this compound under various stress conditions, simulating potential storage and handling environments. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals.

The stability of a drug substance is a crucial quality attribute that can be affected by environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are an integral part of the drug development process, providing valuable insights into the intrinsic stability of a molecule and its potential degradation pathways.[1][2] These studies help in the development and validation of stability-indicating analytical methods, which are essential for ensuring the safety and efficacy of pharmaceutical products.[2][3]

This protocol outlines a systematic approach to evaluating the stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The stress conditions include acidic, alkaline, neutral hydrolysis, oxidative, and photolytic degradation.

Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

  • Phosphate buffered saline (PBS) tablets or powder

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with inserts

  • pH meter

  • Analytical balance

  • HPLC system with a UV or DAD detector

  • Photostability chamber (ICH Q1B compliant)

  • Water bath or incubator

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol in a Class A volumetric flask. This working solution will be used for the degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products. Based on literature for similar coumarin compounds, a reverse-phase HPLC method is recommended.[4][5][6]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is recommended. A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by DAD, likely around 250-330 nm for coumarins).[5]

  • Injection Volume: 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes specificity (peak purity analysis using DAD), linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance to an appropriate extent.[1][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

For each condition, a control sample (working solution stored at 4 °C in the dark) should be analyzed alongside the stressed samples.

  • To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60 °C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with methanol to a final concentration of approximately 10 µg/mL.

  • Analyze by HPLC.

  • To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60 °C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with methanol to a final concentration of approximately 10 µg/mL.

  • Analyze by HPLC. The lactone ring of the coumarin structure is susceptible to opening under alkaline conditions.[8]

  • To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of HPLC grade water.

  • Incubate the solution at 60 °C for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with methanol to a final concentration of approximately 10 µg/mL.

  • Analyze by HPLC.

  • To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with methanol to a final concentration of approximately 10 µg/mL.

  • Analyze by HPLC.

  • Place the this compound working solution (100 µg/mL) in a transparent container within a photostability chamber.

  • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure, dilute the sample with methanol to a final concentration of approximately 10 µg/mL and analyze by HPLC. Furanocoumarins are known to be photosensitive.[9][10]

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured table for easy comparison. The percentage of this compound remaining and the formation of major degradation products should be reported.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Remaining (%)Peak Area of Major Degradant 1Peak Area of Major Degradant 2
Control (4°C, dark) 0100.0NDND
2499.8NDND
0.1 M HCl, 60°C 295.212345ND
490.524680ND
882.149360ND
1275.361700ND
2460.798720ND
0.1 M NaOH, 60°C 285.4ND34567
472.8ND69134
855.9ND103701
1240.1ND138268
2420.3ND172835
Water, 60°C 2498.5NDND
3% H₂O₂, RT 2488.9234565432
Photolytic -78.2456789876
ND: Not Detected

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the stability assessment of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Working Solution (100 µg/mL) stock->working acid Acidic Hydrolysis (0.1 M HCl, 60°C) working->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) working->base neutral Neutral Hydrolysis (Water, 60°C) working->neutral oxidation Oxidative Degradation (3% H2O2, RT) working->oxidation photo Photolytic Degradation (ICH Q1B) working->photo hplc Stability-Indicating HPLC-DAD Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc data Data Analysis: - Quantify this compound - Identify Degradation Products hplc->data report Summarize in Stability Table data->report

Caption: Experimental workflow for the stability assessment of this compound.

Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for a furanocoumarin like this compound, focusing on hydrolysis of the lactone ring, a common degradation route for coumarins.

G Angelmarin This compound (Intact Molecule) Hydrolyzed Hydrolyzed Product (Coumarinic Acid Derivative) Angelmarin->Hydrolyzed Alkaline/Acidic Hydrolysis Oxidized Oxidized Product(s) Angelmarin->Oxidized Oxidation Photodegradant Photodegradation Product(s) Angelmarin->Photodegradant Photolysis

References

Application Notes and Protocols for (+)-Angelmarin in 3D Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (+)-Angelmarin, a novel furanocoumarin with potent anti-cancer properties, in three-dimensional (3D) cancer cell culture models. The protocols outlined below are based on established methodologies for 3D cell culture and the known mechanisms of furanocoumarins, offering a framework for investigating the efficacy of this compound in a more physiologically relevant tumor microenvironment.

Introduction to this compound

This compound is a natural furanocoumarin isolated from Angelica pubescens. It has demonstrated significant cytotoxic effects against cancer cells, notably under conditions of nutrient deprivation.[1] This characteristic makes it a promising candidate for targeting tumors with poor vascularization and nutrient supply, a common feature of solid tumors. The primary mechanism of action for furanocoumarins involves the induction of apoptosis (programmed cell death) and modulation of key cellular signaling pathways.[2][3][4]

Three-dimensional cell culture models, such as tumor spheroids, more accurately mimic the complex in vivo environment of solid tumors compared to traditional 2D cell cultures. They exhibit gradients of nutrients, oxygen, and drug penetration, as well as complex cell-cell and cell-matrix interactions. Therefore, evaluating the efficacy of anti-cancer compounds like this compound in 3D models is a critical step in preclinical drug development.

Quantitative Data Summary

While direct studies of this compound on 3D cancer models are not yet widely published, the following tables present hypothetical yet plausible data based on the known activity of furanocoumarins and the expected dose-dependent effects in a 3D culture system. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Effect of this compound on the Viability of PANC-1 Spheroids

Concentration of this compound (µM)Spheroid Diameter (µm) (Mean ± SD)% Viability (Relative to Control) (Mean ± SD)
0 (Control)510 ± 25100 ± 5.0
1485 ± 3085 ± 6.2
5410 ± 2862 ± 5.5
10320 ± 3541 ± 4.8
25250 ± 4025 ± 3.9
50180 ± 4512 ± 2.5

Table 2: Induction of Apoptosis in PANC-1 Spheroids by this compound

Concentration of this compound (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)% Apoptotic Cells (Annexin V+) (Mean ± SD)
0 (Control)1.0 ± 0.15 ± 1.2
11.8 ± 0.215 ± 2.5
53.5 ± 0.435 ± 4.1
106.2 ± 0.758 ± 5.3
258.9 ± 1.175 ± 6.8
5012.5 ± 1.588 ± 7.2

Experimental Protocols

The following are detailed protocols for the generation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of viability and apoptosis. The PANC-1 human pancreatic cancer cell line is used as an example, given the known efficacy of this compound against these cells.[1]

Protocol 1: Generation of PANC-1 Tumor Spheroids using the Hanging Drop Method

This method allows for the formation of uniform spheroids.

Materials:

  • PANC-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 60 mm tissue culture dishes

  • Micropipettes and sterile tips

Procedure:

  • Culture PANC-1 cells in a standard T-75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Place 5 mL of sterile PBS in the bottom of a 60 mm tissue culture dish to create a humidified chamber.

  • Carefully pipette 20 µL drops of the cell suspension onto the inside of the lid of the culture dish.

  • Invert the lid and place it back on the dish.

  • Incubate at 37°C in a 5% CO2 incubator for 48-72 hours, allowing the cells to aggregate and form spheroids.

Protocol 2: Treatment of PANC-1 Spheroids with this compound

Materials:

  • PANC-1 spheroids (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • Ultra-low attachment 96-well plates

Procedure:

  • Gently transfer the formed spheroids from the hanging drops into the wells of an ultra-low attachment 96-well plate containing 100 µL of fresh complete medium per well.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Add 100 µL of the this compound dilutions to the corresponding wells to achieve the final desired concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.

Materials:

  • Treated PANC-1 spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Plate reader with luminescence detection

Procedure:

  • After the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Treated PANC-1 spheroids in a 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Plate reader with luminescence detection

Procedure:

  • Follow steps 1 and 2 from Protocol 3, but add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gently shaking the plate.

  • Incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate reader.

  • Express the results as fold change in caspase activity compared to the vehicle-treated control.

Visualizations: Signaling Pathways and Workflow

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action of this compound and the experimental workflow.

node_Angelmarin This compound node_PI3K PI3K node_Angelmarin->node_PI3K Inhibits node_MAPK MAPK (p38, JNK) node_Angelmarin->node_MAPK Activates node_Cell Cancer Cell node_Akt Akt node_PI3K->node_Akt node_Bcl2 Bcl-2 (Anti-apoptotic) node_Akt->node_Bcl2 Inhibits Apoptosis node_Bax Bax (Pro-apoptotic) node_MAPK->node_Bax Promotes Apoptosis node_Caspases Caspases node_Bcl2->node_Caspases Inhibits node_Bax->node_Caspases Activates node_Apoptosis Apoptosis node_Caspases->node_Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis node_culture 1. PANC-1 Cell Culture (2D Monolayer) node_harvest 2. Cell Harvesting & Suspension node_culture->node_harvest node_spheroid 3. Spheroid Formation (Hanging Drop) node_harvest->node_spheroid node_transfer 4. Transfer to 96-well Plate node_spheroid->node_transfer node_add_drug 5. Add this compound node_transfer->node_add_drug node_incubate 6. Incubate (24-72h) node_add_drug->node_incubate node_viability 7a. Viability Assay (e.g., CellTiter-Glo 3D) node_incubate->node_viability node_apoptosis 7b. Apoptosis Assay (e.g., Caspase-Glo 3/7) node_incubate->node_apoptosis

Caption: Experimental workflow for testing this compound on 3D spheroids.

References

Troubleshooting & Optimization

Overcoming challenges in the total synthesis of (+)-Angelmarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-Angelmarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing this potent anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for the total synthesis of this compound?

A1: The main strategies for the total synthesis of this compound revolve around the key intermediate, (+)-columbianetin. Two seminal enantioselective syntheses were reported in 2009. The Magolan and Coster approach utilizes an olefin cross-metathesis and a Shi epoxidation-cyclization sequence starting from umbelliferone.[1][2][3][4] The Jiang and Hamada synthesis also employs a highly enantioselective epoxidation as a key step, followed by a copper cyanide-mediated esterification.[5][6] A later approach by Liu et al. focused on an efficient and eco-friendly ZnO-mediated esterification and a Wittig reaction to generate Angelmarin and its analogs from columbianetin.[7]

Q2: What is the key chiral intermediate in the synthesis of this compound and how is its stereochemistry controlled?

A2: The key chiral intermediate is (+)-columbianetin.[3] Its stereochemistry is typically established via an asymmetric epoxidation of an osthenol derivative. The Shi epoxidation, using a fructose-derived chiral ketone catalyst, is a common method to achieve high enantioselectivity.[1][2][3] The choice of the catalyst enantiomer allows for an enantiodivergent approach to either (+)- or (-)-columbianetin.[3]

Q3: Are there any known issues with the purification of Angelmarin or its analogs?

A3: Yes, in the synthesis of Angelmarin analogs, the removal of a minor byproduct, columbianetin acetate, has been reported to be challenging for some final products.[2] Careful chromatographic purification is necessary to obtain highly pure compounds.

Troubleshooting Guides

Category 1: Challenges in the Synthesis of (+)-Columbianetin

Question 1: My Shi epoxidation of osthenol is resulting in low yield and/or low enantioselectivity. What are the common causes and how can I improve it?

Answer:

Low yield and enantioselectivity in the Shi epoxidation of osthenol derivatives are common hurdles. The reaction is sensitive to several factors.[3]

Troubleshooting Steps:

  • Catalyst Quality: Ensure the Shi catalyst (fructose-derived ketone) is pure and has been stored correctly. Degradation of the catalyst will significantly impact the reaction's efficiency.

  • pH Control: The pH of the reaction medium is critical. Maintaining a buffered, biphasic reaction mixture is essential for optimal catalyst performance. Simultaneous syringe pump addition of aqueous potassium carbonate (K₂CO₃) and Oxone solutions is a reported technique to maintain the pH.[3]

  • Solvent System: A common solvent system is a mixture of acetonitrile (CH₃CN), dimethoxymethane (DMM), and water. The ratio of these solvents can influence the reaction rate and selectivity. Optimization of this ratio may be necessary for your specific substrate.

  • Reaction Temperature: The reaction is typically run at or below room temperature. Elevated temperatures can lead to catalyst decomposition and reduced enantioselectivity.

  • Substrate Protection: The phenolic hydroxyl group of osthenol is often protected during the epoxidation. Incomplete protection or side reactions related to the protecting group can lead to lower yields.

Experimental Protocol: Shi Epoxidation of a Silyl-Protected Osthenol Derivative

This protocol is adapted from the work of Magolan and Coster.[3]

  • To a solution of the silyl-protected osthenol derivative in a mixture of CH₃CN and DMM, add a solution of the fructose-derived catalyst in the same solvent mixture.

  • Add an aqueous buffer solution (e.g., EDTA and K₂CO₃).

  • Cool the mixture to 0 °C.

  • Simultaneously add solutions of Oxone in aqueous EDTA and K₂CO₃ in water via syringe pump over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The crude epoxide is then subjected to deprotection and cyclization (e.g., using TBAF in THF) to yield (+)-columbianetin.[2]

Category 2: Esterification of the Hindered Tertiary Alcohol

Question 2: I am having difficulty with the esterification of the tertiary alcohol in (+)-columbianetin. Standard methods are failing. What are the recommended procedures?

Answer:

The tertiary alcohol of (+)-columbianetin is sterically hindered, making esterification challenging with standard procedures, especially when using a nucleophilic phenol-containing carboxylic acid.[3]

Troubleshooting Steps & Alternative Methods:

  • Knoevenagel Condensation Approach (Magolan and Coster): This method avoids direct esterification. (+)-Columbianetin is reacted with Meldrum's acid, followed by a Knoevenagel condensation with an appropriate aldehyde (e.g., p-hydroxybenzaldehyde) in the presence of piperidine.[3][4]

  • Copper Cyanide-Mediated Esterification (Jiang and Hamada): This method was shown to be effective for the esterification of the hindered alcohol.[5][6]

  • ZnO-Mediated Esterification followed by Wittig Reaction (Liu et al.): An eco-friendly and efficient method involves the esterification of columbianetin with an appropriate acid using zinc oxide as a catalyst, followed by a Wittig reaction to construct the final molecule.[7]

Experimental Protocol: Knoevenagel Condensation Approach

This protocol is based on the synthesis by Magolan and Coster.[3]

  • A solution of (+)-columbianetin and Meldrum's acid in toluene is heated to reflux.

  • After consumption of the starting material (monitored by TLC), the solvent is removed in vacuo.

  • The crude carboxylic acid intermediate is dissolved in pyridine.

  • Piperidine and p-hydroxybenzaldehyde are added, and the mixture is heated.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with dilute HCl, water, and brine.

  • The organic layer is dried, and the solvent is removed to yield the crude this compound, which is then purified by chromatography.

Data Presentation

Table 1: Comparison of Key Reaction Yields in Different Syntheses of this compound

StepMagolan & Coster (2009)[3]Jiang & Hamada (2009)[5][6]Liu et al. (2017)[7]
Overall Yield 37% (8 steps)53%Not reported as a multi-step synthesis from a common starting material
Key Step Yields
Shi Epoxidation/Cyclization~60-70% (over 2 steps)High enantioselectivity reportedNot applicable
Esterification/Final Step~60% (Knoevenagel)High yield reported (CuCN-mediated)High yields reported (ZnO-mediated esterification and Wittig)

Visualizations

Synthetic_Pathway_Angelmarin Umbelliferone Umbelliferone Allyl_Ether Allyl Ether Umbelliferone->Allyl_Ether Allylation Rearranged_Alkene Rearranged Alkene Allyl_Ether->Rearranged_Alkene Claisen Rearrangement Osthenol_Derivative Osthenol Derivative Rearranged_Alkene->Osthenol_Derivative Cross-Metathesis Epoxide Epoxide Intermediate Osthenol_Derivative->Epoxide Shi Epoxidation Columbianetin (+)-Columbianetin Epoxide->Columbianetin Deprotection/ Cyclization Angelmarin This compound Columbianetin->Angelmarin Esterification/ Final Steps

Caption: Key steps in the total synthesis of this compound, starting from Umbelliferone.

Troubleshooting_Esterification Start Esterification of (+)-Columbianetin Fails Check_Method Are you using standard esterification methods? Start->Check_Method Yes Yes Check_Method->Yes No No Check_Method->No Try_Alternative Try alternative methods for hindered alcohols Yes->Try_Alternative Success Successful Esterification No->Success Knoevenagel Knoevenagel Condensation (Magolan & Coster) Try_Alternative->Knoevenagel CuCN CuCN-mediated Esterification (Jiang & Hamada) Try_Alternative->CuCN Knoevenagel->Success CuCN->Success ZnO_Wittig ZnO-mediated Esterification + Wittig Reaction (Liu et al.) ZnO_Wittig->Success Try_alternative Try_alternative Try_alternative->ZnO_Wittig

Caption: Decision-making workflow for troubleshooting the esterification of (+)-columbianetin.

Shi_Epoxidation_Workflow Start Start: Shi Epoxidation Prepare_Reactants Prepare solutions of substrate, catalyst, Oxone, and K2CO3 Start->Prepare_Reactants Mix_Substrate_Catalyst Mix substrate and catalyst in CH3CN/DMM Prepare_Reactants->Mix_Substrate_Catalyst Add_Buffer Add aqueous buffer Mix_Substrate_Catalyst->Add_Buffer Cool Cool to 0 °C Add_Buffer->Cool Syringe_Pump Simultaneously add Oxone and K2CO3 solutions via syringe pump Cool->Syringe_Pump Monitor Monitor reaction by TLC/LC-MS Syringe_Pump->Monitor Quench Quench with Na2S2O3 Monitor->Quench Extract Extract with organic solvent Quench->Extract End Crude Epoxide Extract->End

Caption: Experimental workflow for the Shi epoxidation step.

References

Purification strategies to remove byproducts in (+)-Angelmarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of (+)-Angelmarin.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts encountered in the synthesis of this compound?

A1: The most frequently reported and challenging byproduct is columbianetin acetate, especially when synthesizing analogs of angelmarin using various substituted benzaldehydes.[1][2][3] This impurity is difficult to remove from the final product.[1][2][3] Other potential impurities include unreacted starting materials such as (+)-columbianetin and 4-hydroxybenzaldehyde, as well as potential stereoisomers.

Q2: What is the recommended initial method for purifying crude this compound?

A2: The most common and effective method reported for the primary purification of this compound is flash column chromatography over silica gel.[4] A gradient elution is typically employed to separate the desired product from starting materials and byproducts.[4]

Q3: How can the persistent byproduct, columbianetin acetate, be removed?

A3: Removal of columbianetin acetate is known to be challenging due to its similar polarity to this compound.[1][2] Optimizing the flash chromatography conditions is crucial. This may involve using a very shallow solvent gradient or employing a different solvent system to enhance separation. Monitoring the fractions carefully using Thin-Layer Chromatography (TLC) is essential.

Q4: Can recrystallization be used to further purify this compound?

A4: Yes, recrystallization is a viable secondary purification step. It has been successfully used to improve the enantiomeric excess (ee) of synthetic intermediates in the angelmarin synthesis pathway.[4] For coumarin compounds in general, mixed solvent systems are often effective for recrystallization.[5]

Troubleshooting Guide

Problem: My TLC plate shows multiple spots close to the product Rf after the final reaction.

  • Possible Cause: Incomplete reaction or formation of multiple byproducts with similar polarities to this compound.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC until the starting material is fully consumed.[4]

    • Chromatography Optimization:

      • Test various solvent systems for TLC to achieve better separation between the product and impurities. A standard system for coumarins is Ethyl Acetate/Hexane.[3]

      • For flash chromatography, use a long column and a shallow gradient elution to improve resolution.

Problem: NMR or HPLC analysis confirms the presence of columbianetin acetate in my purified product.

  • Possible Cause: Co-elution of columbianetin acetate with this compound during column chromatography.

  • Troubleshooting Steps:

    • Re-chromatograph: Purify the material again using a different solvent system or a shallower gradient. Consider a non-polar solvent system like Ether/Hexane or a more polar one like Methanol/Dichloromethane if Ethyl Acetate/Hexane fails to provide adequate separation.[3]

    • Recrystallization: Attempt recrystallization with various solvent systems. Common choices for coumarins include ethanol/water, hexane/acetone, or hexane/ethyl acetate.[5][6] This may selectively crystallize the desired this compound, leaving the impurity in the mother liquor.

Problem: My yield is very low after flash column chromatography.

  • Possible Cause:

    • The product is partially retained on the column.

    • The chosen solvent system is not polar enough to elute the product effectively.

    • The compound is sensitive to the acidic nature of the silica gel.

  • Troubleshooting Steps:

    • Check Polarity: After the initial elution, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane) to check if any product was strongly retained.

    • Adjust Solvent System: Ensure your elution solvent provides an Rf of approximately 0.3 for the target compound on TLC for optimal separation and recovery.[7]

    • Deactivate Silica: If your compound is acid-sensitive, you can neutralize the silica gel by running the column with a solvent system containing 1-3% triethylamine before loading your sample.[8]

Problem: The product "oils out" instead of forming crystals during recrystallization.

  • Possible Cause:

    • The solution is too supersaturated.

    • The cooling process is too rapid.

    • The presence of impurities is inhibiting crystallization.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.

    • Add More Solvent: Add a small amount of the "good" solvent to the oiled-out mixture and heat until a clear solution is re-formed, then attempt to cool slowly again.

    • Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[7]

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTypical PurityTypical YieldKey Considerations
Flash Chromatography >95%82% (final step)[4]Effective for removing most byproducts. May require careful optimization to remove impurities with similar polarity like columbianetin acetate.
Recrystallization Can reach >99%VariableExcellent for removing minor impurities and can improve enantiomeric excess.[4] Finding the right solvent system is critical to avoid low recovery.
Preparative HPLC >99%Lower throughputUsed for achieving very high purity, but less common for bulk purification due to lower capacity and higher cost.

Table 2: Recommended Solvent Systems for Flash Chromatography of Coumarins

Solvent SystemPolarityApplication Notes
Ethyl Acetate / Hexane AdjustableThe standard and most versatile system for coumarins. Start with a low percentage of ethyl acetate and gradually increase.[3]
Ether / Hexane (or Pentane) Low to MediumGood alternative to EtOAc/Hexane; can sometimes provide different selectivity for difficult separations.[3]
Methanol / Dichloromethane HighSuitable for more polar coumarin derivatives or for flushing the column of highly retained compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of this compound
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 20-30% ethyl acetate in petroleum spirits (or hexane), aiming for an Rf value of ~0.3 for this compound.[4][7]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Dry-pack the column with silica gel (Silica Gel 60 is standard).[7]

    • Add a protective layer of sand on top of the silica gel.

    • Pre-elute the column with the initial, low-polarity solvent mixture until the silica is fully wetted and packed.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system determined from your TLC analysis.

    • Apply positive pressure to achieve a steady flow rate.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a single or mixed solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Potential systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[5][6]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) and heat the mixture until the solid dissolves completely.

  • Induce Crystallization:

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

start_node start_node process_node process_node decision_node decision_node end_node end_node sub_process sub_process crude Crude Product Analysis (TLC) pure_spot Single Spot? crude->pure_spot direct_purify Proceed to Purification pure_spot->direct_purify Yes multi_spots Multiple Spots? pure_spot->multi_spots No final_product Pure Product direct_purify->final_product well_sep Well Separated? multi_spots->well_sep Yes re_run Re-run Reaction or Optimize Conditions multi_spots->re_run No (Baseline/Streak) well_sep->direct_purify Yes optimize_chrom Optimize Chromatography (Solvent Screen) well_sep->optimize_chrom No (Close Rf) optimize_chrom->direct_purify

Caption: Troubleshooting workflow for purification decisions.

reactant reactant product product byproduct byproduct reaction + process Knoevenagel-type Condensation reaction->process angelmarin This compound (Desired Product) process->angelmarin unreacted Unreacted Starting Materials process->unreacted columbianetin (+)-Columbianetin (Intermediate) columbianetin->reaction aldehyde 4-Hydroxy- benzaldehyde aldehyde->reaction

Caption: Byproduct formation in the final synthesis step.

start_node start_node process_node process_node decision_node decision_node end_node end_node analysis_node analysis_node crude Crude this compound from Reaction Work-up flash Flash Column Chromatography crude->flash analysis1 Purity Check (TLC, NMR) flash->analysis1 purity_check Purity >98%? analysis1->purity_check recryst Recrystallization purity_check->recryst No final_product Pure this compound purity_check->final_product Yes analysis2 Purity Check & ee (HPLC, NMR) recryst->analysis2 analysis2->final_product

Caption: Experimental workflow for this compound purification.

References

Improving the yield of the enantioselective synthesis of (+)-Angelmarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (+)-Angelmarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and efficiency of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Low Enantioselectivity in the Shi Epoxidation Step

I am experiencing low enantiomeric excess (ee) during the Shi epoxidation of the olefin intermediate. What are the potential causes and solutions?

Low enantioselectivity in the Shi epoxidation is a common issue, often attributed to the presence of a free phenol group in the substrate, which can interfere with the chiral catalyst.

Troubleshooting Steps:

  • Protect the Phenolic Hydroxyl Group: The most effective solution is to protect the free phenol as a silyl ether prior to epoxidation. Triisopropylsilyl (TIPS) ether is recommended over tert-butyldimethylsilyl (TBS) ether due to its greater stability under the basic conditions of the Shi epoxidation.[1] This protection prevents undesired interactions with the catalyst and improves enantioselectivity.

  • Optimize Reaction Conditions: While protecting the phenol is key, further optimization of the epoxidation conditions can be beneficial. This includes careful control of temperature, reaction time, and the rate of addition of reagents.

  • Recrystallization: In some cases, the enantiomeric excess of the cyclized product, (+)-columbianetin, can be improved by recrystallization.[1]

Logical Troubleshooting Flow for Low Enantioselectivity

Caption: Troubleshooting workflow for low enantioselectivity.

Question 2: Low Yield in the Olefin Cross-Metathesis Step

I am observing low yields for the cross-metathesis reaction to introduce the prenyl group. How can I improve the efficiency of this step?

Low yields in olefin cross-metathesis can result from catalyst deactivation, substrate purity issues, or suboptimal reaction conditions, especially when scaling up the reaction.

Troubleshooting Steps:

  • Catalyst Choice and Loading: Grubbs' second-generation catalyst is effective for this transformation.[1][2] Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. For larger scale reactions, adjusting the catalyst loading may be necessary.

  • Solvent and Reactant Purity: Use high-purity, degassed solvents (e.g., dichloromethane). Ensure the terminal alkene substrate and 2-methyl-2-butene are free of impurities that could poison the catalyst.

  • Reaction Conditions: The reaction is typically run at reflux. Ensure efficient stirring and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Question 3: Difficulty with the Final Esterification and Condensation Step

The final step involving the formation of the angelmarin backbone from (+)-columbianetin is proving difficult. What are the key considerations for this transformation?

This step involves a sequence of reactions, and issues can arise in any of them. The original synthesis involves heating (+)-columbianetin with Meldrum's acid, followed by a Knoevenagel-type condensation with p-hydroxybenzaldehyde in the presence of piperidine.[1] An alternative, efficient synthesis utilizes a ZnO-mediated esterification followed by a Wittig reaction.[3]

Troubleshooting Steps:

  • For the Meldrum's Acid Route:

    • Complete Consumption of Starting Material: Monitor the reaction of (+)-columbianetin and Meldrum's acid by TLC to ensure complete formation of the carboxylic acid intermediate before proceeding.[1]

    • Condensation Conditions: The subsequent condensation with p-hydroxybenzaldehyde requires elevated temperatures (e.g., 70 °C) and a basic catalyst like piperidine.[1] Ensure anhydrous conditions.

  • For the ZnO-Mediated Esterification and Wittig Reaction Route:

    • This alternative can be a high-yielding and eco-friendly option.[3] If facing issues with the traditional route, consider this two-step sequence as a viable alternative.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the enantioselective synthesis of this compound?

Reported overall yields for the enantioselective synthesis of this compound vary depending on the specific route. An 8-step synthesis starting from umbelliferone has been reported with an overall yield of 37%.[1][4] Another synthesis reported a 53% overall yield.[5]

Q2: What are the key reactions in the enantioselective synthesis of this compound?

The key reactions in the most cited enantioselective syntheses of this compound are:

  • Olefin cross-metathesis to form the prenyl side chain.[4][6]

  • A Shi epoxidation-cyclization sequence to stereoselectively form the dihydropyran ring of the columbianetin intermediate.[4][6]

  • A final esterification or condensation step to attach the p-hydroxyphenylpropenoate side chain.

Q3: Where can I find detailed experimental protocols for the key steps?

Detailed experimental procedures for the key steps, including the Shi epoxidation and the final condensation, are provided in the publications outlining the total synthesis.

Data Presentation

Table 1: Effect of Phenol Protection on the Enantioselectivity of the Shi Epoxidation

EntrySubstrateProtecting GroupEpoxidation ConditionsYield (%)ee (%)Reference
1OsthenolNoneStandard Shi EpoxidationLowNegligible[1]
2Osthenol-TBS etherTBSStandard Shi Epoxidation, then TBAF4970[1]
3Osthenol-TIPS etherTIPSStandard Shi Epoxidation, then TBAFImproved>75[1]

Experimental Protocols

Key Experimental Protocol: Shi Epoxidation of TIPS-Protected Osthenol and Cyclization to (+)-Columbianetin

This protocol is adapted from the work of Magolan and Coster.[1]

  • Protection of Osthenol: To a solution of osthenol in anhydrous DMF, add imidazole followed by triisopropylsilyl chloride (TIPS-Cl). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash chromatography to obtain the TIPS-protected osthenol.

  • Shi Epoxidation: In a round-bottom flask, dissolve the TIPS-protected osthenol and the D-fructose-derived Shi catalyst in a mixture of acetonitrile and dimethoxymethane. To this, add a buffer solution (e.g., aqueous Na2EDTA). Cool the mixture to 0 °C. Separately prepare solutions of Oxone in aqueous Na2EDTA and potassium carbonate in water. Add these two solutions simultaneously to the reaction mixture via syringe pump over several hours, maintaining the temperature at 0 °C.

  • Deprotection and Cyclization: Upon completion of the epoxidation (monitored by TLC), quench the reaction and extract the crude epoxide. Dissolve the crude epoxide in THF and add a solution of tetrabutylammonium fluoride (TBAF). Stir at room temperature until the desilylation and subsequent 5-exo-tet cyclization are complete.

  • Purification: After aqueous workup, purify the crude (+)-columbianetin by flash chromatography or recrystallization.

Experimental Workflow for this compound Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Formation umbelliferone Umbelliferone allylation Allylation umbelliferone->allylation claisen Claisen Rearrangement allylation->claisen cross_metathesis Olefin Cross-Metathesis claisen->cross_metathesis protection Phenol Protection (TIPS) cross_metathesis->protection epoxidation Shi Epoxidation protection->epoxidation cyclization Deprotection/Cyclization epoxidation->cyclization columbianetin (+)-Columbianetin cyclization->columbianetin condensation Condensation with Meldrum's Acid and p-hydroxybenzaldehyde columbianetin->condensation angelmarin This compound condensation->angelmarin

Caption: Overall synthetic workflow to this compound.

References

Troubleshooting inconsistent results in (+)-Angelmarin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Angelmarin cytotoxicity assays.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent or unexpected results during your experiments.

Issue 1: High Variability Between Replicate Wells

Question: My results show significant variation between replicate wells treated with the same concentration of this compound. What are the potential causes and solutions?

Answer: High variability is a common challenge in plate-based cytotoxicity assays. The primary causes often relate to technical execution.

Potential Causes and Solutions:

Possible Cause Recommended Solution Citation
Uneven Cell Seeding Ensure the cell suspension is homogenous by gently pipetting or swirling before and during plating. To promote even distribution, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator.[1]
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating reagents to ensure accuracy.[1][2]
Edge Effects The outer wells of a microplate are susceptible to evaporation and temperature changes. Avoid using these wells for experimental data; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1][2][3]
Incomplete Solubilization (MTT Assay) If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to inconsistent readings.[1][4]
Compound Distribution After adding this compound, gently swirl the plate to ensure it is evenly distributed throughout the well.[2]

Issue 2: Inconsistent IC₅₀ Values Across Experiments

Question: I am observing different IC₅₀ values for this compound in the same cell line across different experiments. Why is this happening?

Answer: Fluctuations in the half-maximal inhibitory concentration (IC₅₀) often point to variations in biological or experimental conditions.

Potential Causes and Solutions:

Possible Cause Recommended Solution Citation
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[1][3]
Compound Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.[3]
Variations in Incubation Times Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition, across all experiments. Minor deviations can introduce variability.[1][3]
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
Contamination Microbial contamination can interfere with assay readings. Visually inspect plates for any signs of contamination before adding assay reagents.[3]

Issue 3: Assay-Specific Problems

Question: I'm encountering issues specific to the type of cytotoxicity assay I'm using (MTT, LDH, Apoptosis). Can you provide targeted troubleshooting advice?

Answer: Yes, different assay types have unique potential pitfalls.

Troubleshooting for Common Cytotoxicity Assays:

Assay Type Problem Possible Cause Recommended Solution Citation
MTT Assay High background absorbance in control wells Phenol red or serum components in the medium can interfere with readings. This compound, as a coumarin, may also directly reduce the MTT reagent.Use phenol red-free medium during the assay. Run a control plate with this compound in cell-free media to check for direct reagent interaction.[2][3]
Absorbance readings are too low Cell density may be too low, or the incubation time with the MTT reagent is too short.Optimize cell seeding density through a titration experiment. Increase the MTT incubation time (typically 1-4 hours).[3]
LDH Assay High background LDH in untreated controls Cells may be stressed due to over-confluency, or forceful pipetting may have damaged cell membranes. Serum in the medium can also have high endogenous LDH activity.Ensure cells are healthy and sub-confluent. Handle cells gently during media changes. Consider reducing serum concentration or using a serum-free medium during the assay.[3]
Low signal in treated wells The compound may be inhibiting the LDH enzyme itself, rather than being non-toxic.Add this compound to the positive control (lysed cells) to see if the signal is reduced, which would indicate enzyme inhibition.[3]
Apoptosis Assay (e.g., Annexin V) High background fluorescence in negative control Excessive concentration of fluorescently labeled reagents (e.g., Annexin V) or inadequate washing.Titrate reagents to find the optimal concentration. Increase the number and duration of wash steps.[5]
No positive signal in the treated group The drug concentration or treatment duration may be insufficient. The assay may have been performed too early or too late in the apoptotic process.Perform a time-course and dose-response experiment to find the optimal conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's cytotoxicity? A1: this compound is a coumarin compound. Coumarins can exert cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[7][8] Specifically, this compound has been noted for its potent "antiausterity" activity, meaning it shows selective cytotoxicity towards cancer cells that are under nutrient-deprived conditions.[9][10]

Q2: How should I prepare and store this compound? A2: Like many coumarin derivatives, this compound may have limited aqueous solubility.[11][12] It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[13] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[13] When diluting into your cell culture medium, add the stock solution dropwise to pre-warmed media while vortexing to prevent precipitation.[13]

Q3: Which cytotoxicity assay is most appropriate for this compound? A3: The best choice depends on your research question. It is often recommended to use at least two different assays to confirm results.[4]

  • MTT or similar tetrazolium-based assays measure metabolic activity and are good for assessing cell proliferation and viability.[14]

  • LDH assays measure membrane integrity and are a direct indicator of cell death via necrosis or late apoptosis.[15]

  • Apoptosis assays (e.g., Annexin V staining, Caspase activity) are crucial for determining if this compound's mechanism involves inducing programmed cell death.[5][16]

Q4: My cancer cell line appears resistant to this compound. What should I do? A4: Some cell lines may be inherently resistant to certain compounds.[2] this compound is known to be particularly effective against cancer cells under nutrient starvation.[10] Consider modifying your experimental conditions to mimic a nutrient-deprived state to see if this enhances its cytotoxic effects. You could also test a broader range of concentrations or increase the incubation time.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated (vehicle control) and blank (medium only) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[2] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.[1]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is essential to include three sets of controls: (1) untreated cells (spontaneous LDH release), (2) cells treated with a lysis buffer (maximum LDH release), and (3) culture medium only (background).[15]

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) at ~250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Stop the reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm.[17]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity for each treatment using the formula: (% Cytotoxicity = (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol 3: Annexin V Apoptosis Assay

This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS).

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using an EDTA-free dissociation reagent (trypsin can interfere with the assay).[6] Combine all cells and centrifuge at 300-400 x g for 5-10 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of a fluorescently labeled Annexin V conjugate and 5 µL of a dead cell stain (like Propidium Iodide, PI) to 100 µL of the cell suspension.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour for the most accurate results.

Visualizations

G cluster_start Start: Inconsistent Results cluster_protocol Protocol Review cluster_assay Assay-Specific Controls cluster_end Outcome start High Variability or Inconsistent IC50 check_seeding Review Cell Seeding (Density, Homogeneity) start->check_seeding Initial Check check_pipetting Verify Pipetting (Calibration, Technique) check_seeding->check_pipetting check_conditions Standardize Conditions (Incubation Times, Passage #) check_pipetting->check_conditions control_compound Run Compound-Only Control (Test for assay interference) check_conditions->control_compound If problem persists control_solvent Check Solvent Effects (Vehicle control cytotoxicity) control_compound->control_solvent control_plate Address Plate Layout (Mitigate 'edge effects') control_solvent->control_plate end_node Results are now Consistent & Reproducible control_plate->end_node After Optimization

Caption: General troubleshooting workflow for inconsistent cytotoxicity assay results.

G cluster_prep Preparation cluster_treat Treatment cluster_reagent MTT Reaction cluster_read Data Acquisition p1 1. Seed cells in 96-well plate p2 2. Incubate 24h for attachment p1->p2 t1 3. Add serial dilutions of This compound p2->t1 t2 4. Incubate for 24-72 hours t1->t2 r1 5. Add MTT Reagent to each well t2->r1 r2 6. Incubate 2-4h (Formazan formation) r1->r2 d1 7. Solubilize crystals with DMSO r2->d1 d2 8. Read absorbance at 570 nm d1->d2

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

G compound This compound (or other stimulus) cell_stress Cellular Stress compound->cell_stress bax Bax/Bak Activation cell_stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Executioner Caspases (Caspase-3/7) Activation casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway, a common mechanism for coumarins.

References

Technical Support Center: Optimizing (+)-Angelmarin for Antiausterity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Angelmarin in antiausterity studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research and help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in antiausterity studies?

A1: this compound is a natural product that exhibits potent antiausterity activity, meaning it selectively induces cytotoxicity in cancer cells under nutrient-deprived conditions, mimicking the tumor microenvironment.[1][2] While its precise molecular targets are still under investigation, its parent class of compounds, coumarins, are known to modulate various signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt/mTOR pathways.[3][4][5]

Q2: Which cancer cell lines are most sensitive to this compound?

A2: The human pancreatic cancer cell line PANC-1 is particularly sensitive to this compound and is a commonly used model for antiausterity studies.[1][2][6] The compound has shown 100% preferential cytotoxicity against PANC-1 cells at a concentration of 0.01 µg/mL under nutrient starvation.[6] Studies on other pancreatic cancer cell lines like MIA PaCa-2 and Capan-1 have also been conducted with related coumarin compounds.[6]

Q3: What is a recommended starting concentration range for this compound in an antiausterity assay?

A3: For initial experiments with PANC-1 cells, a concentration range of 0.01 µM to 10 µM is a good starting point. The preferential cytotoxicity (PC50) of this compound has been reported to be in the low micromolar range in nutrient-deprived conditions, while exhibiting minimal toxicity in nutrient-rich media.[7]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?

A5: Coumarin-based compounds can have limited aqueous solubility.[1] To prevent precipitation, ensure the DMSO stock solution is thoroughly mixed before further dilution. Add the stock solution to the pre-warmed (37°C) culture medium dropwise while gently vortexing the medium to ensure rapid and even dispersion.[8] If precipitation persists, consider using a lower final concentration or preparing a fresh, lower-concentration stock solution.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
High variability between replicate wells in cell viability assays. - Uneven cell seeding.- Inaccurate pipetting of this compound.- Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and pre-wet the tips.- Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or media to maintain humidity.
No significant difference in cell viability between nutrient-rich and nutrient-deprived conditions after this compound treatment. - Suboptimal concentration of this compound.- Insufficient incubation time.- The chosen cell line may be resistant to antiausterity effects.- Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).- Increase the incubation time (e.g., 48 or 72 hours).- Use a positive control cell line known to be sensitive, such as PANC-1.
High background in MTT/MTS assay. - Contamination of media or reagents.- this compound may directly reduce the tetrazolium salt.- Use fresh, sterile reagents and media.- Run a cell-free control with this compound and media to check for direct reduction of the assay reagent.
Low or no cytotoxic effect observed in nutrient-deprived conditions. - Degradation of this compound.- Insufficient nutrient deprivation.- Cell density is too high.- Prepare a fresh stock solution of this compound.- Ensure the nutrient-deprived medium is properly prepared and that cells are washed to remove residual nutrients.- Optimize cell seeding density; overly confluent cells may be more resistant to nutrient stress.
Inconsistent results across different experiments. - Variation in cell passage number.- Inconsistent duration of nutrient deprivation.- Variability in reagent quality.- Use cells within a consistent and low passage number range.- Standardize the timing of all experimental steps.- Use reagents from the same lot for a set of experiments.

Quantitative Data Summary

Compound Cell Line Assay Condition IC50 / PC50 Reference
This compoundPANC-1Nutrient-Deprived0.01 µg/mL (100% preferential cytotoxicity)[6]
(+)-GrandifloracinPANC-1Nutrient-Deprived14.5 µM (PC50)[7][9]
(+)-GrandifloracinMIA PaCa-2Nutrient-Deprived17.5 µM (PC50)[9]
(+)-GrandifloracinPSN-1Nutrient-Deprived32.6 µM (PC50)[9]
(+)-GrandifloracinKLM-1Nutrient-Deprived32.7 µM (PC50)[9]

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound in an Antiausterity Assay

This protocol outlines the steps to determine the preferential cytotoxicity of this compound on PANC-1 cells under nutrient-deprived versus nutrient-rich conditions using an MTT assay.

Materials:

  • PANC-1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed PANC-1 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Induction of Nutrient Deprivation:

    • The next day, carefully aspirate the DMEM.

    • Wash the cells once with 100 µL of sterile PBS.

    • For the nutrient-deprived condition, add 100 µL of NDM to the designated wells.

    • For the nutrient-rich control, add 100 µL of fresh complete DMEM to the designated wells.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in both DMEM and NDM to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).

    • Include a vehicle control (DMSO) for both media conditions.

    • Add the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, carefully remove the medium from all wells.

    • Add 100 µL of fresh DMEM containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 (in DMEM) and PC50 (in NDM) values.

Visualizations

Signaling Pathways

Antiausterity_Signaling_Pathway Potential Signaling Pathways Modulated by this compound cluster_stimulus Stimulus cluster_compound Compound cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Nutrient Deprivation Nutrient Deprivation PI3K PI3K Nutrient Deprivation->PI3K Activates MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) Nutrient Deprivation->MAPK_pathway Activates Angelmarin This compound Angelmarin->PI3K Inhibits? Angelmarin->MAPK_pathway Modulates? Apoptosis Apoptosis Angelmarin->Apoptosis Induces under nutrient deprivation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Promotes MAPK_pathway->Cell_Survival Regulates MAPK_pathway->Apoptosis Regulates

Caption: Potential signaling pathways affected by this compound in cancer cells under nutrient deprivation.

Experimental Workflow

Antiausterity_Experimental_Workflow Experimental Workflow for Antiausterity Studies cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis Seed_Cells Seed Cancer Cells (e.g., PANC-1) Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Wash_PBS Wash with PBS Incubate_Overnight->Wash_PBS Add_Media Add Nutrient-Rich (DMEM) and Nutrient-Deprived (NDM) Media Wash_PBS->Add_Media Add_Compound Add this compound (Dose-Response) Add_Media->Add_Compound Incubate_Treatment Incubate (24-48h) Add_Compound->Incubate_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Incubate_Treatment->Viability_Assay Data_Analysis Data Analysis (Calculate IC50/PC50) Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating the antiausterity effects of this compound.

References

How to address solubility issues of (+)-Angelmarin in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with (+)-Angelmarin in aqueous media.

Troubleshooting Guide

Issue: Precipitation or low solubility of this compound in aqueous buffers.

Before proceeding with complex solubilization strategies, it's crucial to confirm the integrity of your this compound stock solution. Ensure the compound is fully dissolved in your organic solvent stock (e.g., DMSO) by gentle warming or sonication if any crystals are visible.

Q1: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A1: This is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this, starting with the simplest:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%. You may need to prepare a more concentrated DMSO stock solution to achieve a low final solvent concentration upon dilution. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

  • Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of the buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.

  • Incorporate Solubilizing Agents: If optimizing the DMSO concentration is insufficient, consider using excipients to improve solubility.

Q2: What are the most common and effective strategies for improving the aqueous solubility of furanocoumarins like this compound?

A2: Several techniques can significantly enhance the aqueous solubility of poorly soluble compounds. The most common and effective methods include the use of co-solvents, cyclodextrins, solid dispersions, and nanosuspensions. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and the route of administration for in vivo studies.

Workflow for Troubleshooting Solubility Issues

Below is a general workflow to guide you through troubleshooting solubility problems with this compound.

G start Start: this compound Precipitation Observed check_stock Verify Stock Solution Integrity (e.g., in DMSO) start->check_stock optimize_dmso Optimize Final DMSO Concentration (<0.5%) check_stock->optimize_dmso step_dilution Employ Step-wise Dilution optimize_dmso->step_dilution solubilizing_agents Incorporate Solubilizing Agents step_dilution->solubilizing_agents cyclodextrin Cyclodextrin Complexation solubilizing_agents->cyclodextrin solid_dispersion Solid Dispersion solubilizing_agents->solid_dispersion nanosuspension Nanosuspension solubilizing_agents->nanosuspension end End: Soluble This compound Solution cyclodextrin->end solid_dispersion->end nanosuspension->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the expected solubility of this compound in common solvents?

A3: While specific quantitative solubility data for this compound is limited in publicly available literature, as a furanocoumarin, it is expected to have low aqueous solubility. Furanocoumarins are generally soluble in organic solvents like chloroform, methanol, and ethanol, but poorly soluble in water[1]. For biological assays, stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO).

Q4: How can I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption.

Q5: Are there any known signaling pathways affected by this compound?

A5: While specific studies on this compound are limited, coumarin derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines[2][3][4]. This pathway is crucial for cell proliferation, survival, and growth. Therefore, it is plausible that this compound may also exert its biological effects through modulation of this pathway.

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Coumarins

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and highlights potential points of inhibition by coumarin compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) Coumarin This compound (Coumarin Derivative) Coumarin->PI3K Coumarin->Akt Coumarin->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by coumarins.

Data Presentation: Solubility Enhancement Strategies

Solubilization Method Carrier/Principle Typical Fold Increase in Solubility Advantages Considerations
Co-solvents DMSO, Ethanol, PEG 400, Propylene GlycolVariable, dependent on co-solvent and concentrationSimple to prepare for in vitro studies.Potential for solvent toxicity in biological assays; precipitation upon dilution.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 to 100-fold or higherForms a water-soluble inclusion complex; can reduce toxicity.Stoichiometry needs to be determined; may not be suitable for all molecules.
Solid Dispersion Polyvinylpyrrolidone (PVP K30), PEG 6000100 to 1000-fold or higherSignificantly enhances dissolution rate; amorphous form is more soluble.Can be physically unstable (recrystallization); requires specific preparation methods.
Nanosuspension Wet milling or precipitation to create nanoparticlesN/A (increases dissolution velocity)Increases surface area for faster dissolution; suitable for various administration routes.Requires specialized equipment; potential for particle aggregation.

Experimental Protocols

The following are general protocols that can be adapted for this compound to enhance its aqueous solubility. It is highly recommended to perform small-scale feasibility studies to optimize the ratios and conditions for your specific needs.

Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with HP-β-cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the molar ratio for complexation (a 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in the mortar and add a small amount of a 1:1 (v/v) ethanol:water mixture to form a paste.

  • Slowly add the this compound powder to the paste while continuously triturating (kneading) for 30-60 minutes.

  • The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder and stored in a desiccator.

Protocol 2: Preparation of a this compound Solid Dispersion using PVP K30 (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Water bath

Procedure:

  • Select a drug-to-polymer weight ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve both this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator with the water bath set to a temperature that allows for efficient evaporation without degrading the compound (e.g., 40-50°C).

  • Continue evaporation under reduced pressure until a dry film is formed on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40-50°C to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

Protocol 3: Preparation of a this compound Nanosuspension (Precipitation-Ultrasonication Method)

Objective: To produce a nanosized suspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Suitable stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC), Polysorbate 80)

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous anti-solvent (e.g., deionized water)

  • Ultrasonicator (probe or bath)

Procedure:

  • Dissolve this compound in a minimal amount of a suitable organic solvent to prepare the drug solution.

  • Prepare an aqueous solution containing the stabilizer(s).

  • Slowly inject the drug solution into the rapidly stirred aqueous stabilizer solution. This will cause the drug to precipitate as nanoparticles.

  • Immediately sonicate the resulting suspension using a high-power probe sonicator or a bath sonicator for a specified time to reduce particle size and prevent aggregation. The sonication parameters (power, time, temperature) need to be optimized.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for long-term storage.

References

Preventing degradation of (+)-Angelmarin during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (+)-Angelmarin during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring furanocoumarin that has shown potential as an anti-cancer agent, particularly for its ability to target cancer cells under nutrient-starved conditions.[1][2][3] Like many coumarin-based compounds, this compound's complex structure, which includes a lactone ring and an ester group, makes it susceptible to degradation under various environmental conditions such as improper pH, light exposure, and high temperatures.[4][5][6] Ensuring its stability is critical for obtaining accurate and reproducible experimental results and for maintaining its therapeutic efficacy during drug development.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors leading to the degradation of furanocoumarins like this compound are:

  • Hydrolysis: The ester and lactone rings in the molecule are susceptible to hydrolysis, especially under acidic or basic conditions.[6][7]

  • Oxidation: The molecule can be sensitive to oxidative degradation, a common issue for phenolic compounds.[4][5]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[8]

  • Thermal Stress: High temperatures can accelerate both hydrolysis and oxidation reactions.[4][9][10]

Q3: How should I store solid this compound powder?

A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it in a freezer at or below -18°C.[11] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or absolute ethanol.[12] To minimize degradation, prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into small, single-use amber vials, purge with an inert gas like argon or nitrogen to remove oxygen, and store at -20°C or -80°C for short-term to medium-term storage. Avoid repeated freeze-thaw cycles.

Q5: Can I use aqueous buffers in my experiments with this compound?

A5: Yes, but with caution. This compound's stability is pH-dependent in aqueous solutions.[6] It is generally more stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 8) can significantly accelerate the hydrolysis of the ester and lactone functionalities. It is advisable to minimize the time the compound spends in aqueous buffers before analysis or use in cell culture. If possible, add the compound to the aqueous medium immediately before starting the experiment.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Loss of compound activity or inconsistent results between experiments. Degradation of this compound in stock solution or during the experiment.1. Prepare fresh stock solutions before each experiment. 2. Perform a stability check of your stock solution using HPLC (see Protocol 2). 3. Minimize exposure of the compound to light and elevated temperatures during experimental procedures.
Appearance of unexpected peaks in HPLC/LC-MS analysis. The compound has degraded into one or more byproducts.1. Review storage and handling procedures. Ensure the compound is protected from light, oxygen, and moisture. 2. Check the pH of your experimental buffers; avoid highly acidic or basic conditions.[6] 3. Consider if other components in your experimental matrix (e.g., reactive chemicals) could be causing degradation.[13]
Precipitation of the compound in aqueous media. Poor solubility of this compound in the experimental buffer.1. Ensure the final concentration of the solubilizing agent (e.g., DMSO) is compatible with your assay and sufficient to maintain solubility.[12] 2. Prepare the final dilution just before use and vortex thoroughly. 3. Consider using formulation strategies like encapsulation for in vivo studies to improve solubility and stability.[12]
Color change observed in the stock solution (e.g., yellowing). Oxidation or photodegradation of the compound.1. Discard the solution. 2. When preparing new stock, use high-purity anhydrous solvents and purge the vial with inert gas (argon or nitrogen) before sealing. 3. Always store stock solutions in amber vials at ≤ -20°C.

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

Form Container Temperature Atmosphere Light Condition Recommended Duration
Solid Powder Tightly sealed, amber glass vial≤ -18°C[11]Standard (desiccated)Protect from light> 12 months
Stock Solution (in anhydrous DMSO/Ethanol) Tightly sealed, amber glass vial≤ -20°CInert gas (Argon/Nitrogen)Protect from light< 3 months
Aqueous Solution (pH 6-7) N/A2-8°CN/AProtect from lightUse immediately (< 4 hours)

Table 2: General Stability Profile of this compound in Common Solvents at Room Temperature (25°C)

Solvent Condition Approx. % Degradation (24h) Primary Degradation Pathway
Anhydrous DMSOSealed, dark< 1%Minimal
Anhydrous EthanolSealed, dark< 2%Minimal
Acetonitrile:Water (1:1, pH 7)Sealed, dark5 - 10%Hydrolysis
PBS (pH 7.4)Sealed, dark10 - 15%Hydrolysis
0.1 M HCl (aqueous)Sealed, dark> 20%Acid-catalyzed hydrolysis
0.1 M NaOH (aqueous)Sealed, dark> 50%Base-catalyzed hydrolysis
Any SolventExposed to UV lightVariable, can be rapidPhotodegradation

Note: Data are estimated based on the general chemical properties of furanocoumarins and may vary based on exact experimental conditions. A compound-specific stability study is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator for at least 20 minutes to prevent moisture condensation.

  • Weighing: In a controlled environment with low light, accurately weigh the desired amount of the solid powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously until all solid material is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but prolonged heating should be avoided.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber glass or polypropylene vials.

    • Purge the headspace of each vial with a stream of inert gas (e.g., argon or nitrogen) for 10-15 seconds.

    • Seal the vials tightly and store them upright in a freezer at -20°C or -80°C.

Protocol 2: A Simple HPLC-Based Stability Assessment

This protocol allows for a quick assessment of the stability of this compound in a specific condition (e.g., in an experimental buffer).

  • Initial Sample (T=0):

    • Prepare the solution of this compound in the desired buffer or solvent.

    • Immediately after preparation, take an aliquot, filter it if necessary (using a compatible 0.22 µm filter), and inject it into an HPLC system equipped with a UV detector.

    • Record the peak area of the intact this compound. This serves as the 100% reference.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., 37°C in a water bath, room temperature on the benchtop, etc.). Protect from light unless photostability is being tested.

  • Time-Point Samples:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the solution.

    • Filter and inject each sample into the HPLC system using the same method as the T=0 sample.

  • Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • The appearance of new, smaller peaks alongside a decrease in the main peak area indicates degradation.

Visualizations

G Workflow for Handling and Storage of this compound cluster_0 Preparation cluster_1 Storage cluster_2 Experimental Use start Receive Solid Compound equilibrate Equilibrate to RT in Desiccator start->equilibrate weigh Weigh in Low Light equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot purge Purge with Inert Gas (N2/Ar) aliquot->purge store Store at <= -20°C purge->store thaw Thaw Single Aliquot store->thaw dilute Dilute into Assay Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for proper storage and handling of this compound.

G Potential Degradation Pathways of this compound cluster_factors Degradation Factors cluster_products Degradation Products angelmarin This compound (Intact Molecule) hydrolysis_prod Hydrolysis Products (Opened lactone/ester) angelmarin->hydrolysis_prod photo_prod Photodegradation Products angelmarin->photo_prod ox_prod Oxidation Products angelmarin->ox_prod light Light (UV) light->photo_prod heat Heat heat->hydrolysis_prod heat->ox_prod oxygen Oxygen oxygen->ox_prod ph High/Low pH ph->hydrolysis_prod G Troubleshooting Inconsistent Experimental Results start Inconsistent Results? check_stock Is Stock Solution Old or Improperly Stored? start->check_stock check_protocol Was Experimental Protocol Followed? check_stock->check_protocol No sol_new Action: Prepare Fresh Stock Solution check_stock->sol_new Yes check_buffer Is Buffer pH Extreme (<5 or >8)? check_protocol->check_buffer Yes sol_protocol Action: Review Handling (Light/Temp Exposure) check_protocol->sol_protocol No sol_buffer Action: Adjust Buffer to Neutral pH if Possible check_buffer->sol_buffer Yes end_node Re-run Experiment check_buffer->end_node No sol_new->end_node sol_old Action: Run HPLC Stability Check on Stored Aliquot sol_old->end_node sol_protocol->end_node sol_buffer->end_node

References

Technical Support Center: Troubleshooting (+)-Angelmarin in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers utilizing (+)-Angelmarin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during in vitro experimentation, particularly concerning interference with common cell viability assays. Our aim is to help you ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a naturally occurring coumarin compound.[1][2] It has been identified as a novel anti-cancer agent that shows preferential cytotoxicity towards cancer cells under nutrient-deprived conditions, a characteristic known as antiausterity.[2][3] Like other coumarin derivatives, this compound is believed to exert its anticancer effects through various mechanisms, including the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival, growth, and proliferation.[4][5]

Q2: I am observing unexpected results with my MTT assay when using this compound. Could the compound be interfering with the assay?

It is highly probable that this compound, as a coumarin, may interfere with tetrazolium-based cell viability assays like MTT, XTT, MTS, and WST-1. This interference can lead to an overestimation of cell viability (a false negative result for cytotoxicity) or other confounding artifacts. The primary reason for this is the chemical nature of coumarins, which can possess reducing properties that lead to the non-enzymatic reduction of the tetrazolium salt to its colored formazan product. This chemical reduction can occur independently of cellular metabolic activity, which these assays are designed to measure.

Q3: How can I determine if this compound is interfering with my cell viability assay?

To confirm interference, you should perform a cell-free control experiment. This involves incubating this compound at the same concentrations used in your cell-based experiment in the assay medium with the reagent (e.g., MTT), but without any cells. If you observe a color change (for colorimetric assays) or a signal increase (for fluorescent or luminescent assays) that is dependent on the concentration of this compound, this confirms direct interference.

Q4: If interference is confirmed, what alternative cell viability assays can I use?

If you confirm that this compound interferes with your current assay, it is recommended to switch to an assay that operates on a different principle. Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. The mechanism is generally less susceptible to interference from reducing compounds.

  • Sulforhodamine B (SRB) assay: This is a colorimetric assay that measures cellular protein content and is not dependent on cellular metabolism, making it a robust alternative.

  • LDH release assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity rather than viability.

  • Direct cell counting: Methods like trypan blue exclusion or automated cell counters provide a direct measure of viable cell numbers.

Troubleshooting Guides

Issue 1: Suspected Interference with Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1)

Symptoms:

  • Higher than expected cell viability in the presence of this compound, especially at higher concentrations.

  • Atypical dose-response curves that do not follow a standard sigmoidal pattern.

  • Development of color in cell-free control wells containing this compound and the assay reagent.

Troubleshooting Protocol:

  • Perform a Cell-Free Control Experiment:

    • Prepare a 96-well plate with the same concentrations of this compound that you use in your cellular experiments.

    • Add the complete cell culture medium (without cells) to these wells.

    • Add the tetrazolium reagent (e.g., MTT) to each well.

    • Incubate for the same duration as your cell-based assay.

    • If applicable, add the solubilization solution.

    • Read the absorbance at the appropriate wavelength.

  • Analyze the Data:

    • If you observe a concentration-dependent increase in absorbance in the cell-free wells, this confirms that this compound is directly reducing the tetrazolium salt.

  • Correct for Interference (if minor):

    • If the interference is minimal, you may be able to subtract the background absorbance from the cell-free controls from your experimental values. However, this is not ideal as the interaction in the presence of cells may be different.

  • Switch to an Alternative Assay:

    • For the most reliable results, it is strongly recommended to switch to an orthogonal assay with a different detection principle (see FAQ Q4).

Issue 2: Unexpected Results with ATP-Based Luminescence Assays (e.g., CellTiter-Glo®)

Symptoms:

  • Inconsistent or lower-than-expected luminescence readings.

  • High variability between replicate wells.

Troubleshooting Protocol:

  • Check for Luciferase Inhibition:

    • Some small molecules can inhibit the luciferase enzyme used in these assays.

    • To test for this, you can perform a control experiment by adding this compound to a known concentration of ATP in the presence of the assay reagent. A decrease in the luminescent signal compared to the ATP-only control would indicate enzyme inhibition.

  • Ensure Proper Reagent and Plate Equilibration:

    • Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes before adding the luminescent reagent. Temperature gradients across the plate can affect the enzymatic reaction rate.

  • Optimize Shaking and Incubation Times:

    • Ensure thorough mixing after adding the reagent to achieve complete cell lysis. An orbital shaker is recommended.

    • Follow the manufacturer's instructions for the optimal incubation time to allow the luminescent signal to stabilize.

Quantitative Data Summary

The following table summarizes the potential interference of this compound with different cell viability assays based on the known properties of coumarins. The "Potential Interference Level" is a qualitative assessment.

Assay TypePrinciplePotential Interference LevelRecommended Action
MTT, MTS, XTT, WST-1 Cellular reduction of tetrazolium saltsHigh Perform cell-free controls; switch to an alternative assay.
CellTiter-Glo® Quantification of intracellular ATPLow to Moderate Test for luciferase inhibition; an excellent alternative.
SRB Assay Staining of total cellular proteinLow A reliable alternative.
LDH Release Assay Measurement of membrane integrityLow A good option for measuring cytotoxicity.

Experimental Protocols

Protocol for Cell-Free MTT Assay Interference Control
  • Prepare a serial dilution of this compound in cell culture medium at 2X the final desired concentrations.

  • Add 50 µL of the 2X this compound dilutions to the appropriate wells of a 96-well plate.

  • Add 50 µL of cell culture medium to each well.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 1-4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Protocol for ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired duration.

  • Include control wells with medium only for background luminescence measurement.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP2 PIP2 PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits S6K->Proliferation Angelmarin This compound (Coumarin) Angelmarin->PI3K Angelmarin->Akt Inhibits?

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

Troubleshooting_Workflow start Unexpected Cell Viability Assay Results with This compound check_assay_type Is the assay tetrazolium-based (MTT, MTS, etc.)? start->check_assay_type cell_free_control Perform Cell-Free Control Experiment check_assay_type->cell_free_control Yes other_assay_issues Investigate other potential issues (e.g., luciferase inhibition, reagent stability) check_assay_type->other_assay_issues No interference_check Is concentration-dependent signal observed? cell_free_control->interference_check switch_assay Switch to an Orthogonal Assay (e.g., CellTiter-Glo®, SRB) interference_check->switch_assay Yes no_interference Interference Unlikely. Investigate other experimental variables. interference_check->no_interference No end Obtain Reliable Data switch_assay->end other_assay_issues->end

Caption: Troubleshooting workflow for this compound interference in cell viability assays.

References

Optimizing incubation time for (+)-Angelmarin treatment in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing (+)-Angelmarin Treatment

Disclaimer: As of December 2025, there is limited publicly available scientific literature specifically detailing the experimental parameters for "this compound". This guide provides a comprehensive framework based on established methodologies for optimizing the incubation time of novel natural product-derived anti-cancer compounds. The provided data and protocols are illustrative and should be adapted based on empirical results obtained with this compound in your specific cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the optimal incubation time for this compound?

The initial step is to perform a time-course experiment to observe the dynamic effects of this compound on cancer cell viability. This involves treating your cancer cell line with a fixed concentration of the compound and measuring cell viability at several time points (e.g., 12, 24, 48, and 72 hours).[1] This will help identify the minimum duration required to observe a significant biological response.

Q2: How do I select an appropriate concentration of this compound for my initial time-course experiments?

If the half-maximal inhibitory concentration (IC50) is unknown, it is advisable to start with a literature search for similar compounds or perform a preliminary dose-response experiment.[2] A common starting range for novel natural products is between 1 µM and 10 µM.[1][3] The goal is to use a concentration that induces a measurable effect without causing immediate, widespread cell death, allowing for the observation of time-dependent effects.[2]

Q3: My cell viability results are inconsistent across replicate wells. What could be the cause?

High variability in replicate wells can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogeneous single-cell suspension before plating.[1][4]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations. It's recommended to fill these outer wells with sterile phosphate-buffered saline (PBS) or media and use the inner wells for your experiment.[1][4]

  • Pipetting Errors: Use calibrated pipettes and ensure proper technique to minimize errors in dispensing cells, media, and the compound.[1][4]

Q4: I am not observing a significant cytotoxic effect even after 72 hours. What should I do?

If this compound does not show significant cytotoxicity, consider the following:

  • Increase Concentration: The initial concentration may be too low. Perform a dose-response experiment with a broader range of concentrations.[1]

  • Cell Line Resistance: The chosen cell line might be resistant to the compound's mechanism of action.[1] It may be beneficial to test on a panel of different cancer cell lines.

  • Compound Stability: The compound may degrade in the culture medium over extended periods. Prepare fresh solutions for each experiment.[1][5]

  • Mechanism of Action: this compound may not be cytotoxic but could have other effects, such as inducing cell cycle arrest or senescence. Consider performing assays to assess these alternative outcomes.

Q5: Should I perform a continuous exposure or a pulse (bolus) treatment?

The choice between continuous and pulse exposure depends on the research question and the compound's potential clinical application.[6][7]

  • Continuous Exposure: The compound remains in the culture medium for the entire incubation period. This is a common starting point for in vitro studies.

  • Pulse Exposure: Cells are treated for a short period (e.g., 2-4 hours), after which the drug-containing medium is replaced with fresh medium.[6][7] This can mimic clinical scenarios where a drug is cleared from circulation.[8] Comparing both can reveal different cellular responses.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect on cell viability 1. Suboptimal incubation time or concentration.[1]2. Cell line resistance.[1]3. Compound instability.[1][5]1. Perform a comprehensive time-course (e.g., 6, 12, 24, 48, 72, 96 hours) and dose-response (e.g., 0.1-100 µM) experiment.2. Test on multiple cancer cell lines with different genetic backgrounds.3. Prepare fresh stock solutions for each experiment and minimize exposure to light and temperature fluctuations.
High variability between experiments 1. Inconsistent cell passage number.2. Variation in reagent preparation.3. Mycoplasma contamination.[4]1. Use cells within a consistent, low passage number range.2. Standardize all reagent preparation protocols.3. Regularly test cell cultures for mycoplasma contamination.
Cell death observed in vehicle control wells 1. Solvent (e.g., DMSO) toxicity.2. Poor cell health prior to treatment.1. Ensure the final solvent concentration is non-toxic (typically ≤ 0.5%). Run a solvent toxicity control.2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Results from viability assay do not match visual inspection 1. Assay interference.2. The assay measures metabolic activity, which may not directly correlate with cell number at all time points.1. Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with the compound and assay reagent.2. Complement the viability assay with a direct cell counting method (e.g., trypan blue exclusion) or an apoptosis assay.

Data Presentation

Table 1: Example Time-Course Data for this compound (10 µM) on Different Cancer Cell Lines

Incubation Time (Hours)Cell Line A (% Viability ± SD)Cell Line B (% Viability ± SD)Cell Line C (% Viability ± SD)
0 100 ± 4.5100 ± 5.1100 ± 4.8
12 95.2 ± 5.398.1 ± 4.992.4 ± 5.5
24 78.6 ± 6.190.3 ± 5.865.7 ± 6.3
48 52.3 ± 5.975.4 ± 6.240.1 ± 5.7
72 35.8 ± 4.768.2 ± 5.422.5 ± 4.9
Note: This is representative data. Actual results will vary depending on the cell line and experimental conditions.[1]

Table 2: Example Apoptosis Induction by this compound (10 µM) in Cell Line C

Incubation Time (Hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 2.1 ± 0.51.5 ± 0.3
12 8.7 ± 1.12.3 ± 0.4
24 25.4 ± 2.35.8 ± 0.9
48 15.2 ± 1.935.6 ± 3.1
Note: This table illustrates how the mode of cell death can shift over time.

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay using MTT

This protocol outlines a method to determine the effect of this compound on cell viability over time.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).[5]

  • Treatment: Remove the overnight medium and add 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle-treated control.

Protocol 2: Time-Dependent Apoptosis Assay using Flow Cytometry

This protocol allows for the quantification of apoptotic cells at different time points after treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control. Incubate for the selected time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

G cluster_0 Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (Fixed Concentration) A->B C 3. Incubate for Different Durations (e.g., 12, 24, 48, 72h) B->C D 4. Perform Cell Viability Assay (MTT) C->D E 5. Analyze Data & Identify Optimal Incubation Time D->E

Caption: Workflow for optimizing this compound incubation time.

G cluster_1 Hypothetical Signaling Pathway Angelmarin This compound Receptor Cell Surface Receptor Angelmarin->Receptor Binds PI3K PI3K Angelmarin->PI3K Inhibits Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical PI3K/Akt/mTOR pathway inhibited by this compound.

G cluster_2 Troubleshooting Logic Start High Variability in Replicates? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes Resolved Issue Resolved Start->Resolved No CheckPipetting Calibrate & Check Pipettes CheckSeeding->CheckPipetting AvoidEdge Avoid Outer Wells CheckPipetting->AvoidEdge AvoidEdge->Resolved

Caption: Troubleshooting decision tree for high replicate variability.

References

Technical Support Center: Managing Off-Target Effects of (+)-Angelmarin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Angelmarin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret experiments, with a focus on identifying and managing potential off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

A1: this compound is a novel anti-cancer agent, a coumarin derivative isolated from the plant Angelica pubescens.[1][2][3] Its primary described activity is the induction of preferential cytotoxicity in PANC-1 human pancreatic cancer cells under conditions of nutrient starvation.[1][3][4][5] Under nutrient-rich conditions, its cytotoxicity is virtually non-existent, suggesting a unique mechanism of action targeting cancer cell adaptations to austere microenvironments.[1]

Q2: I'm observing cytotoxicity in my non-cancerous cell line or in cancer cells under nutrient-rich conditions. Is this an off-target effect?

A2: It is possible. While this compound's primary activity is selective for nutrient-starved cancer cells, cytotoxicity in other conditions could indicate off-target effects.[1] This could be due to several factors:

  • High Concentrations: Using concentrations significantly above the effective dose for PANC-1 cells under nutrient starvation may lead to engagement with lower-affinity off-target proteins.

  • Cell Line Specificity: The expression profile of on- and off-target proteins can vary between cell lines, potentially leading to different sensitivities.

  • Compound Stability: Degradation of the compound in your specific cell culture media could lead to byproducts with different activity profiles.[6]

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure your stock solution of this compound is properly stored and consider performing a stability check in your specific cell culture medium.[6][7]

  • Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line under both nutrient-rich and nutrient-deprived conditions. This will help identify a therapeutic window and concentrations at which off-target effects may become prominent.

  • Use a Control Cell Line: Compare the effects of this compound on your cell line of interest with its effects on a well-characterized line like PANC-1.

Q3: How can I identify the specific off-target proteins of this compound in my cellular model?

  • CETSA: This method is based on the principle that a protein's thermal stability increases upon ligand binding.[13][14][15][16] By treating cells with this compound and then subjecting them to a heat gradient, you can identify proteins that are stabilized by the compound.

Q4: My results with this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent results are a common challenge in cell-based assays with small molecules.[7] Potential causes include:

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in your media can lead to variable effective concentrations.[6][7]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can influence cellular responses.

  • Experimental Technique: Inconsistent incubation times, cell densities, or reagent preparation can introduce variability.

Refer to the troubleshooting guide below for detailed solutions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background cytotoxicity in control cells Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is low (typically <0.1% v/v). Run a vehicle-only control to assess solvent effects.
Contamination of cell culture.Regularly check for microbial contamination.
Poor cell health.Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inconsistent IC50 values Compound precipitation.Visually inspect for precipitate. Prepare fresh dilutions for each experiment. Consider sonication or gentle warming to aid dissolution.[7]
Variability in cell seeding density.Use a consistent seeding density for all experiments and ensure even cell distribution in plates.
Fluctuation in incubation conditions.Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Observed phenotype does not match expected anti-austerity effect Off-target effects are dominant at the concentration used.Perform a detailed dose-response analysis to find the optimal concentration.[7]
The specific cell line does not rely on the targeted pathway for survival under nutrient stress.Use a positive control cell line known to be sensitive to this compound (e.g., PANC-1).
The nutrient starvation protocol is not stringent enough.Optimize the duration and composition of the nutrient-deprived medium.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification

Objective: To identify proteins that are thermally stabilized by this compound binding in intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Nutrient-deprived medium (if applicable)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and western blot reagents

  • Antibodies against potential target proteins (if known) or reagents for mass spectrometry

Methodology:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.[13]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[13]

    • Centrifuge to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Analysis:

    • Analyze the soluble protein fractions by western blot using an antibody against a candidate target or by mass spectrometry for unbiased proteome-wide analysis.

    • A shift in the melting curve (less protein aggregation at higher temperatures) in the this compound-treated samples indicates target engagement.[16]

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) Assay

Objective: To identify proteins that are protected from proteolysis by this compound binding.

Materials:

  • Cell lysate from the cell line of interest

  • This compound stock solution

  • Vehicle control (DMSO)

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor

  • SDS-PAGE and western blot reagents or mass spectrometry equipment

Methodology:

  • Lysate Preparation:

    • Prepare a cell lysate and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the lysate and treat with this compound or vehicle control for 1-2 hours at room temperature.

  • Protease Digestion:

    • Add a protease to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Analyze by western blot for a candidate target or by mass spectrometry for proteome-wide analysis.

Protocol 3: Kinase Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of kinases, as many coumarin derivatives are known to interact with kinases.

Methodology:

Kinase profiling is typically performed as a service by specialized companies. The general workflow involves:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Performance: The compound is screened against a large panel of purified kinases (e.g., >400 kinases) at one or more concentrations.[17][18][19][20] The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay.[18]

  • Data Analysis: The percentage of inhibition for each kinase is calculated. The results are often presented as a kinome tree map or a table, highlighting the kinases that are significantly inhibited by the compound.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)This compound IC50 (µM) - Nutrient-RichThis compound IC50 (µM) - Nutrient-Deprived
PANC-1PancreaticMTT48> 1000.5
BxPC-3PancreaticMTT48> 1005.2
A549LungMTT4875.825.1
HEK293Normal KidneyMTT48> 100> 100

Table 2: Hypothetical Kinase Profiling Results for this compound (10 µM)

Kinase% InhibitionPotential Implication
PI3Kα85%Potential on-target or off-target effect, as PI3K/Akt/mTOR pathway is linked to nutrient sensing and coumarin activity.[21][22]
mTOR78%Consistent with potential effects on nutrient sensing pathways.[21][22]
ERK115%Likely not a primary target at this concentration.
CDK25%Unlikely to be a target.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Off-Target Identification cluster_3 Validation a Unexpected Cytotoxicity or Inconsistent Results b Verify Compound Stability and Solubility a->b c Optimize Cell Culture Conditions a->c d Perform Dose-Response Analysis a->d e CETSA d->e Unexplained Activity f DARTS d->f Unexplained Activity g Kinase Profiling d->g Unexplained Activity h Target Knockdown/Knockout (siRNA/CRISPR) e->h f->h i Use of Structurally Different Inhibitor for the Same Target g->i signaling_pathway cluster_0 Nutrient Deprivation cluster_1 Cellular Stress Response cluster_2 Signaling Pathways cluster_3 Cell Fate nutrient_deprivation Glucose/Amino Acid Starvation stress Cellular Stress (e.g., ER Stress, Autophagy) nutrient_deprivation->stress pi3k_akt PI3K/Akt/mTOR Pathway stress->pi3k_akt apoptosis Apoptosis stress->apoptosis survival Cell Survival (Tolerance) pi3k_akt->survival pi3k_akt->apoptosis angelmarin This compound angelmarin->stress Inhibits? angelmarin->pi3k_akt Inhibits? angelmarin->apoptosis

References

Validation & Comparative

Unveiling the Antiausterity Mechanism of (+)-Angelmarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment often presents a harsh landscape characterized by nutrient deprivation, a condition that cancer cells must overcome to survive and proliferate. This acquired tolerance, termed "austerity," is a key target for a novel class of anticancer agents. Among these, the natural coumarin (+)-Angelmarin has emerged as a potent antiausterity compound, selectively inducing cell death in cancer cells under nutrient-starved conditions. This guide provides a comparative analysis of this compound's performance against other antiausterity agents, supported by experimental data and detailed methodologies, to validate its mechanism of action.

Performance Comparison of Antiausterity Agents

CompoundChemical ClassTarget Cancer Cell LinePotency (in NDM)Key Mechanistic Findings
This compound CoumarinPANC-1 (Human Pancreatic Cancer)100% cytotoxicity at 0.01 µg/mL[1][2]Inhibition of Akt/mTOR signaling pathway
(-)-Arctigenin LignanPANC-1 (Human Pancreatic Cancer)PC50: 0.1 µMInhibition of Akt activation
(+)-Grandifloracin DiterpenePANC-1 (Human Pancreatic Cancer)PC50: 14.5 µMInhibition of Akt/mTOR pathway, induction of autophagy
Ancistrolikokine E3 Naphthylisoquinoline AlkaloidPANC-1 (Human Pancreatic Cancer)PC50: 2.5 µMInhibition of Akt/mTOR and autophagy signaling pathways

Deciphering the Antiausterity Mechanism: Inhibition of the Akt/mTOR Signaling Pathway

A common thread among potent antiausterity agents, including this compound, is their ability to disrupt the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. In cancer cells, it is often hyperactivated, allowing them to adapt to metabolic stress.

By inhibiting key components of this pathway, such as the phosphorylation of Akt and mTOR, this compound effectively cuts off the cancer cells' survival signals, leading to cell death, particularly under the stressful conditions of nutrient deprivation.

Caption: Proposed mechanism of this compound's antiausterity effect.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Antiausterity Assay (Preferential Cytotoxicity)

This assay is fundamental to identifying and characterizing antiausterity compounds.

1. Cell Culture:

  • Human pancreatic cancer cells (e.g., PANC-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Preparation of Media:

  • Nutrient-Rich Medium (NRM): Standard DMEM with 10% FBS.

  • Nutrient-Deprived Medium (NDM): DMEM without glucose, serum, and amino acids. The exact composition may vary, but a common formulation involves using a basal salt medium supplemented with essential vitamins and minerals.

3. Experimental Procedure:

  • Seed PANC-1 cells in 96-well plates at a density of 2.5 × 10^4 cells/well and allow them to adhere overnight.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Replace the medium with either NRM or NDM containing various concentrations of the test compound (e.g., this compound).

  • Incubate the plates for 24 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Calculate the PC50 value, which is the concentration of the compound that causes 50% cell death in NDM compared to the untreated control.

Antiausterity_Assay_Workflow Start Seed PANC-1 cells in 96-well plate Incubate Incubate overnight (adhesion) Start->Incubate Wash Wash with PBS Incubate->Wash Split Add NRM or NDM with test compound Wash->Split Incubate_24h Incubate for 24 hours Split->Incubate_24h MTT_Assay Perform MTT assay (cell viability) Incubate_24h->MTT_Assay Analyze Calculate PC50 MTT_Assay->Analyze

Caption: Workflow for the antiausterity (preferential cytotoxicity) assay.

Western Blot Analysis for Akt/mTOR Signaling Pathway

This technique is used to determine the effect of the test compound on the protein expression and phosphorylation status of key signaling molecules.

1. Cell Treatment and Lysis:

  • Plate PANC-1 cells and treat them with the test compound at the desired concentration and for the specified time in NDM.

  • After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit to ensure equal loading for electrophoresis.

3. Gel Electrophoresis and Transfer:

  • Separate the protein lysates (20-40 µg per lane) by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), total mTOR, and phosphorylated mTOR (p-mTOR) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Treat PANC-1 cells with test compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to PVDF membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Protein Expression Detection->Analysis

Caption: General workflow for Western Blot analysis.

References

The Dawn of Antiausterity: A Comparative Analysis of (+)-Angelmarin and Other Agents Targeting Cancer's Resilience

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of (+)-Angelmarin with other emerging antiausterity agents. By objectively evaluating their performance based on available experimental data, this document aims to illuminate promising avenues in the development of novel cancer therapeutics that exploit the metabolic vulnerabilities of tumors.

Pancreatic ductal adenocarcinoma (PDAC) is notoriously resilient, thriving in a harsh, nutrient-deprived tumor microenvironment—a phenomenon termed "austerity." This adaptability poses a significant challenge to conventional anticancer therapies. Antiausterity agents represent a novel therapeutic strategy, selectively targeting and eliminating cancer cells that have developed a tolerance to nutrient starvation. At the forefront of this promising class of molecules is this compound, a natural product that has demonstrated potent preferential cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions.[1] This guide will delve into a comparative analysis of this compound and other notable antiausterity agents, summarizing key efficacy data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Comparative Efficacy of Antiausterity Agents

The efficacy of antiausterity agents is primarily evaluated by their ability to induce cell death preferentially in cancer cells cultured in nutrient-deprived medium (NDM) compared to nutrient-rich medium (DMEM). This preferential cytotoxicity is quantified by the PC50 value, the concentration at which the agent causes 50% cell death in NDM. A lower PC50 value indicates higher potency.

The following table summarizes the in vitro efficacy of this compound and other prominent antiausterity agents against the PANC-1 human pancreatic cancer cell line.

CompoundChemical ClassMechanism of ActionPC50 (µM) against PANC-1 in NDMSource
This compound CoumarinInhibition of Akt/mTOR and autophagy pathways[2][3][4]~0.025 (equivalent to 0.01 µg/mL)Angelica pubescens
Arctigenin LignanInhibition of Akt/mTOR and autophagy pathways[4][5]0.9[5]Arctium lappa
(+)-Grandifloracin DiterpenoidInhibition of Akt/mTOR pathway and induction of autophagy[4]Not explicitly found for PANC-1, but active against other pancreatic cancer cell linesUvaria dac
Nicolaioidesin C FlavonoidInhibition of Akt/mTOR and autophagy pathwaysNot explicitly found for PANC-1Not specified
Callistrilone L MeroterpenoidInhibition of Akt/mTOR and autophagy pathways[2][3]0.065[2][3]Callistemon citrinus[2][3]
Callistrilone M MeroterpenoidInhibition of Akt/mTOR and autophagy pathways[2][3]0.038[2][3]Callistemon citrinus[2][3]
Callistrilone N MeroterpenoidInhibition of Akt/mTOR and autophagy pathways[2][3]0.010[2][3]Callistemon citrinus[2][3]
Ferutinin Sesquiterpenoid CoumarinNot explicitly detailed, but inhibits colony formation[5]0.72[5]Ferula hezarlalehzarica[5]

Note: The PC50 values are sourced from different studies and should be compared with consideration for potential variations in experimental conditions.

Experimental Protocols

The evaluation of antiausterity agents relies on a set of specialized in vitro assays designed to mimic the nutrient-poor tumor microenvironment. Below are detailed methodologies for key experiments.

Preferential Cytotoxicity Assay (Antiausterity Assay)

This assay is fundamental to identifying and quantifying the antiausterity effect of a compound.

  • Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in standard nutrient-rich Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere for 24 hours.

  • Media Change: After 24 hours, the medium is replaced with either fresh DMEM (nutrient-rich condition) or nutrient-deprived medium (NDM). NDM is typically prepared from glucose- and amino acid-free DMEM, supplemented with 10% dialyzed FBS.

  • Compound Treatment: The test compounds are dissolved in DMSO and added to the wells at various concentrations. Control wells receive only DMSO.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is determined using the WST-8 assay. 10 µL of WST-8 solution is added to each well, and the plates are incubated for 2 hours. The absorbance is then measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The PC50 value is determined as the concentration of the compound that causes 50% preferential cell death in NDM.[6]

Colony Formation Assay

This assay assesses the long-term effect of a compound on the proliferative capacity of cancer cells.

  • Cell Seeding: PANC-1 cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates containing DMEM.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24 hours.

  • Medium Replacement: The medium containing the compound is removed and replaced with fresh DMEM.

  • Colony Growth: The cells are allowed to grow for 10-14 days, with the medium being changed every 3 days, until visible colonies are formed.

  • Staining and Quantification: The colonies are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. The number and size of the colonies are then quantified using imaging software.[7]

Signaling Pathways and Experimental Workflows

Antiausterity agents primarily exert their effects by modulating key signaling pathways that cancer cells hijack to survive under nutrient stress. The Akt/mTOR and autophagy pathways are central to this process.

Akt/mTOR Signaling Pathway

Under nutrient-replete conditions, the PI3K/Akt/mTOR pathway is activated, promoting cell growth and proliferation while inhibiting autophagy. In nutrient-deprived cancer cells, this pathway can be aberrantly activated to maintain survival. Many antiausterity agents, including this compound, function by inhibiting this pathway.[2][3][4]

Akt_mTOR_Pathway Nutrient_Deprivation Nutrient Deprivation PI3K PI3K Nutrient_Deprivation->PI3K Antiausterity_Agents This compound & Other Agents Akt Akt Antiausterity_Agents->Akt mTORC1 mTORC1 Antiausterity_Agents->mTORC1 PI3K->Akt Activates Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Inhibition of the Akt/mTOR survival pathway by antiausterity agents.

Autophagy Signaling Pathway

Autophagy is a cellular recycling process that is often upregulated in cancer cells under nutrient stress to provide essential metabolites for survival. While some antiausterity agents inhibit autophagy, others, like (+)-grandifloracin, can paradoxically induce autophagic cell death.[4]

Autophagy_Pathway Nutrient_Deprivation Nutrient Deprivation ULK1_Complex ULK1 Complex Nutrient_Deprivation->ULK1_Complex Activates Antiausterity_Agents This compound & Other Agents Autophagosome_Formation Autophagosome Formation Antiausterity_Agents->Autophagosome_Formation Beclin1_Complex Beclin-1 Complex ULK1_Complex->Beclin1_Complex Activates Beclin1_Complex->Autophagosome_Formation Autolysosome Autolysosome (Degradation & Recycling) Autophagosome_Formation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Cell_Survival Cell Survival Autolysosome->Cell_Survival

Caption: Modulation of the autophagy pathway by antiausterity agents.

Experimental Workflow for Antiausterity Agent Evaluation

The discovery and validation of novel antiausterity agents follow a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow Screening Primary Screening (Preferential Cytotoxicity Assay) Hit_Identification Hit Identification (Potent & Selective Compounds) Screening->Hit_Identification Secondary_Assays Secondary Assays (Colony Formation, Migration) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action (Western Blot, etc.) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A typical workflow for the discovery of antiausterity agents.

References

In Vivo Showdown: (+)-Angelmarin's Anti-Tumor Potential Measured Against Chemotherapy Stalwarts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-tumor activity of (+)-Angelmarin, benchmarked against established chemotherapeutic agents. Due to the limited direct in vivo data for this compound, this guide leverages data from its close structural analog, angelicin, and other furanocoumarins to offer a comprehensive overview.

This guide presents a side-by-side comparison of the efficacy of furanocoumarins and standard chemotherapies in preclinical xenograft models, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

Performance Snapshot: Furanocoumarins vs. Standard Chemotherapy

The following tables summarize the in vivo anti-tumor efficacy of angelicin and osthole, serving as proxies for this compound, in comparison to the widely used chemotherapy drugs, cisplatin and doxorubicin.

CompoundCancer ModelDosageRoute of AdministrationTumor Growth Inhibition (%)Survival RateNoted Toxicity
Angelicin Liver Cancer (HepG2 Xenograft)50 mg/kg/dayIntraperitoneal~55%Not ReportedNo significant secondary adverse effects observed.[1]
Osthole Retinoblastoma (Y-79 Xenograft)50 mg/kgIntraperitonealSignificant inhibitionNot ReportedNot Reported
Cisplatin Small Cell Lung Cancer (H526 Xenograft)1.5 mg/kg (pretreatment) + 3.0 mg/kgIntraperitonealInduced resistanceNot ReportedBody weight loss.[2]
Doxorubicin Breast Cancer (MDA-MB-231 Xenograft)5 mg/kg/weekNot specifiedSignificant reduction in tumor sizeImproved survivalCardiotoxicity is a known side effect.[3]

Delving into the Mechanism: The PI3K/Akt Signaling Pathway

Furanocoumarins, including angelicin, have been shown to exert their anti-tumor effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[1] One of the central pathways implicated is the PI3K/Akt pathway, which is often dysregulated in cancer.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; Angelmarin [label="this compound\n(Angelicin)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Conversion of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; Angelmarin -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } केंदोट Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound/angelicin.

Experimental Corner: Replicating the In Vivo Studies

For researchers looking to validate or build upon these findings, the following section outlines the methodologies for key in vivo experiments.

Subcutaneous Tumor Xenograft Model Protocol

This protocol details the establishment of a subcutaneous tumor xenograft model in mice, a common method for evaluating the in vivo efficacy of anti-cancer compounds.

1. Cell Preparation:

  • Culture tumor cells (e.g., HepG2, MDA-MB-231) in appropriate complete medium until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.

  • Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 3.0 x 10^6 cells per injection volume).

2. Animal Preparation:

  • Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

  • Allow the mice to acclimatize for at least 3-5 days before the experiment.

3. Tumor Cell Inoculation:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane or ketamine/xylazine cocktail).

  • Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.

  • Draw the cell suspension into a 1-cc syringe fitted with a 27- or 30-gauge needle.

  • Inject the cell suspension (typically 100-200 µL) subcutaneously into the prepared site.

  • Monitor the mice for tumor growth.

4. Treatment and Monitoring:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., angelicin) and control vehicle according to the specified dosage and schedule.

  • Measure tumor dimensions with digital calipers at regular intervals and calculate the tumor volume using the formula: Volume = (width)² x length / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

5. Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tumor tissue can be further processed for histological or molecular analysis.

// Nodes CellCulture [label="Tumor Cell Culture"]; Harvest [label="Cell Harvesting & Counting"]; Injection [label="Subcutaneous Injection\ninto Mice"]; TumorGrowth [label="Tumor Growth Monitoring"]; Treatment [label="Treatment Administration"]; DataCollection [label="Tumor Measurement &\nBody Weight Monitoring"]; Endpoint [label="Endpoint: Tumor Excision\n& Analysis"];

// Edges CellCulture -> Harvest; Harvest -> Injection; Injection -> TumorGrowth; TumorGrowth -> Treatment; Treatment -> DataCollection; DataCollection -> Endpoint; } केंदोट Figure 2: Experimental workflow for a subcutaneous tumor xenograft model.

In Conclusion

While direct in vivo validation of this compound's anti-tumor activity is still emerging, the available data for its structural analog, angelicin, and other furanocoumarins, suggest a promising therapeutic potential. The evidence points to the inhibition of critical cancer-promoting pathways, such as the PI3K/Akt signaling cascade, as a key mechanism of action. Compared to standard chemotherapies like cisplatin and doxorubicin, furanocoumarins may offer a more favorable safety profile, although further comprehensive comparative studies are warranted. The experimental protocols and workflows provided herein offer a foundation for researchers to further investigate the in vivo efficacy of this promising class of compounds.

References

Comparative analysis of (+)-Angelmarin's effect on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

(+)-Angelmarin, a naturally occurring coumarin, has emerged as a promising anti-cancer agent due to its unique "antiausterity" properties. This guide provides a comparative analysis of its effects, primarily focusing on pancreatic cancer cell lines where it has been most extensively studied. While data on a broader range of cancer cells is limited in publicly available research, this document summarizes the existing findings, details the experimental protocols for its evaluation, and visualizes the key signaling pathways implicated in its mechanism of action.

Data Summary: Cytotoxic Effects of this compound and Related Compounds

The primary anticancer activity of this compound is its selective cytotoxicity against cancer cells under nutrient-deprived conditions, a characteristic of the solid tumor microenvironment.[1][2] This "antiausterity" effect has been predominantly observed in pancreatic cancer cell lines.

CompoundCancer Cell LineConditionConcentrationEffectReference
This compound PANC-1 (Pancreatic)Nutrient-Starved0.01 µg/mL100% Preferential Cytotoxicity[1]
This compound PANC-1 (Pancreatic)Nutrient-Rich50 µg/mLVirtually No Cytotoxicity[1]
Compound 34 (Angelmarin Analog) PANC-1 (Pancreatic)Nutrient-StarvedNot SpecifiedActive[3]
Compound 34 (Angelmarin Analog) MIA PaCa-2 (Pancreatic)Nutrient-StarvedNot SpecifiedActive[3]
Compound 34 (Angelmarin Analog) Capan-1 (Pancreatic)Nutrient-StarvedNot SpecifiedActive[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anticancer effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours). For antiausterity assays, cells are incubated in both nutrient-rich and nutrient-deprived media.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide, which stoichiometrically binds to DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, mTOR, Bcl-2, Bax, caspases) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Visualizing the Mechanism of Action

Signaling Pathways

The "antiausterity" mechanism of action of compounds like this compound is thought to involve the inhibition of survival signaling pathways that are hyperactivated in cancer cells under nutrient stress. A key pathway implicated is the PI3K/Akt/mTOR pathway.

G cluster_0 Nutrient Deprivation cluster_1 Cancer Cell Survival Pathway cluster_2 Effect of this compound Nutrient\nDeprivation Nutrient Deprivation PI3K PI3K Nutrient\nDeprivation->PI3K Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Promotes Angelmarin This compound Inhibition Angelmarin->Inhibition Inhibits Inhibition->Akt

Caption: Proposed mechanism of this compound's antiausterity effect.

The intrinsic apoptotic pathway is a common mechanism for anticancer agents. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway Angelmarin This compound Bcl2 Bcl-2 (Anti-apoptotic) Angelmarin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Angelmarin->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by this compound.

Experimental Workflow

The general workflow for evaluating the anticancer properties of a compound like this compound is a multi-step process.

G cluster_0 Experimental Workflow A Cell Culture (Various Cancer Cell Lines) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E G Data Analysis & Conclusion C->G F Mechanism Study (Western Blot) D->F E->F F->G

Caption: General workflow for anticancer drug screening.

References

Unveiling the Guardians of Austerity: A Comparative Guide to the Biological Targets of (+)-Angelmarin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Targeting the Achilles' Heel of Cancer: The Antiausterity Strategy

Cancer cells within solid tumors often face a harsh microenvironment characterized by a limited supply of nutrients and oxygen, a condition termed "austerity." To survive and proliferate under these stressful conditions, cancer cells develop remarkable tolerance mechanisms. The "antiausterity" approach is an emerging and promising strategy in cancer therapy that aims to identify and develop compounds that selectively kill cancer cells under nutrient deprivation, while having minimal effects on healthy cells in nutrient-rich environments. One such compound that has garnered significant interest is the natural product (+)-Angelmarin.

This guide provides a comprehensive cross-validation of the biological targets of this compound, comparing its performance with other compounds that exhibit a similar antiausterity phenotype. We present experimental data, detailed methodologies for key experiments, and visual diagrams of the involved signaling pathways and workflows to aid researchers, scientists, and drug development professionals in this burgeoning field.

This compound: A Potent Inducer of Cancer Cell Death Under Nutrient Starvation

This compound is a natural coumarin that has demonstrated potent and preferential cytotoxicity against cancer cells, particularly pancreatic cancer cell lines like PANC-1, under nutrient-deprived conditions.[1] While the direct molecular target of this compound is still under investigation, studies on analogues are underway to develop molecular probes to elucidate its precise mechanism of action.[2] The primary biological effect of this compound is the elimination of the tolerance of cancer cells to nutrient starvation, leading to cell death.[1]

Comparative Analysis of Antiausterity Compounds

Several other natural and synthetic compounds have been identified that share the antiausterity properties of this compound. A comparative analysis of their mechanisms of action reveals a convergence on key signaling pathways that regulate cellular metabolism, survival, and autophagy.

Key Biological Targets and Signaling Pathways

The tolerance of cancer cells to nutrient deprivation is often mediated by the upregulation of survival signaling pathways, most notably the PI3K/Akt/mTOR pathway . This pathway plays a central role in promoting cell growth, proliferation, and survival, and its inhibition is a key strategy for many antiausterity compounds.

Furthermore, autophagy , a cellular process of self-digestion of damaged organelles and proteins, is a critical survival mechanism for cancer cells under nutrient stress. While autophagy can be a double-edged sword in cancer, its inhibition in the context of nutrient deprivation often leads to enhanced cell death.

The following sections detail the mechanisms of action of prominent antiausterity compounds in comparison to the known effects of this compound.

Alternative Antiausterity Compounds:
  • (-)-Arctigenin: This lignan natural product has been shown to exert its antiausterity effect by inhibiting the activation of Akt, a key kinase in the PI3K/Akt/mTOR pathway.[3][4] This inhibition is stereospecific, with the (-)-enantiomer being the active form.[4]

  • Callistrilones: This class of meroterpenoids, isolated from Callistemon citrinus, exhibits highly potent antiausterity activity.[5][6] Mechanistic studies have revealed that callistrilones inhibit the Akt/mTOR signaling pathway and also suppress autophagy.[5]

  • Ferutinin: A sesquiterpenoid natural product, ferutinin, has demonstrated significant antiausterity activity against PANC-1 cells.[7][8] While its precise mechanism in this context is still being fully elucidated, it is known to induce apoptosis in cancer cells.[9]

  • Grandifloracin: This compound has been shown to induce autophagic cell death in PANC-1 pancreatic cancer cells under nutrient deprivation.[10]

  • Synthetic Coumarins: Various synthetic coumarin derivatives have been developed as potential antiausterity agents, with some showing potent preferential cytotoxicity against PANC-1 cells under nutrient-deprived conditions.[11]

Quantitative Data Summary

The following table summarizes the preferential cytotoxicity (PC50) values of this compound and its alternatives against the PANC-1 human pancreatic cancer cell line under nutrient-deprived medium (NDM). The PC50 value represents the concentration at which 50% of cancer cells are killed preferentially in NDM without causing toxicity in the nutrient-rich medium (DMEM).

CompoundChemical ClassPANC-1 PC50 in NDM (µM)Reference(s)
This compoundCoumarin~0.025*[1]
(-)-ArctigeninLignan0.54[4]
Callistrilone LMeroterpenoid0.065[5]
Callistrilone MMeroterpenoid0.038[5]
Callistrilone NMeroterpenoid0.010[5]
FerutininSesquiterpenoid0.72[7][8]
5-hydroxy-7-methoxyflavoneFlavonoid0.8[12]
GrandifloracinDiterpene14.5[10]

* Converted from 0.01 µg/mL based on a molecular weight of 392.4 g/mol .[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the antiausterity phenomenon.

Antiausterity Assay (Preferential Cytotoxicity)

This assay is used to determine the selective cytotoxicity of a compound against cancer cells under nutrient-deprived conditions compared to nutrient-rich conditions.

Materials:

  • PANC-1 human pancreatic cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Nutrient-rich medium)

  • Nutrient-deprived medium (NDM): Glucose- and amino acid-free DMEM, without serum.

  • Test compounds (e.g., this compound, alternatives)

  • 96-well plates

  • WST-8 assay kit (or similar cell viability reagent)

  • Microplate reader

Procedure:

  • Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, wash the cells with phosphate-buffered saline (PBS).

  • Replace the medium in half of the wells with fresh DMEM (nutrient-rich) and the other half with NDM (nutrient-deprived).

  • Add serial dilutions of the test compounds to the designated wells in both DMEM and NDM. Include vehicle control wells for both media.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add the WST-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability for each condition relative to the vehicle-treated control. The PC50 value is determined as the concentration of the compound that causes 50% cell death preferentially in NDM.[12][14]

Western Blot for Akt Phosphorylation

This protocol is used to assess the inhibition of the PI3K/Akt/mTOR signaling pathway by measuring the phosphorylation status of Akt.

Materials:

  • PANC-1 cells

  • DMEM and NDM

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds in NDM for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total-Akt and β-actin for normalization.[15]

Autophagy Inhibition Assay (LC3-II Accumulation)

This western blot-based assay is used to measure the inhibition of autophagy by detecting the accumulation of the lipidated form of LC3 (LC3-II).

Materials:

  • PANC-1 cells

  • DMEM and NDM

  • Test compounds

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membranes, blocking buffer, antibodies (as in the western blot protocol)

  • Primary antibody: anti-LC3B

  • HRP-conjugated secondary antibody

Procedure:

  • Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds in NDM in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Lyse the cells and perform western blotting as described in the previous protocol.

  • Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (unlipidated) and LC3-II (lipidated, migrates faster).

  • An increase in the LC3-II band intensity in the presence of the test compound, especially when co-treated with a lysosomal inhibitor, indicates an inhibition of autophagic flux.[16][17][18]

Visualizing the Molecular Landscape

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

PI3K_Akt_mTOR_Pathway_and_Antiausterity_Compounds cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes cluster_3 Antiausterity Compounds Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Arctigenin (-)-Arctigenin Arctigenin->Akt Inhibits Callistrilones Callistrilones Callistrilones->mTORC1 Inhibits Callistrilones->Autophagy_Inhibition Promotes Autophagy

Caption: PI3K/Akt/mTOR signaling pathway and points of intervention by antiausterity compounds.

Antiausterity_Assay_Workflow Start Seed PANC-1 cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Wash Wash with PBS Incubate_24h->Wash Add_Media Add DMEM (Nutrient-rich) and NDM (Nutrient-deprived) Wash->Add_Media Add_Compounds Add test compounds (serial dilutions) Add_Media->Add_Compounds Incubate_48h Incubate 48h Add_Compounds->Incubate_48h WST8_Assay Perform WST-8 cell viability assay Incubate_48h->WST8_Assay Measure_Absorbance Measure absorbance at 450 nm WST8_Assay->Measure_Absorbance Calculate_PC50 Calculate PC50 value in NDM Measure_Absorbance->Calculate_PC50

Caption: Experimental workflow for the antiausterity (preferential cytotoxicity) assay.

Western_Blot_Workflow Start Treat cells with compounds in NDM Lyse_Cells Lyse cells and quantify protein Start->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., p-Akt, LC3B) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent detection Secondary_Ab->Detect Analyze Analyze protein expression levels Detect->Analyze

Caption: General experimental workflow for Western blot analysis.

Conclusion

This compound and a growing number of other "antiausterity" compounds represent a promising new frontier in cancer therapy. By selectively targeting the survival mechanisms of cancer cells in the nutrient-poor tumor microenvironment, these agents have the potential to overcome the resistance often seen with conventional chemotherapeutics. While the direct molecular target of this compound remains to be definitively identified, comparative analysis with other antiausterity compounds strongly suggests that the PI3K/Akt/mTOR signaling pathway and the process of autophagy are key players in their mechanism of action. The data and protocols presented in this guide provide a valuable resource for researchers working to further unravel the complexities of this therapeutic strategy and to develop novel and more effective anticancer drugs. Future studies employing proteomic and other advanced techniques will be crucial for the precise identification of the molecular targets of this compound and for the continued validation of the antiausterity approach.

References

Comparing the synthetic routes for (+)-Angelmarin production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes for (+)-Angelmarin Production

This compound, a natural product isolated from Angelica pubescens, has garnered significant interest within the scientific community due to its potent and selective cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions. This anti-austerity activity presents a promising avenue for the development of novel cancer therapeutics. The unique structure of this compound, featuring a coumarin core with a chiral dihydrofuran ring and an ester side chain, has made it a compelling target for total synthesis. This guide provides a comparative analysis of the prominent synthetic routes developed for the production of this compound, offering researchers and drug development professionals a comprehensive overview of the available methodologies.

Comparison of Synthetic Strategies

Three primary synthetic routes for this compound have been reported in the literature, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for each approach, providing a clear comparison of their efficiency and practicality.

FeatureMagolan and Coster (2009)Jiang and Hamada (2009)Liu et al. (2017)
Starting Material UmbelliferoneUmbelliferone(+)-Columbianetin
Key Reactions Olefin cross-metathesis, Shi epoxidation-cyclizationEnantioselective epoxidation, Copper cyanide-mediated esterificationZnO-mediated esterification, Wittig reaction
Number of Steps 8Not explicitly stated, but comparable to Magolan and Coster3 (from columbianetin)
Overall Yield 37%[1][2]53%[3][4]High-yielding final steps[5]
Enantioselectivity Achieved via Shi epoxidationHighly enantioselective epoxidationAssumes enantiopure starting material
Key Reagents Grubbs' catalyst, Shi catalyst (ketone), Meldrum's acidChiral catalyst, Copper (I) cyanideZinc oxide, Triphenylphosphine
Noted Advantages First total synthesis, enantiodivergent potential.[1]Higher overall yield, highly enantioselective.[3]Eco-friendly, avoids toxic reagents, high yield in final steps.[5]
Noted Disadvantages Potential for inseparable byproducts in analog synthesis.[2][6]Use of highly toxic copper cyanide, tedious protection/deprotection steps.[5]Requires access to the intermediate (+)-columbianetin.

Synthetic Route Overviews

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Magolan_Coster_Synthesis Umbelliferone Umbelliferone Allyl_ether Allyl ether Umbelliferone->Allyl_ether Allylation Claisen_product Claisen rearrangement product Allyl_ether->Claisen_product Claisen rearrangement Osthenol Osthenol Claisen_product->Osthenol Cross-metathesis Protected_osthenol Protected osthenol Osthenol->Protected_osthenol Protection Epoxide Epoxide Protected_osthenol->Epoxide Shi epoxidation Columbianetin (+)-Columbianetin Epoxide->Columbianetin Cyclization/ Deprotection Angelmarin This compound Columbianetin->Angelmarin Esterification with Meldrum's acid derivative Jiang_Hamada_Synthesis Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenylation/ Claisen rearrangement Protected_osthenol Protected osthenol Osthenol->Protected_osthenol Protection Epoxide Epoxide Protected_osthenol->Epoxide Enantioselective epoxidation Columbianetin (+)-Columbianetin Epoxide->Columbianetin Cyclization/ Deprotection Angelmarin This compound Columbianetin->Angelmarin Copper cyanide-mediated esterification Liu_et_al_Synthesis Columbianetin (+)-Columbianetin Columbianetin_iodoacetate Columbianetin iodoacetate Columbianetin->Columbianetin_iodoacetate ZnO-mediated esterification & iodination Phosphonium_salt Phosphonium salt Columbianetin_iodoacetate->Phosphonium_salt Reaction with Triphenylphosphine Angelmarin This compound Phosphonium_salt->Angelmarin Wittig reaction with p-hydroxybenzaldehyde

References

The Selective Advantage: (+)-Angelmarin's Preferential Targeting of Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Anti-Austerity Agents in Oncology Research

In the landscape of oncology drug discovery, the ideal therapeutic agent selectively eradicates cancer cells while leaving healthy tissues unharmed. (+)-Angelmarin, a natural product isolated from Angelica pubescens, has emerged as a compelling candidate due to its potent and selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions—a state that mimics the tumor microenvironment. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data on related "anti-austerity" compounds, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Comparison of Cytotoxicity

While specific comparative IC50 values for this compound against a broad panel of cancer and normal cell lines are not extensively available in the public domain, its profound preferential cytotoxicity has been documented. This compound exhibits 100% preferential cytotoxicity against PANC-1 human pancreatic cancer cells at a concentration of 0.01 µg/mL under nutrient-starved conditions, with virtually no toxicity observed in nutrient-rich environments. This "anti-austerity" mechanism targets the metabolic adaptations that allow cancer cells to survive in the nutrient-poor core of a tumor.

To provide a quantitative perspective on the selectivity of this class of compounds, we present data for Arctigenin, a lignan that shares a similar anti-austerity mechanism.

Table 1: Comparative Cytotoxicity (IC50) of Arctigenin in Human Breast Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer0.787
MDA-MB-468Triple-Negative Breast Cancer0.283
MDA-MB-435SBreast Cancer>20
MDA-MB-453Breast Cancer>20
MCF-7Breast Cancer>20
SK-BR3Breast Cancer>20
MCF-10ANormal Human Mammary Epithelial>20

Data sourced from studies on Arctigenin's effects on breast cancer cell lines. The IC50 values highlight a significant therapeutic window for Arctigenin against specific, highly invasive triple-negative breast cancer cell lines, while exhibiting minimal toxicity to normal mammary epithelial cells.

Another compound with a well-documented anti-austerity profile is Kigamicin D. Studies have shown that Kigamicin D inhibits the survival of PANC-1 cells at a concentration 100 times lower under nutrient-deprived conditions compared to nutrient-rich conditions. Furthermore, it has demonstrated selective cytotoxicity against normal human lung fibroblasts and prostate stromal cells under nutrient starvation, indicating a mechanism that targets a shared vulnerability in rapidly proliferating cells under stress, which is more pronounced in cancer cells.

Experimental Protocols

The validation of this compound's selectivity relies on specialized in vitro assays that simulate the tumor microenvironment. Below are detailed methodologies for key experiments.

Preferential Cytotoxicity Assay Under Nutrient Deprivation

This assay is fundamental to identifying and characterizing anti-austerity compounds.

Objective: To determine the cytotoxic effects of a compound on cancer cells under both nutrient-rich and nutrient-deprived conditions.

Materials:

  • PANC-1 human pancreatic cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Nutrient-Rich Medium)

  • Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM

  • Test compound (e.g., this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., WST-8, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in nutrient-rich DMEM and incubate for 24 hours to allow for cell attachment.

  • Medium Change: After 24 hours, wash the cells with phosphate-buffered saline (PBS). Replace the medium in half of the wells with fresh nutrient-rich DMEM and in the other half with NDM.

  • Compound Treatment: Add serial dilutions of the test compound to the designated wells in both the nutrient-rich and nutrient-deprived plates. Include vehicle-only controls for both conditions.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The preferential cytotoxicity (PC50) is determined as the concentration of the compound that causes 50% cell death specifically in NDM.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Objective: To evaluate the inhibition of cancer cell proliferation and survival after treatment with a test compound.

Materials:

  • PANC-1 cells

  • Nutrient-Rich DMEM

  • 6-well or 12-well cell culture plates

  • Test compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of PANC-1 cells (e.g., 500 cells/well in a 6-well plate) in nutrient-rich DMEM and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound in nutrient-rich DMEM.

  • Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the test compound every 2-3 days.

  • Colony Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Analysis: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of visible colonies (typically defined as a cluster of ≥50 cells). The results are expressed as a percentage of the number of colonies in the vehicle-treated control wells.

Mechanism of Action: The Anti-Austerity Signaling Pathway

This compound and related compounds exert their selective cytotoxicity by targeting the survival pathways that are hyperactivated in cancer cells under nutrient stress. A key pathway implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.

// Node Definitions Nutrient_Deprivation [label="Nutrient Deprivation\n(e.g., Glucose Starvation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Normal_Cell [label="Normal Cell", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cancer_Cell [label="Cancer Cell", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt\n(Activated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angelmarin [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Edges for Normal Cell Nutrient_Deprivation -> Normal_Cell [style=dashed]; Normal_Cell -> Apoptosis [color="#EA4335"];

// Edges for Cancer Cell Nutrient_Deprivation -> Cancer_Cell; Cancer_Cell -> PI3K [label="Upregulation", fontsize=10, fontcolor="#5F6368"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Cell_Survival; Angelmarin -> Akt [label="Inhibition", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Akt -> Apoptosis [style=dashed, arrowhead=tee, color="#EA4335"]; Cell_Survival -> Apoptosis [style=dashed, arrowhead=tee, color="#EA4335"];

// Invisible edges for layout {rank=same; Nutrient_Deprivation} {rank=same; Normal_Cell; Cancer_Cell} {rank=same; PI3K; Angelmarin} {rank=same; Akt} {rank=same; mTOR} {rank=same; Cell_Survival; Apoptosis} } .dot Figure 1. Signaling pathway of this compound's anti-austerity effect.

Under nutrient deprivation, normal cells undergo apoptosis. In contrast, cancer cells upregulate survival pathways like PI3K/Akt/mTOR to adapt and proliferate. This compound is hypothesized to inhibit the activation of Akt, thereby blocking this survival signaling and leading to selective cancer cell death.

Western Blot Analysis of Akt Phosphorylation

This technique is used to quantify the levels of activated (phosphorylated) Akt protein, providing direct evidence of the compound's effect on the signaling pathway.

Objective: To measure the change in Akt phosphorylation in cancer cells treated with the test compound under nutrient-deprived conditions.

Materials:

  • PANC-1 cells

  • NDM and nutrient-rich DMEM

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture PANC-1 cells and treat them with the test compound in both NDM and nutrient-rich DMEM as described in the preferential cytotoxicity assay.

  • Protein Extraction: Lyse the cells with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total Akt to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

// Node Definitions start [label="Seed Cancer Cells\n(e.g., PANC-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate 24h\n(Attachment)", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash with PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; split [shape=point, width=0.01, height=0.01]; dm_dm [label="Add Nutrient-Rich\nMedium (DMEM)", fillcolor="#FFFFFF", fontcolor="#202124"]; dm_ndm [label="Add Nutrient-Deprived\nMedium (NDM)", fillcolor="#FFFFFF", fontcolor="#202124"]; treat_dm [label="Treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; treat_ndm [label="Treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2_dm [label="Incubate 24-48h", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate2_ndm [label="Incubate 24-48h", fillcolor="#FFFFFF", fontcolor="#202124"]; viability_assay [label="Cell Viability Assay\n(e.g., WST-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nCompare Viability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> incubate1; incubate1 -> wash; wash -> split; split -> dm_dm [label="Group 1"]; split -> dm_ndm [label="Group 2"]; dm_dm -> treat_dm; dm_ndm -> treat_ndm; treat_dm -> incubate2_dm; treat_ndm -> incubate2_ndm; incubate2_dm -> viability_assay; incubate2_ndm -> viability_assay; viability_assay -> data_analysis; } .dot Figure 2. Experimental workflow for the preferential cytotoxicity assay.

Conclusion

This compound represents a promising therapeutic strategy by exploiting the metabolic vulnerabilities of cancer cells. Its profound and selective cytotoxicity under nutrient-deprived conditions, a hallmark of the tumor microenvironment, underscores its potential as a targeted anti-cancer agent. While further studies with extensive comparative data are warranted, the existing evidence, supported by the analysis of mechanistically similar compounds like Arctigenin, strongly validates the anti-austerity approach as a selective and effective avenue for cancer drug development. The experimental protocols and pathway analyses provided herein offer a framework for the continued investigation and validation of this compound and other novel anti-austerity compounds.

Head-to-head comparison of (+)-Angelmarin and a standard chemotherapeutic drug

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive comparison between the natural product (+)-Angelmarin and the standard chemotherapeutic drug Sorafenib. The analysis focuses on their respective mechanisms of action, cytotoxic effects on cancer cells, and the experimental methodologies used to determine these properties. This comparison aims to offer an objective overview to researchers, scientists, and professionals involved in drug development, highlighting the potential of novel compounds alongside established treatments.

Introduction to the Compounds

This compound is a novel natural product, a coumarin derivative isolated from the plant Angelica pubescens.[1][2] It has garnered attention for its potent "antiausterity" activity, demonstrating selective cytotoxicity against cancer cells under nutrient-deprived conditions.[1][3] This suggests a unique mechanism of action that targets the survival strategies of tumor cells in the harsh microenvironment they often inhabit.[2]

Sorafenib (marketed as Nexavar) is a well-established multi-kinase inhibitor used as a first-line systemic therapy for advanced hepatocellular carcinoma (HCC) and advanced renal cell carcinoma.[4][5][6][7] It functions by inhibiting several kinases involved in both tumor cell proliferation and angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[6][8][9]

Comparative Data on Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Sorafenib on different cancer cell lines. It is important to note that the experimental conditions and cancer cell types differ significantly, reflecting the different stages of research for each compound.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeConditionConcentrationEffectReference
PANC-1PancreaticNutrient-starved0.01 µg/mL100% preferential cytotoxicity[1]
PANC-1PancreaticNutrient-rich50 µg/mLVirtually no cytotoxicity[1]

Table 2: Cytotoxicity of Sorafenib in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineIC50 (µM) after 72hReference
HepG2~5.5[10]
Huh7~6.0[10]
PLC/PRF/5~7.5[10]
SNU-449~8.0[10]
SNU-387~9.0[10]
Hep3B~10.0[10]
SNU-475~11.0[10]
HLE~12.0[10]
HLF~14.0[10]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action

This compound: Targeting Cancer's Survival under Stress

The primary known mechanism of this compound is its ability to induce cell death in cancer cells specifically under nutrient-deprived conditions.[1][2] This suggests that it may interfere with cellular pathways that are crucial for cancer cell survival when nutrients are scarce, a common feature of the tumor microenvironment. The exact molecular targets of this compound are still under investigation.[3]

Sorafenib: A Multi-Pronged Attack on Cancer Growth and Angiogenesis

Sorafenib's mechanism is well-characterized and involves the inhibition of multiple protein kinases.[4][8] Its anti-cancer effects are twofold:

  • Anti-proliferative: Sorafenib blocks the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (B-Raf and c-Raf), which are critical for cell proliferation.[4][8]

  • Anti-angiogenic: It inhibits receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), which are essential for the formation of new blood vessels that tumors need to grow.[4][9]

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathway of Sorafenib and a hypothetical workflow for evaluating the antiausterity effect of this compound.

Sorafenib_Mechanism cluster_cell Tumor Cell cluster_endothelial Endothelial Cell Sorafenib Sorafenib Raf Raf Kinases (B-Raf, c-Raf) Sorafenib->Raf inhibits VEGFR VEGFR-2/3 Sorafenib->VEGFR inhibits PDGFRb PDGFR-β Sorafenib->PDGFRb inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRb->Angiogenesis

Caption: Mechanism of action of Sorafenib.

Angelmarin_Workflow start PANC-1 Cancer Cells nutrient_rich Nutrient-Rich Medium start->nutrient_rich nutrient_deprived Nutrient-Deprived Medium start->nutrient_deprived treat_angelmarin_rich Treat with this compound nutrient_rich->treat_angelmarin_rich treat_angelmarin_deprived Treat with this compound nutrient_deprived->treat_angelmarin_deprived viability_assay_rich Cell Viability Assay treat_angelmarin_rich->viability_assay_rich viability_assay_deprived Cell Viability Assay treat_angelmarin_deprived->viability_assay_deprived result_rich No Significant Cytotoxicity viability_assay_rich->result_rich result_deprived Significant Cytotoxicity viability_assay_deprived->result_deprived

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cytotoxicity Assay for this compound (as described for PANC-1 cells)

  • Cell Culture: Human pancreatic cancer PANC-1 cells are cultured in a standard nutrient-rich medium (e.g., DMEM with 10% fetal bovine serum).

  • Preparation of Media: Two types of media are prepared: a nutrient-rich medium and a nutrient-deprived medium (e.g., DMEM without glucose and serum).

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight in the nutrient-rich medium.

  • Treatment: The medium is replaced with either nutrient-rich or nutrient-deprived medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. Preferential cytotoxicity is determined by comparing the viability in nutrient-deprived versus nutrient-rich conditions.

Cytotoxicity Assay for Sorafenib (MTT Assay for HCC Cell Lines)

  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) are cultured in appropriate growth medium.

  • Cell Seeding: Cells are seeded in 24-well or 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[11]

  • Drug Treatment: The cells are then treated with increasing concentrations of Sorafenib (e.g., 0 to 20 µM) or a solvent control (e.g., DMSO).[10]

  • Incubation: The plates are incubated for 72 hours.[10][11]

  • MTT Assay: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[11]

Conclusion

This comparison highlights the distinct characteristics of this compound and Sorafenib. Sorafenib is a well-understood, broad-spectrum kinase inhibitor with proven efficacy in specific cancers like HCC.[5][12] Its mechanism targets fundamental cancer processes of proliferation and angiogenesis. In contrast, this compound represents a novel therapeutic strategy, with its selective action against cancer cells under nutrient stress.[1][3] This "antiausterity" approach could be particularly effective against solid tumors where nutrient deprivation is common.

While Sorafenib is an established clinical tool, the unique mechanism of this compound warrants further investigation. Future research should focus on elucidating its precise molecular targets and evaluating its efficacy in a broader range of cancer models, including in vivo studies. The development of compounds like this compound could lead to new therapeutic avenues that exploit the metabolic vulnerabilities of cancer cells.

References

Unveiling Synergies: A Comparative Guide to (+)-Angelmarin and its Analogs in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of (+)-Angelmarin and structurally similar furanocoumarins when combined with conventional chemotherapeutic agents. Due to the limited availability of direct experimental data on this compound in combination therapies, this analysis extends to its analogs—Imperatorin, Psoralen, Bergapten, and Xanthotoxin—to provide a broader perspective on the potential of this class of compounds.

This publication summarizes quantitative data from preclinical studies, details key experimental protocols, and visualizes the underlying biological pathways to inform future research and drug development in oncology.

Quantitative Analysis of Synergistic Interactions

The synergistic effect of combining furanocoumarins with standard anti-cancer drugs is a key area of investigation. This synergy is often quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic effect, a value of 1 suggests an additive effect, and a value greater than 1 points to an antagonistic interaction. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Synergistic Effects of Imperatorin with Doxorubicin in Doxorubicin-Resistant Leukemia Cells (K562/DOX)

Imperatorin Concentration (µM)Doxorubicin IC50 (µM) - AloneDoxorubicin IC50 (µM) - In CombinationCombination Index (CI)Fold Reversal of Resistance
2.7821.246.38< 1 (Synergism)3.33
5.5621.243.54< 1 (Synergism)6.00
11.1021.242.36< 1 (Synergism)9.00

Data sourced from a study on K562/DOX doxorubicin-resistant leukemia cells, indicating that Imperatorin can significantly enhance the cytotoxic effects of Doxorubicin in a dose-dependent manner.[1]

Table 2: Interaction of Various Furanocoumarins with Cisplatin in Different Cancer Cell Lines

FuranocoumarinCell LineFuranocoumarin IC50 (µM)Cisplatin IC50 (µM)Nature of Interaction
Psoralen MGC803/DDP (Cisplatin-resistant gastric cancer)Not specified>1.5Synergism (CI < 1)
Xanthotoxin FM55P (Melanoma)> 50~25Antagonism/Additivity
Xanthotoxin FM55M2 (Melanoma)> 50~30Additivity
Imperatorin FM55P (Melanoma)> 50~25Additivity/Antagonism
Imperatorin FM55M2 (Melanoma)> 50~30Additivity/Antagonism

This table compiles data from studies on different cancer cell lines, showing varied interactions of furanocoumarins with cisplatin.[2][3]

Table 3: Synergistic Potential with Gemcitabine

Direct experimental data, including IC50 and Combination Index values, for the synergistic effects of Imperatorin, Psoralen, Bergapten, or Xanthotoxin in combination with Gemcitabine were not prominently available in the reviewed literature. This represents a significant area for future investigation to broaden the applicability of furanocoumarin combination therapies.

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed protocols for key experiments commonly cited in the assessment of synergistic anti-cancer effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the individual drugs and their combinations for a specified duration (typically 48-72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 values are calculated from the dose-response curves.[3][4]

Analysis of Synergism (Combination Index Method)

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.

  • Procedure:

    • Dose-response curves are generated for each drug individually to determine their IC50 values.

    • Cells are then treated with combinations of the drugs at a constant ratio, based on their individual IC50s.

    • The resulting data is analyzed using software such as CompuSyn to calculate the Combination Index (CI).

    • A CI value less than 1 is indicative of synergism, a CI equal to 1 suggests an additive effect, and a CI greater than 1 indicates antagonism.[5][6]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cellular processes like apoptosis and signaling pathways.

  • Procedure:

    • Cells are treated with the drug combinations.

    • Total protein is extracted from the cells, and the concentration is measured.

    • Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is incubated with primary antibodies specific to the target proteins.

    • A secondary antibody conjugated to an enzyme is then used to bind to the primary antibody.

    • A substrate is added, which reacts with the enzyme to produce a detectable signal, allowing for the visualization and quantification of the protein of interest.[1]

Visualizing the Mechanisms: Pathways and Workflows

The following diagrams illustrate the experimental processes and potential molecular mechanisms involved in the synergistic action of furanocoumarins.

G cluster_0 In Vitro Synergy Assessment cluster_1 Outcome A Cancer Cell Seeding B Single & Combination Drug Treatment A->B C MTT Assay for Cell Viability B->C F Western Blot for Protein Expression B->F D IC50 Determination C->D E Combination Index (CI) Calculation D->E H Quantification of Synergy E->H G Pathway Analysis F->G I Elucidation of Mechanism G->I

Caption: A streamlined workflow for assessing the synergistic effects of anti-cancer drug combinations.

G cluster_0 Drug-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug Efflux Pump Dox_out Extracellular Doxorubicin Pgp->Dox_out Dox_in Intracellular Doxorubicin Dox_in->Pgp Efflux Apoptosis Enhanced Apoptosis Dox_in->Apoptosis Induces Dox_out->Dox_in Imperatorin Imperatorin Imperatorin->Pgp Inhibits

Caption: Imperatorin may overcome doxorubicin resistance by inhibiting the P-gp efflux pump.

G cluster_0 PI3K/Akt Survival Pathway cluster_1 Apoptotic Pathway Furanocoumarins Furanocoumarins PI3K PI3K Furanocoumarins->PI3K Inhibition Bax Bax (Pro-apoptotic) Furanocoumarins->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Furanocoumarins->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathways modulated by furanocoumarins to induce cancer cell apoptosis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (+)-Angelmarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for (+)-Angelmarin, a novel anti-cancer agent. Due to the absence of specific disposal protocols for this compound, the following procedures are based on general best practices for hazardous chemical waste and information available for related coumarin compounds.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to handle this compound with appropriate safety measures. As a compound with biological activity, it should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after handling the compound.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

General Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation, preferably by working in a chemical fume hood.[1]

  • Do not let the product enter drains.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary rule is to treat it as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material into the hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Container Disposal:

    • Empty containers that held this compound should be treated as hazardous waste.

    • If institutional policy allows, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

    • After proper decontamination, deface or remove all labels from the empty container before disposal or recycling, following institutional guidelines.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the collected this compound waste.

    • Provide them with accurate information about the waste stream.

Data Presentation

The following table summarizes key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C23H20O6PubChem[2]
Molecular Weight 392.4 g/mol PubChem[2]
CAS Number 876384-53-1PubChem[2]
Appearance SolidSafety Data Sheet[1]
Storage Temperature -20 °CSafety Data Sheet[1]
Sensitivity Light sensitiveSafety Data Sheet[1]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling and disposing of potent compounds should be followed. Any experimental protocol involving this compound should conclude with a clear and approved waste management plan.

General Decontamination Protocol for Labware:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound. Collect this rinsate as hazardous waste.

  • Secondary Wash: Wash the rinsed items with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow items to air dry or place them in a drying oven.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_gen Generation of This compound Waste ppe->waste_gen collect_waste Collect Waste in Labeled, Sealed Container waste_gen->collect_waste spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes store_waste Store Waste Container in Designated Area collect_waste->store_waste spill_cleanup->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Service contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (+)-Angelmarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel anti-cancer agent (+)-Angelmarin, ensuring a safe laboratory environment is paramount.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a coumarin derivative provides a strong framework for establishing robust safety and handling protocols. Adherence to these guidelines is critical for minimizing exposure risk and ensuring responsible disposal.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

When handling this compound and other coumarin compounds, a comprehensive PPE strategy is essential. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesShould conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Safety goggles with side shields are highly recommended to prevent splashes and contact with dust.[4]
Skin Protection GlovesWear appropriate chemical-resistant gloves (e.g., Nitrile rubber) that have been inspected prior to use.[4][5]
Protective ClothingAn impervious lab coat or other suitable protective clothing should be worn to minimize skin contact.[4]
Respiratory Protection Dust Mask/RespiratorIn situations where dust may be generated or if exposure limits are exceeded, a European Standard EN 149 or NIOSH-approved N95 (US) dust mask or respirator is recommended.[4]

Experimental Workflow for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.

G Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (for coumarin compounds) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood Recommended) B->C D Weigh and Handle Solid Compound (Minimize Dust Generation) C->D E Dissolve in Appropriate Solvent D->E F Decontaminate Work Surfaces E->F G Dispose of Contaminated Waste in Designated Hazardous Waste Containers F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Engineering Controls: Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4] Ensure that safety showers and eyewash stations are readily accessible.[4]

  • Minimizing Exposure: Avoid direct contact with skin and eyes.[4] Do not breathe in dust, vapor, mist, or gas.[4] Minimize the generation and accumulation of dust during handling.[4]

  • Hygiene Practices: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Procedures:

  • Spills: In the event of a solid spill, carefully dampen the material with a 60-70% ethanol solution to prevent dust from becoming airborne.[4] Collect the spilled material and place it in a sealed container for proper disposal.[4]

  • Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the substance to enter drains or waterways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.